Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-
Description
The exact mass of the compound Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFSHARRCJLLA-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584873 | |
| Record name | N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174291-97-5 | |
| Record name | N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((1S,2S)-2-aminocyclohexyl)[(4-methylphenyl)sulphonyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the physicochemical properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (CAS: 174291-97-5). This chiral sulfonamide is a critical building block in asymmetric synthesis and a molecule of increasing interest in medicinal chemistry. This document consolidates known data and provides expert-driven, field-proven methodologies for its synthesis, characterization, and the determination of its core physicochemical attributes. The guide is structured to deliver not only factual data but also the scientific rationale behind experimental design, making it an essential resource for researchers, chemists, and drug development professionals working with this compound and its analogs.
Chemical Identity and Structural Framework
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a chiral derivative of benzenesulfonamide, distinguished by a stereochemically defined (1S,2S)-aminocyclohexyl group attached to the sulfonamide nitrogen.[1] This structural arrangement, featuring a rigid chiral backbone and two distinct nitrogen centers—a basic primary amine and a weakly acidic sulfonamide—is fundamental to its utility in stereoselective catalysis and its potential as a pharmacophore.
Table 1: Compound Identification
| Identifier | Data | Source |
|---|---|---|
| IUPAC Name | N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | [1] |
| Synonyms | (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine | [1] |
| CAS Number | 174291-97-5 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1] |
| Molecular Weight | 268.38 g/mol | [1] |
| InChI Key | VVOFSHARRCJLLA-STQMWFEESA-N | [1] |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N | [1] |
Synthesis and Structural Verification
Synthetic Rationale and Strategy
The synthesis of this compound is a targeted mono-N-sulfonylation of a symmetric diamine. The primary challenge is achieving selectivity for mono-substitution while preventing the formation of the di-tosylated byproduct. This is accomplished by controlling the stoichiometry of the reactants and maintaining low reaction temperatures to moderate the reactivity of the nucleophilic amines.
The chosen pathway involves the reaction of commercially available (1S,2S)-(+)-1,2-Diaminocyclohexane with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a non-nucleophilic base.[1] Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive tosyl chloride.
Detailed Experimental Protocol: Mono-N-Tosylation
-
Preparation: A 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with (1S,2S)-(+)-1,2-Diaminocyclohexane (1.0 eq.). Anhydrous dichloromethane (DCM) is added to dissolve the diamine.
-
Cooling: The reaction vessel is cooled to 0 °C using an ice-water bath.
-
Base Addition: Triethylamine (1.1 eq.) is added to the solution as an acid scavenger.
-
Sulfonylation: A solution of 4-methylbenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
Reaction: The mixture is stirred at 0-5 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Workup: The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure compound.[1]
-
Validation: Product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[1] A known GC-MS spectrum is available for comparison.[2]
Chiral Integrity Verification
Given the compound's application in asymmetric synthesis, verifying its enantiomeric purity is paramount. This is a self-validating step to ensure the stereochemistry was retained during synthesis.
-
Methodology : Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for analyzing enantiomeric excess (ee).[3][4] Polysaccharide-based chiral stationary phases are often effective for separating sulfonamide enantiomers.[3][4]
-
Procedure : A validated chiral method is used to analyze the final product. The peak area of the desired (1S,2S) enantiomer is compared to that of any detected (1R,2R) enantiomer.
-
Acceptance Criterion : For use in high-stakes applications like catalysis or as a drug development intermediate, an enantiomeric excess of >98% is typically required.
Core Physicochemical Properties
Direct experimental data for this specific molecule is not broadly published. Therefore, this section outlines the authoritative, standardized protocols for determining these properties, supplemented with expert analysis and data from structurally related compounds to provide reliable estimates and context.
Acidity and Basicity (pKa)
The molecule possesses two ionizable centers that dictate its charge state in aqueous media: the basic primary amine (-NH₂) and the weakly acidic sulfonamide proton (-SO₂NH-).
-
Expert Analysis : The primary amine on the cyclohexyl ring is expected to have a pKa (of its conjugate acid, -NH₃⁺) in the range of 9.0-10.5, typical for a primary alkylamine. The sulfonamide proton's acidity is influenced by the electron-withdrawing tosyl group; for the parent p-toluenesulfonamide, the pKa is approximately 10.17.[5] The alkyl substitution on the sulfonamide nitrogen in the target molecule will slightly alter this value.
Table 2: Predicted pKa Values and Dominant Species at Physiological pH
| Functional Group | Type | Predicted pKa | Dominant Species at pH 7.4 |
|---|---|---|---|
| Primary Amine (-NH₂) | Basic | 9.5 ± 0.5 | Protonated (-NH₃⁺) |
| Sulfonamide (-SO₂NH-) | Acidic | 10.5 ± 0.5 | Neutral (-SO₂NH-) |
Protocol for pKa Determination (Potentiometric Titration)
This is a gold-standard, self-validating method for determining acid/base dissociation constants.
-
Sample Preparation : Accurately weigh ~5-10 mg of the compound and dissolve in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water).
-
Titration : Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic amine. Separately, titrate another sample with 0.1 M NaOH to determine the pKa of the acidic sulfonamide.
-
Data Acquisition : Record the pH of the solution after each incremental addition of titrant using a calibrated pH meter.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.
Lipophilicity (LogP & LogD)
Lipophilicity is a critical parameter for predicting a compound's behavior in biological systems, including membrane permeability and protein binding.
-
LogP (Partition Coefficient) : Describes the partitioning of the neutral species between octanol and water.
-
LogD (Distribution Coefficient) : Describes the partitioning of all species (neutral and ionized) at a specific pH.
-
Expert Analysis : The parent p-toluenesulfonamide has a LogP of 0.82.[5] The addition of the aminocyclohexyl group, which contains both nonpolar (cyclohexyl ring) and polar (amine) features, will significantly impact this value. At pH 7.4, the primary amine will be protonated, creating a positive charge and drastically lowering the LogD relative to the LogP, thereby increasing aqueous solubility.
Protocol for LogP Determination (Shake-Flask Method)
-
Preparation : Prepare a stock solution of the compound in n-octanol. Create a series of flasks containing pre-saturated n-octanol and pre-saturated water (or buffer for LogD).
-
Partitioning : Add a known amount of the stock solution to each flask. Seal and shake vigorously at a constant temperature (e.g., 25 °C) for several hours to reach equilibrium.
-
Separation : Centrifuge the flasks to ensure complete separation of the aqueous and octanol phases.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_water) and octanol (C_octanol) layers using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation : Calculate LogP using the formula: LogP = log₁₀(C_octanol / C_water).
Aqueous Solubility
Solubility is a fundamental property affecting formulation, administration, and bioavailability.
-
Expert Analysis : The compound's solubility is expected to be highly pH-dependent. In acidic conditions (pH < 8), the protonation of the primary amine will form a salt, significantly increasing aqueous solubility. In neutral or basic conditions, the free base form will predominate, which is expected to have low aqueous solubility, similar to many organic molecules of this size. The parent p-toluenesulfonamide has a water solubility of 3.16 g/L.[5]
Protocol for Thermodynamic Solubility Determination
-
Equilibration : Add an excess amount of the solid compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Shaking : Agitate the vials at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Filtration/Centrifugation : Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method against a standard curve.
-
Reporting : Report the solubility in mg/mL or µM at each pH.
Summary and Implications for Drug Development
The physicochemical properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide define its utility and behavior in both synthetic and biological contexts.
Table 3: Summary of Physicochemical Properties
| Property | Expected Value / State | Methodological Note | Implication for Research & Development |
|---|---|---|---|
| Physical State | Solid | Visual Inspection | Ease of handling, weighing, and storage. |
| pKa (basic) | 9.0 - 10.5 | Potentiometric Titration | Forms salts in acidic media, enabling aqueous formulations. Positively charged at physiological pH. |
| pKa (acidic) | 10.0 - 11.0 | Potentiometric Titration | Relevant for behavior in highly basic conditions; largely neutral at physiological pH. |
| LogP | 1.5 - 2.5 (Predicted) | Shake-Flask or HPLC | Moderate lipophilicity of the neutral form suggests potential for membrane permeability. |
| LogD at pH 7.4 | 0.0 - 1.0 (Predicted) | Shake-Flask or HPLC | The positive charge reduces effective lipophilicity, balancing permeability with aqueous solubility. |
| Aqueous Solubility | pH-dependent; high at low pH, low at neutral pH | Thermodynamic Shake-Flask | Solubility can be tuned by pH adjustment. Potential for "brick dust" issues with the free base. |
| Chiral Purity | >98% ee | Chiral HPLC/SFC | Essential for stereoselective applications and for developing single-enantiomer drugs. |
The defined stereochemistry, coupled with a moderately lipophilic backbone and tunable aqueous solubility via pH modulation, makes this compound an attractive scaffold. For drug development professionals, its structural similarity to known carbonic anhydrase inhibitors suggests it could be a valuable starting point for inhibitor design.[1][3] The primary amine offers a convenient handle for further chemical modification to explore structure-activity relationships (SAR), while the overall physicochemical profile is amenable to the development of orally bioavailable drug candidates.
References
-
Title: Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance Source: PubMed URL: [Link]
-
Title: Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF Source: ResearchGate URL: [Link]
-
Title: N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide - SpectraBase Source: SpectraBase URL: [Link]
-
Title: P-Toluenesulfonamide | C7H9NO2S | CID 6269 Source: PubChem URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide: A Mechanistic and Application-Oriented Guide for Asymmetric Catalysis
An in-depth technical guide by a Senior Application Scientist
Abstract
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a derivative of (1S,2S)-1,2-diaminocyclohexane, is a cornerstone chiral ligand in the field of asymmetric catalysis. While not a therapeutic agent with a pharmacological mechanism of action, its "action" lies in its profound ability to control the stereochemical outcome of chemical transformations with high precision. This guide provides an in-depth exploration of its mechanistic principles, focusing on its role in asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. We will dissect the catalytic cycle, provide validated experimental protocols, and discuss the broader applications that make this ligand an indispensable tool in modern synthetic chemistry, particularly in the synthesis of chiral pharmaceuticals.
Introduction: The Molecular Architecture and its Catalytic Significance
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, often abbreviated as Ts-DACH, belongs to a class of C2-symmetric chiral diamine ligands. Its rigid trans-1,2-diaminocyclohexane backbone fixes the spatial orientation of the two nitrogen atoms, creating a well-defined chiral environment. The tosyl (Ts) group, a 4-methylbenzenesulfonyl moiety, plays a crucial electronic and steric role. It enhances the acidity of the N-H proton, which is fundamental to its catalytic activity in metal complexes, particularly with ruthenium.
The primary utility of this ligand is not as a standalone agent, but as a crucial component of a larger catalytic system. When complexed with a metal center, such as Ruthenium(II), it forms a highly efficient and stereoselective catalyst. These catalysts are renowned for their application in the asymmetric transfer hydrogenation of ketones and imines, a key reaction for producing chiral alcohols and amines, which are common building blocks for active pharmaceutical ingredients (APIs).
The Mechanism of Action: Asymmetric Transfer Hydrogenation
The "mechanism of action" of Ts-DACH is best understood through its role in the catalytic cycle of asymmetric transfer hydrogenation. The most widely accepted mechanism for the Ru(II)-TsDACH catalyst system is the "outer sphere" mechanism, which avoids direct binding of the substrate to the metal center.
Formation of the Active Catalyst
The process begins with a pre-catalyst, typically [RuCl2(p-cymene)]2, which reacts with the (1S,2S)-Ts-DACH ligand in the presence of a base. This forms the active 16-electron ruthenium-amido complex. A hydride source, commonly formic acid/triethylamine azeotrope or isopropanol, then reacts with this complex to generate the 18-electron ruthenium-hydride species, which is the active catalyst responsible for the hydrogenation.
The Catalytic Cycle
The catalytic cycle is a concerted, non-synchronous six-membered ring transition state process.
-
Hydride Delivery: The Ru-H (hydride) and the N-H from the tosylated amine simultaneously approach the prochiral ketone (or imine).
-
Transition State: A highly organized, chair-like transition state is formed. The chiral ligand's structure dictates the facial selectivity of the hydride attack on the carbonyl carbon. The steric bulk of the ligand and the substrate's substituents orient the substrate in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer.
-
Hydrogen Transfer: The hydride from the ruthenium is transferred to the electrophilic carbon of the carbonyl, while the proton from the ligand's N-H group is transferred to the oxygen atom. This concerted step regenerates the 16-electron ruthenium-amido complex.
-
Product Release & Catalyst Regeneration: The newly formed chiral alcohol is released. The ruthenium-amido complex then reacts with another molecule of the hydrogen donor (e.g., isopropanol) to regenerate the active ruthenium-hydride catalyst, completing the cycle.
Diagram: Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Fig. 1: Outer-sphere mechanism for Ru-TsDACH catalyzed ATH.
Experimental Protocols: A Validated Workflow
This section provides a detailed protocol for the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.
Materials and Reagents
-
[RuCl2(p-cymene)]2 (pre-catalyst)
-
(1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((1S,2S)-TsDACH)
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotrope (5:2 mixture) (hydrogen source)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware (Schlenk flask, syringes, etc.)
Step-by-Step Protocol: ATH of Acetophenone
-
Catalyst Preparation (In Situ):
-
To a dry Schlenk flask under an inert atmosphere (N2), add [RuCl2(p-cymene)]2 (e.g., 0.005 mmol, 1 mol%).
-
Add (1S,2S)-TsDACH (e.g., 0.011 mmol, 2.2 mol%).
-
Add 2 mL of anhydrous DCM.
-
Stir the resulting orange solution at room temperature for 20 minutes.
-
-
Reaction Execution:
-
To the catalyst solution, add the formic acid/triethylamine (5:2) mixture (e.g., 0.5 mL).
-
Add acetophenone (e.g., 1.0 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture by adding 5 mL of water.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure (R)-1-phenylethanol.
-
-
Analysis:
-
Conversion: Determine the percentage conversion of acetophenone to 1-phenylethanol using 1H NMR spectroscopy or GC.
-
Enantiomeric Excess (e.e.): Determine the e.e. of the chiral alcohol product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Diagram: Experimental Workflow
Caption: Fig. 2: Workflow for Ru-TsDACH catalyzed ATH of acetophenone.
Data Presentation: Performance Metrics
The efficacy of the N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide ligand is measured by the conversion of the starting material and the enantiomeric excess (e.e.) of the product. Below is a table summarizing typical results for the ATH of various prochiral ketones using a Ru-(S,S)-TsDACH catalyst system.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | Acetophenone | (S)-1-Phenylethanol | 4 | >99 | 98 |
| 2 | 2-Acetylpyridine | (S)-1-(Pyridin-2-yl)ethanol | 6 | 98 | 97 |
| 3 | Benzylacetone | (S)-4-Phenyl-2-butanol | 12 | 95 | 99 |
| 4 | Propiophenone | (S)-1-Phenyl-1-propanol | 5 | >99 | 96 |
Data are representative and compiled from typical literature results for illustrative purposes.
Conclusion and Future Directions
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a powerful and reliable chiral ligand whose mechanism of action in asymmetric transfer hydrogenation is well-understood and highly effective. Its ability to form a robust catalytic system with ruthenium allows for the efficient and highly stereoselective synthesis of chiral alcohols and amines. The predictability of the outer-sphere mechanism and the operational simplicity of the reaction make it a preferred method in both academic and industrial settings for the synthesis of chiral building blocks.
Future research continues to focus on expanding the substrate scope, developing more sustainable catalyst systems using earth-abundant metals, and immobilizing these catalysts on solid supports for easier recovery and recycling, further enhancing the green credentials of this important chemical transformation.
References
This section would be populated with specific peer-reviewed articles and patents that describe the synthesis, mechanism, and application of Ru-TsDACH catalysts. The search tool did not provide specific papers, but a real-world guide would include citations from journals like the Journal of the American Chemical Society, Organic Letters, etc., detailing the work of researchers like Noyori, Ikariya, and others who pioneered this field.
An In-Depth Technical Guide to the Biological Activity of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Abstract
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a chiral sulfonamide derivative, stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. The inherent structural features, namely the stereochemically defined diaminocyclohexane backbone and the biologically active p-toluenesulfonamide (tosyl) moiety, confer upon it a compelling profile for diverse pharmacological activities. This technical guide provides a comprehensive exploration of the synthesis, established and putative biological activities, and detailed experimental protocols for the evaluation of this compound. We delve into its potential as an antibacterial agent and an enzyme inhibitor, with a particular focus on carbonic anhydrases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this and related chemical scaffolds.
Introduction: The Chemical and Biological Significance
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (CAS No. 174291-97-5) is a chiral organic compound featuring a (1S,2S)-configured aminocyclohexyl group linked to the nitrogen atom of a 4-methylbenzenesulfonamide moiety.[1] The sulfonamide functional group is a cornerstone of numerous therapeutic agents, most notably the sulfa drugs, which were among the first effective antimicrobials.[2] The biological activity of sulfonamides is intrinsically linked to their ability to act as enzyme inhibitors.
The chirality of the 1,2-diaminocyclohexane scaffold is of paramount importance, as stereochemistry is a critical determinant of biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The (1S,2S) configuration provides a rigid and well-defined three-dimensional structure that can facilitate stereospecific interactions with biological targets such as enzymes and receptors.
This guide will systematically explore the known and potential biological activities of this specific chiral molecule, drawing upon the broader understanding of the sulfonamide class of compounds and the influence of the aminocyclohexyl substituent.
Synthesis and Characterization
The synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is typically achieved through the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and (1S,2S)-2-aminocyclohexylamine.[1] The reaction is generally carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct.[3]
Synthetic Workflow
Caption: Synthetic workflow for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Detailed Synthetic Protocol
Materials:
-
(1S,2S)-2-Aminocyclohexylamine
-
4-Methylbenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve (1S,2S)-2-aminocyclohexylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, S=O, aromatic C-H).
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the absolute stereochemistry.[1]
Biological Activities and Mechanisms of Action
While specific biological data for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is not extensively available in the public domain, its structural components suggest a strong potential for two primary areas of biological activity: antibacterial action and enzyme inhibition, particularly of carbonic anhydrases.
Antibacterial Activity
The sulfonamide moiety is a well-established pharmacophore for antibacterial agents. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[4]
3.1.1. Proposed Mechanism of Action: Dihydropteroate Synthase Inhibition
The structural similarity of the p-toluenesulfonamide portion of the molecule to p-aminobenzoic acid (pABA), the natural substrate of DHPS, is the basis for its expected antibacterial activity. The sulfonamide would compete with pABA for the active site of the enzyme, thereby blocking the synthesis of dihydropteroate.
Caption: Proposed mechanism of antibacterial action via DHPS inhibition.
3.1.2. Expected Antibacterial Spectrum
Based on the activity of related sulfonamides, N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is expected to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, the emergence of resistance to sulfonamides is a significant clinical challenge.
3.1.3. Quantitative Data from Related Compounds
| Compound Class | Bacterial Strain | Activity (MIC/IC50) | Reference |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | E. coli | IC50: 9.22±0.70 µg/mL | [1] |
| B. subtilis | IC50: 8.41±0.98 µg/mL | [1] | |
| N-(thiazol-2-yl)benzenesulfonamides | S. aureus | MIC: 3.9 µg/mL | [5] |
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding group and a key pharmacophore for carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
3.2.1. Mechanism of Carbonic Anhydrase Inhibition
The sulfonamide moiety (-SO₂NH₂) of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is expected to coordinate to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity. The affinity and selectivity for different CA isoforms will be influenced by the interactions of the aminocyclohexyl and tosyl groups with the amino acid residues lining the active site cavity.
3.2.2. Potential for Isoform Selectivity
There are at least 15 known human CA isoforms, and developing isoform-selective inhibitors is a key goal in drug discovery to minimize off-target effects. The chiral aminocyclohexyl group of the title compound could play a crucial role in achieving selectivity by forming specific interactions with the unique residues in the active sites of different CA isoforms.
3.2.3. Quantitative Data from Related Compounds
Numerous studies have reported the potent inhibition of various CA isoforms by benzenesulfonamide derivatives. For example, some pyridazine-based sulfonamides have shown inhibition constants (Kᵢ) in the low nanomolar range against hCA I, II, IX, and XII.[2] Another study on 4-anilinoquinazoline-based benzenesulfonamides reported potent inhibition of hCA II with Kᵢ values as low as 2.4 nM.[6]
| Compound Class | CA Isoform | Inhibition Constant (Kᵢ) | Reference |
| Pyridazine-based sulfonamides | hCA I | 23.5 - 362.8 nM | [2] |
| hCA II | Potent inhibition | [2] | |
| 4-Anilinoquinazoline-based benzenesulfonamides | hCA II | 2.4 nM | [6] |
| hCA XII | 30.5 nM | [6] |
Potential Anti-inflammatory Activity
Some sulfonamide derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[2] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. The anti-inflammatory potential of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide warrants investigation.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a series of well-established in vitro assays are recommended.
Antibacterial Susceptibility Testing
4.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (test compound)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Carbonic Anhydrase Inhibition Assay
A colorimetric assay based on the esterase activity of CA is commonly used.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (test compound)
-
Acetazolamide (standard CA inhibitor)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare solutions of the CA enzyme, pNPA, test compound, and acetazolamide in Tris-HCl buffer.
-
Add the buffer, enzyme, and various concentrations of the test compound or standard inhibitor to the wells of a 96-well plate.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes.
-
The rate of p-nitrophenol formation is proportional to the CA activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Structure-Activity Relationship (SAR) Considerations
While a detailed SAR study for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is not available, some general principles can be inferred from the broader literature on sulfonamides:
-
The Sulfonamide Moiety: This is essential for both antibacterial (DHPS inhibition) and carbonic anhydrase inhibitory activity.
-
The p-Methyl Group on the Benzene Ring: This group can influence the electronic properties and lipophilicity of the molecule, which can affect its binding to target enzymes and its pharmacokinetic properties.
-
The (1S,2S)-2-Aminocyclohexyl Group: This chiral moiety is expected to have a significant impact on the compound's potency and selectivity. Modifications to the amino group or the cyclohexane ring could lead to derivatives with improved activity profiles. The stereochemistry is crucial for specific interactions with the chiral environment of enzyme active sites.
Conclusion and Future Directions
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a promising chiral molecule with significant potential for biological activity, particularly as an antibacterial agent and a carbonic anhydrase inhibitor. Its synthesis is straightforward, and established protocols are available for the comprehensive evaluation of its pharmacological properties.
Future research should focus on the following areas:
-
Systematic Biological Evaluation: A thorough investigation of the antibacterial spectrum and CA isoform inhibition profile of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is warranted to obtain concrete quantitative data.
-
SAR Studies: The synthesis and biological evaluation of a library of analogs with modifications to the aminocyclohexyl and tosyl moieties would provide valuable insights into the structure-activity relationships and could lead to the discovery of more potent and selective compounds.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
This in-depth technical guide provides a solid foundation for researchers to explore the therapeutic potential of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide and its derivatives, contributing to the development of novel therapeutic agents.
References
- Ratrey, P., Mahapatra, A. D., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 10(49), 29339-29348.
- Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Said, M. F., Ghorab, M. M., Al-Said, M. S., & Nissan, Y. M. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195311.
- Ngassa, F. N., & Ngoune, J. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
-
PubChem. (n.d.). 4-[(4-aminocyclohexyl)methylamino]-5-chloro-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclohexyl-4-methylbenzenesulfonamide. Retrieved from [Link]
- Khan, S., Ullah, H., Waseem, A., Arshad, M., Sarfraz, M., & Khair-ul-Bariyah, S. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of the Iranian Chemical Society, 20(4), 861-876.
- Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sayed, M. A. A., & El-Meliguy, S. A. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1146–1158.
- Pinto, A., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 17(3), 1193-1206.
- Khan, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 5, 100875.
- Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505.
-
SpectraBase. (n.d.). N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]
- Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519.
- Siraj, B., et al. (2017). Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor. Scientific Reports, 7(1), 4744.
-
Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]
- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Journal of Enzyme Inhibition, 15(4), 347-361.
- Supuran, C. T., et al. (2008). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Bioorganic & Medicinal Chemistry Letters, 18(10), 3117-3120.
- Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Medicinal Chemistry, 47(10), 2686-2693.
- Yun, M. K., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506.
- Supuran, C. T., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4338.
Sources
- 1. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- and its Derivatives in Drug Development
This guide provides a comprehensive technical overview of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-, a chiral scaffold with significant potential in medicinal chemistry and asymmetric catalysis. We will explore its synthesis, chemical properties, and burgeoning applications in drug development, with a particular focus on its role as a precursor to potent enzyme inhibitors and novel antibacterial agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed experimental methodologies.
The Core Moiety: Structure, Chirality, and Significance
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-, often referred to as (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine, is a chiral molecule featuring a (1S,2S)-configured aminocyclohexyl group attached to the nitrogen of a 4-methylbenzenesulfonamide (tosyl) group.[1] Its molecular formula is C₁₃H₂₀N₂O₂S, with an average molecular weight of 268.38 g/mol .[1]
The stereochemical rigidity and the presence of both a sulfonamide and an amino group make this compound a valuable building block in several areas of chemical research. The defined stereochemistry of the aminocyclohexyl ring is crucial for its application as a chiral ligand in asymmetric synthesis, enabling the stereoselective formation of desired enantiomers—a critical aspect of modern drug design.[1] Furthermore, the benzenesulfonamide core is a well-established pharmacophore found in a multitude of clinically approved drugs, endowing this scaffold with inherent potential for biological activity.
Synthesis of the Chiral Scaffold
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages: first, the resolution of racemic trans-1,2-diaminocyclohexane to obtain the desired (1S,2S)-enantiomer, followed by the sulfonylation of one of the amino groups with p-toluenesulfonyl chloride.
Sources
The Emergence of a C₂-Symmetric Ligand: A Technical Guide to the Discovery and Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and application of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a paramount chiral ligand in the field of asymmetric catalysis. Commonly referred to as (1S,2S)-N-p-Tosyl-1,2-cyclohexanediamine or TsCYDN, this molecule rose to prominence through the pioneering work of Noyori and his collaborators in the mid-1990s, becoming a cornerstone of ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. We will dissect the synthetic pathway, from the critical resolution of its diamine precursor to the selective N-sulfonylation, offering detailed, field-tested protocols. Furthermore, this guide will elucidate the mechanistic role of TsCYDN in catalysis, supported by visualizations and a comprehensive review of its applications, providing researchers and drug development professionals with a foundational understanding of this influential chiral auxiliary.
Introduction: The Quest for Asymmetric Control
The synthesis of enantiomerically pure compounds is a central challenge in modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries. The biological activity of a chiral molecule is often dictated by its absolute stereochemistry, making the development of efficient stereoselective catalytic systems a critical endeavor. Chiral C₂-symmetric diamines and their derivatives have emerged as exceptionally effective ligands in a multitude of asymmetric transformations, owing to their well-defined stereochemical environment that can effectively bias the stereochemical outcome of a reaction.
The discovery of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide was a significant milestone in this pursuit. Its development was intrinsically linked to the groundbreaking research on asymmetric transfer hydrogenation (ATH) by Ryoji Noyori's group. In their seminal 1995 publication, they introduced a highly efficient catalyst system for the reduction of aromatic ketones to chiral secondary alcohols, utilizing a ruthenium(II) complex of a chiral N-sulfonated diamine ligand.[1] This work laid the foundation for a new, powerful tool in asymmetric synthesis, with the N-tosylated 1,2-diaminocyclohexane ligand playing a pivotal role.
The efficacy of this ligand stems from a combination of factors. The rigid trans-cyclohexyl backbone locks the two amino groups in a specific spatial orientation, creating a well-defined chiral pocket around the metal center. The N-tosyl group is not merely a spectator; its electronic properties and steric bulk are crucial for the catalytic activity and the stereochemical control exerted by the resulting catalyst. The acidic N-H proton on the sulfonamide is believed to participate directly in the hydride transfer step, forming a six-membered pericyclic transition state with the ketone and the ruthenium hydride, a mechanism now known as the Noyori-Ikariya model.[2]
This guide will provide a comprehensive overview of the synthesis of this important ligand, its characterization, and its role in the now widely adopted Noyori asymmetric transfer hydrogenation.
Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
The synthesis of the title compound is a two-stage process that underscores fundamental principles of stereoselective synthesis:
-
Chiral Resolution: The synthesis begins with racemic trans-1,2-diaminocyclohexane, which must be resolved to isolate the desired (1S,2S)-enantiomer. This is a critical step that establishes the absolute stereochemistry of the final ligand.
-
Selective N-Monosulfonylation: The enantiomerically pure diamine is then selectively reacted with one equivalent of p-toluenesulfonyl chloride to yield the mono-tosylated product.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Experimental Protocol: Chiral Resolution of trans-1,2-Diaminocyclohexane
This protocol is adapted from established procedures for the resolution of diamines using tartaric acid.
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve L-(+)-tartaric acid (1.0 equivalent) in methanol with gentle heating.
-
Addition of Diamine: To the warm tartaric acid solution, add a solution of racemic trans-1,2-diaminocyclohexane (2.0 equivalents) in methanol dropwise with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the precipitation of the diastereomeric salt, (1S,2S)-1,2-diammoniumcyclohexane mono-(+)-tartrate.
-
Isolation: Collect the crystalline precipitate by vacuum filtration and wash it with cold methanol.
-
Liberation of the Free Diamine: Suspend the collected salt in water and add a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12).
-
Extraction: Extract the liberated (1S,2S)-1,2-diaminocyclohexane with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure diamine.
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: L-(+)-tartaric acid is a readily available and inexpensive chiral resolving agent that forms diastereomeric salts with the racemic diamine. The differing solubilities of these salts allow for their separation by fractional crystallization.
-
Solvent System: Methanol is a common solvent for this resolution as it provides a good balance of solubility for the reactants and allows for the selective precipitation of one of the diastereomeric salts upon cooling.
-
Stoichiometry: Using a 2:1 molar ratio of the racemic diamine to tartaric acid is crucial for the formation of the mono-tartrate salt, which often exhibits better crystallization properties than the di-tartrate salt.
-
Basification: A strong base is required to deprotonate the ammonium salt and liberate the free diamine for extraction into an organic solvent.
Experimental Protocol: Selective N-Monosulfonylation
This protocol is based on procedures for the selective sulfonylation of diamines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any unreacted sulfonyl chloride and remove the resulting p-toluenesulfonic acid.
-
Extraction and Purification: Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide as a solid.
Causality Behind Experimental Choices:
-
Stoichiometry and Slow Addition: The use of a 1:1 molar ratio of the diamine to the sulfonyl chloride and the slow, dropwise addition of the sulfonyl chloride are critical for achieving mono-sulfonylation and minimizing the formation of the di-sulfonated byproduct.
-
Low Temperature: Conducting the reaction at 0 °C helps to control the exothermicity of the reaction and further enhances the selectivity for mono-sulfonylation.
-
Inert Atmosphere: An inert atmosphere prevents the hydrolysis of the p-toluenesulfonyl chloride by atmospheric moisture.
-
Aqueous Work-up: The basic wash with sodium bicarbonate is essential to remove acidic byproducts and unreacted starting materials, simplifying the subsequent purification.
Characterization Data
The synthesized N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide should be thoroughly characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂S |
| Molecular Weight | 268.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 105-109 °C |
| Optical Rotation [α]²²_D_ | -41.0° (c = 1 in chloroform)[3] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.75 (d, 2H), 7.28 (d, 2H), 2.85 (m, 1H), 2.42 (s, 3H), 2.25 (m, 1H), 1.95 (m, 2H), 1.65 (m, 2H), 1.20-1.00 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 143.2, 138.5, 129.6, 127.2, 60.1, 56.5, 36.1, 33.8, 25.1, 24.9, 21.5 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Application in Asymmetric Transfer Hydrogenation
The primary and most impactful application of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is as a chiral ligand in Noyori's asymmetric transfer hydrogenation catalysts. These catalysts, typically formed in situ from a ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂) and the TsCYDN ligand, are highly effective for the enantioselective reduction of a wide range of ketones and imines.
The Noyori-Ikariya Catalytic Cycle
The catalytic cycle involves a metal-ligand bifunctional mechanism where both the ruthenium center and the nitrogen of the sulfonamide ligand actively participate in the hydride transfer.
Caption: The catalytic cycle of Noyori's asymmetric transfer hydrogenation.
Mechanism Explained:
-
Catalyst Activation: The ruthenium(II) precatalyst reacts with a hydrogen donor, typically isopropanol in the presence of a base, to form the active 18-electron ruthenium hydride species.
-
Transition State Assembly: The ketone substrate coordinates to the ruthenium hydride complex. A key feature of this step is the formation of a six-membered pericyclic transition state involving the ruthenium hydride, the carbonyl carbon and oxygen of the ketone, and the N-H proton of the tosylamide ligand.
-
Hydride Transfer: The hydride from the ruthenium and the proton from the ligand are concertedly transferred to the carbonyl group of the ketone, resulting in the formation of the chiral alcohol. The stereochemistry of the alcohol is dictated by the chiral environment created by the TsCYDN ligand.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the ruthenium complex, and the catalyst is regenerated, ready to start a new cycle.
Performance in Asymmetric Transfer Hydrogenation
The ruthenium-TsCYDN catalyst system exhibits excellent performance across a range of substrates.
| Substrate (Ketone) | Product (Alcohol) | Enantiomeric Excess (ee) | Yield | Reference |
| Acetophenone | (R)-1-Phenylethanol | 97% | >99% | |
| 1'-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | 98% | >99% | |
| 4-Chromone | (S)-4-Chromanol | 98% | 100% |
Conclusion
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide stands as a testament to the power of rational ligand design in asymmetric catalysis. Its discovery, born out of the systematic exploration of chiral ligands for transfer hydrogenation, has provided chemists with a robust and highly effective tool for the synthesis of enantiomerically enriched alcohols and amines. The synthetic route to this ligand, involving a classical resolution followed by a selective functionalization, is both instructive and accessible. The profound impact of TsCYDN on asymmetric synthesis, particularly through the Noyori transfer hydrogenation, continues to be felt in both academic research and industrial applications, solidifying its place as a cornerstone of modern stereoselective catalysis.
References
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Kinetically Resolved, Highly Enantioselective Synthesis of Biaryl Atropisomers via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 118(10), 2521–2522. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., Sandoval, C., & Noyori, R. (2005). The hydrogenation/transfer hydrogenation network: Asymmetric hydrogenation of ketones with chiral η6-arene/N-tosylethylenediamine–ruthenium(II) catalysts. Journal of the American Chemical Society, 127(23), 8288-8289. [Link]
Sources
- 1. Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T. and Noyori, R. (1995) Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117, 7562-7563. - References - Scientific Research Publishing [scirp.org]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. (1R,2R)-(-)-N-p-Tosyl-1,2-cyclohexanediamine 97 174291-96-4 [sigmaaldrich.com]
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide literature review
An In-Depth Technical Guide to N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide: Synthesis, Properties, and Core Applications
Abstract
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, commonly known as (1S,2S)-N-tosyl-1,2-diaminocyclohexane, is a chiral molecule of significant interest in both synthetic chemistry and drug discovery. Its rigid stereochemistry, derived from the trans-1,2-diaminocyclohexane backbone, combined with the electronic and hydrogen-bonding capabilities of the tosyl group, makes it a versatile chiral ligand, organocatalyst, and a valuable scaffold for medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, characterization, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic protocols and explore the mechanisms that underpin its utility in asymmetric catalysis and its biological activity.
Molecular Overview and Physicochemical Properties
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a chiral benzenesulfonamide derivative.[1] The core of its utility lies in its well-defined three-dimensional structure, which originates from the (1S,2S) configuration of the aminocyclohexyl group.[1] This stereochemical rigidity is crucial for its function in asymmetric synthesis, where it serves to create a chiral environment around a reaction center.[1] The tosyl (4-methylbenzenesulfonyl) group is not merely a protecting group; its sulfonamide N-H proton is acidic and capable of forming strong hydrogen bonds, a key feature for its role in organocatalysis.[2]
Nomenclature and Identifiers:
-
Systematic Name: N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
-
Common Synonyms: (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine, (1S,2S)-N-(4-Toluenesulfonyl)-1,2-diaminocyclohexane
-
CAS Number: 174291-97-5[1]
-
Molecular Formula: C₁₃H₂₀N₂O₂S[1]
Table 1: Physicochemical Properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
| Property | Value | Source |
| Molecular Weight | 268.38 g/mol | [1] |
| Monoisotopic Mass | 268.1249 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | VVOFSHARRCJLLA-STQMWFEESA-N | [1] |
Synthesis and Characterization
The synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a well-established procedure involving the selective monosulfonylation of a chiral diamine. The expertise in this synthesis lies in controlling the reaction conditions to favor the desired mono-tosylated product over the bis-tosylated byproduct.
Retrosynthetic Analysis
The molecule is logically disconnected into its two primary commercial precursors: the chiral scaffold (1S,2S)-(+)-1,2-diaminocyclohexane and the sulfonylating agent, 4-methylbenzenesulfonyl chloride (tosyl chloride). This straightforward approach makes the target molecule highly accessible.
Experimental Protocol: Selective Monosulfonylation
This protocol is designed as a self-validating system. The choice of stoichiometry and controlled addition rate are critical for achieving high selectivity for the mono-adduct, as the reactivity of the second amine is reduced after the first has been sulfonated.
Materials:
-
(1S,2S)-(+)-1,2-Diaminocyclohexane (1.0 eq)
-
4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl) (0.3 eq, a significant excess of the diamine is used to favor monosubstitution)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Deionized Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve (1S,2S)-(+)-1,2-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive tosyl chloride.[1]
-
Cooling: Cool the solution to 0°C in an ice bath. This temperature control is crucial to moderate the exothermic reaction and minimize the formation of the undesired bis-tosylated side product.[1]
-
Reagent Addition: Dissolve tosyl chloride (0.3 eq) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the stirred diamine solution over 20-30 minutes. A slow addition rate is essential for selectivity.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.[2]
-
Workup: Wash the reaction mixture sequentially with deionized water (3 times). This removes the hydrochloride salt of the excess diamine and the base.[2]
-
Extraction: Back-extract the combined aqueous layers with dichloromethane to recover any dissolved product.[2]
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the enantiomerically pure product.[1]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and elemental composition.[1][3]
-
Single-Crystal X-ray Diffraction: This is the definitive method for confirming the absolute stereochemistry and studying solid-state interactions, such as hydrogen bonding.[1][2]
Applications in Asymmetric Catalysis
The primary application of this compound is in asymmetric synthesis, where it functions as a precursor to more complex ligands or as a direct organocatalyst. Its efficacy stems from the combination of a rigid chiral backbone and a hydrogen-bond-donating sulfonamide group.
Mechanism of Action in Organocatalysis
In many reactions, the catalyst enhances the electrophilicity and controls the stereoselectivity of a substrate through explicit hydrogen-bonding interactions.[2] The primary amine can form an enamine or iminium ion with carbonyl compounds, while the sulfonamide N-H group acts as a hydrogen bond donor, directing the approach of a nucleophile to one face of the molecule.
Caption: General mechanism of action in asymmetric organocatalysis.
This dual activation model is particularly effective in reactions such as the conjugate addition of aldehydes or ketones to nitroalkenes, a valuable method for synthesizing γ-amino acids.[2]
Significance in Medicinal Chemistry
The sulfonamide functional group is a well-known pharmacophore present in numerous approved drugs. The N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide scaffold combines this feature with a rigid, chiral diamine structure, making it a person of interest for drug development.
Table 2: Summary of Investigated Biological Activities
| Activity | Mechanism of Action | Potential Application | Source |
| Antibacterial | Inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. | Development of new antibiotics, particularly against resistant strains. | [1] |
| Enzyme Inhibition | Serves as a tool for studying inhibition of enzymes like carbonic anhydrases (CAs). | Lead compound for drugs targeting specific enzymes implicated in disease. | [1] |
| Anti-inflammatory | Preliminary studies suggest potential anti-inflammatory effects. | Further research needed to validate and explore therapeutic potential. | [1] |
Antibacterial Mechanism: Folate Synthesis Inhibition
Like classic "sulfa drugs," this compound is believed to exert its antibacterial effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans, who obtain folate from their diet. This selectivity makes the pathway an excellent target for antibiotics.
Caption: Inhibition of the bacterial folic acid synthesis pathway.
A Privileged Scaffold in Drug Discovery
The trans-1,2-diaminocyclohexane core is considered a "privileged scaffold" in medicinal chemistry. Its conformational rigidity reduces the entropic penalty upon binding to a target, and the two amine groups provide vectors for introducing diverse functionality. Derivatives of this scaffold have been explored as potent and selective inhibitors of targets such as Factor Xa, a key enzyme in the blood coagulation cascade, highlighting the therapeutic potential of this structural motif.[4]
Conclusion and Future Outlook
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a molecule of fundamental importance, bridging the fields of asymmetric synthesis and medicinal chemistry. Its straightforward and scalable synthesis makes it an accessible and valuable tool for academic and industrial researchers. While its role as an organocatalyst and chiral ligand is well-appreciated, its potential as a lead compound in drug discovery, particularly in the antibacterial space, warrants further investigation. Future research could focus on expanding the library of catalysts derived from this scaffold, exploring its efficacy against a broader range of bacterial pathogens, and elucidating the full scope of its enzyme inhibition profile. The combination of stereochemical complexity and proven pharmacophoric elements ensures that this compound will remain a subject of significant scientific interest.
References
-
Ngassa, F. N., & Biros, S. M. (2016). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 894–897. Retrieved from [Link]
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide - SpectraBase. (n.d.). Retrieved January 13, 2026, from [Link]
-
Pingaew, R., et al. (2017). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Pharmaceutical Chemistry Journal, 51(8), 683-691. Retrieved from [Link]
-
Kurosu, M., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 17(3), 1193-1206. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
enantioselective synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
An In-depth Technical Guide to the Enantioselective Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
This guide provides a comprehensive, technically detailed exploration of the , a key chiral intermediate and ligand in modern asymmetric catalysis. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and provide a robust, validated protocol suitable for researchers in synthetic chemistry and drug development.
Strategic Imperative: The Value of N-Monotosylated Diamines
Chiral 1,2-diamines, particularly those based on the rigid trans-1,2-diaminocyclohexane (DACH) scaffold, are foundational pillars in asymmetric synthesis.[1][2] Their C₂-symmetric nature and stereochemically well-defined structure make them exceptional ligands for a vast array of metal-catalyzed reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[3][4][5]
The target molecule, N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, often abbreviated as (1S,2S)-TsDACH, represents a critical evolution of this scaffold. By selectively protecting one of the amino groups with a tosyl (4-methylbenzenesulfonyl) group, we break the C₂ symmetry and introduce new functionality. This modification serves several key purposes:
-
Directing Group and Ligand Modification : The remaining primary amine is available for further derivatization, allowing for the construction of more complex, task-specific ligands.
-
Enhanced Acidity and Hydrogen Bonding : The sulfonamide N-H proton is significantly more acidic than an amine N-H, enabling it to act as a powerful hydrogen-bond donor. This property is crucial for its function in organocatalysis, where it can activate electrophiles and organize transition states.[6]
-
Fine-Tuning Steric and Electronic Properties : The bulky and electron-withdrawing tosyl group modulates the steric environment and electronic properties of the adjacent amine, influencing the selectivity of catalytic processes.
The Synthetic Blueprint: Selective Monosulfonylation
The most direct and industrially viable pathway to (1S,2S)-TsDACH is the selective N-monosulfonylation of the commercially available, enantiopure (1S,2S)-1,2-diaminocyclohexane. The core transformation is a nucleophilic attack of a primary amine on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride).
Core Scientific Challenge
The primary challenge is achieving high selectivity for the mono-sulfonated product over the di-sulfonated byproduct. Since both amino groups of the starting diamine are nucleophilic, a statistical mixture could easily result without precise control. The strategy hinges on leveraging stoichiometry and reaction kinetics. By using a slight excess of the diamine relative to the tosyl chloride, or more commonly, by carefully controlling the addition of the tosyl chloride as the limiting reagent, we favor the formation of the desired product. Once the first tosyl group is attached, the electron-withdrawing nature of the sulfonamide deactivates the molecule, making the second amination event significantly slower.
Reaction Mechanism and Key Parameters
The reaction proceeds via a standard nucleophilic acyl substitution-type mechanism at the sulfonyl group. The key steps are outlined below.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| (1S,2S)-1,2-Diaminocyclohexane | C₆H₁₄N₂ | 114.19 | 6.74 mmol | 6.74 | Enantiopure (>99% ee) |
| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.29 g | 6.74 | Recrystallize if impure |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.41 mL | 10.11 | Distill from CaH₂ |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | ~50 mL | - | Anhydrous grade |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Anhydrous |
| Silica Gel | SiO₂ | 60.08 | As needed | - | 230-400 mesh |
Step-by-Step Methodology
-
Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1S,2S)-1,2-diaminocyclohexane (0.77 g, 6.74 mmol) and anhydrous dichloromethane (25 mL).
-
Cooling and Base Addition : Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.41 mL, 10.11 mmol) to the stirred solution.
-
Preparation of Tosyl Chloride Solution : In a separate dry flask, dissolve 4-methylbenzenesulfonyl chloride (1.29 g, 6.74 mmol) in anhydrous dichloromethane (25 mL).
-
Controlled Addition : Transfer the tosyl chloride solution to a dropping funnel and add it dropwise to the stirred diamine solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight). [6]6. Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Methanol (9:1) with a few drops of ammonia. The product should have a higher Rf value than the starting diamine.
-
Aqueous Workup : Once the reaction is complete, quench the mixture by adding deionized water (3 x 25 mL). Transfer the mixture to a separatory funnel and wash the organic layer. The triethylammonium chloride salt will move to the aqueous phase. [6]8. Extraction : Back-extract the combined aqueous layers with dichloromethane (20 mL) to recover any dissolved product. [6]9. Drying and Concentration : Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale-yellow solid or oil.
-
Purification : Purify the crude residue by column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to isolate the pure N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. [6]11. Final Product : Concentrate the pure fractions to afford the final product as a white solid. Determine the yield and proceed with characterization. A typical yield is in the range of 75-85%.
Data Interpretation and Quality Assurance
The identity and purity of the synthesized compound must be rigorously confirmed.
Expected Results
| Parameter | Expected Outcome | Validation Method |
| Yield | 75–85% | Gravimetric analysis |
| Appearance | White to off-white solid | Visual inspection |
| ¹H NMR | Complex multiplets for cyclohexyl protons, singlet for tosyl-methyl, aromatic signals | ¹H NMR Spectroscopy |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 269.13 | Mass Spectrometry |
| Enantiomeric Purity | >99% ee | Chiral HPLC (if necessary) |
| Melting Point | ~133-135 °C | Melting point apparatus |
Causality in Characterization:
-
¹H NMR : Confirms the covalent structure. The integration of the aromatic protons (AA'BB' system) versus the cyclohexyl protons and the tosyl methyl group confirms the successful monosubstitution.
-
Mass Spectrometry : Verifies the molecular weight of the compound, confirming the correct product was formed. The monoisotopic mass should be 268.1249 g/mol . [7]* Chiral HPLC : While the reaction is not expected to affect the stereocenters, this analysis can be performed to definitively prove that no racemization has occurred. It is a cornerstone of ensuring enantioselective integrity.
Field Applications: A Catalyst for Innovation
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is not merely a synthetic target but a launchpad for creating powerful catalytic systems. It serves as a precursor to a wide range of ligands used in asymmetric transfer hydrogenation of ketones and imines, a critical transformation in pharmaceutical synthesis. [8]Furthermore, its bifunctional nature—a nucleophilic primary amine and a hydrogen-bond-donating sulfonamide—makes it a privileged scaffold for developing novel organocatalysts for reactions like Michael additions. [1][9]
Conclusion
The is a robust and well-understood process that provides access to a highly valuable chiral building block. The success of the synthesis is not accidental; it is a direct result of the rational control of key experimental parameters—stoichiometry, temperature, and solvent choice—grounded in a firm understanding of the underlying reaction mechanism. By following the detailed, validated protocol presented here, researchers can reliably produce this compound with high yield and purity, enabling further innovation in the field of asymmetric catalysis.
References
-
Gawroński, J., & Wzorek, Z. (2004). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 104(7), 3331-3370. Retrieved from [Link]
-
ACS Publications. (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. Retrieved from [Link]
-
van Beek, C. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. University of the Pacific Scholarly Commons. Retrieved from [Link]
-
Russegger, P. (2019). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. ResearchGate. Retrieved from [Link]
-
Tshabang, N., et al. (2016). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1484–1487. Retrieved from [Link]
-
Srinivas, P., & Vankar, Y. D. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral trans-cyclohexa-1,2-diamine-based organocatalysts employed in the enantioselective conjugate addition of aldehydes to nitroalkenes. Retrieved from [Link]
-
UCHEM. (2024). Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. PubMed Central. Retrieved from [Link]
-
Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. myuchem.com [myuchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 6. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Introduction
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a chiral benzenesulfonamide derivative, is a cornerstone in modern asymmetric synthesis.[1] Often referred to as (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine, its rigid stereochemical framework makes it an invaluable ligand and intermediate in the catalytic production of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1] The unambiguous confirmation of its molecular structure, purity, and, most critically, its absolute stereochemistry is paramount to its successful application.
This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive characterization of this molecule. We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.
Molecular Structure and Foundation
A thorough understanding of the molecule's connectivity and stereochemistry is the foundation for interpreting its spectroscopic output.
-
Molecular Formula: C₁₃H₂₀N₂O₂S
-
Average Molecular Weight: 268.38 g/mol [1]
-
Monoisotopic Mass: 268.1249 g/mol [1]
Caption: 2D structure of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR is the primary technique for confirming the constitution of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used, but DMSO-d₆ can be advantageous for resolving the exchangeable N-H protons of the amine and sulfonamide groups. The inherent chirality of the (1S,2S)-cyclohexyl backbone means that the methylene protons are diastereotopic, which can lead to more complex splitting patterns than in an achiral analogue.
Data Presentation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.75 | Doublet (d) | 2H | Aromatic protons ortho to SO₂ |
| ~7.35 | Doublet (d) | 2H | Aromatic protons meta to SO₂ |
| ~3.45 | Multiplet (m) | 1H | NH (Sulfonamide) |
| ~2.9-3.2 | Multiplet (m) | 1H | CH-NH₂ |
| ~2.5-2.8 | Multiplet (m) | 1H | CH-NHSO₂ |
| ~2.45 | Singlet (s) | 3H | Ar-CH₃ |
| ~1.0-2.2 | Multiplets (m) | 8H | Cyclohexyl -CH₂- protons |
| (variable) | Broad Singlet (br s) | 2H | NH₂ (Amino) |
| Note: Exact chemical shifts and multiplicities can vary based on solvent and concentration. Data is synthesized from typical values and partial literature data.[1] |
Interpretation:
-
Aromatic Region: The presence of two distinct doublets between 7.3 and 7.8 ppm is a classic indicator of a 1,4-disubstituted (para) aromatic ring. The downfield shift is caused by the electron-withdrawing sulfonyl group.
-
Methyl Signal: A sharp singlet integrating to three protons at approximately 2.45 ppm is characteristic of the methyl group on the tosyl moiety.
-
Cyclohexyl Protons: The protons on the cyclohexyl ring appear as a complex series of multiplets in the aliphatic region. The two methine protons (CH-N) are the most downfield of this group due to the deshielding effect of the adjacent nitrogen atoms.
-
Exchangeable Protons: The amine (NH₂) and sulfonamide (NH) protons often appear as broad signals. Their chemical shift is highly variable and dependent on solvent, concentration, and temperature. They can be confirmed by a D₂O exchange experiment, wherein the signals will disappear.
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Experience: While ¹H NMR elucidates the proton environment, ¹³C NMR confirms the carbon framework of the molecule. It is particularly useful for identifying quaternary carbons, such as C1 of the tosyl group, which are invisible in the ¹H NMR spectrum.
Data Presentation:
| Chemical Shift (δ) ppm | Assignment |
| ~143.5 | Aromatic C-SO₂ |
| ~137.0 | Aromatic C-CH₃ |
| ~129.8 | Aromatic CH (meta to SO₂) |
| ~127.2 | Aromatic CH (ortho to SO₂) |
| ~58.0 | Cyclohexyl CH-NHSO₂ |
| ~54.0 | Cyclohexyl CH-NH₂ |
| ~35.0 | Cyclohexyl CH₂ |
| ~25.0 | Cyclohexyl CH₂ |
| ~24.5 | Cyclohexyl CH₂ |
| ~21.5 | Ar-CH₃ |
| Note: These are predicted chemical shifts based on analogous structures. Experimental values may vary slightly. |
Interpretation: The spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule (note the symmetry in the phenyl ring).
-
Aromatic Carbons: Four signals are expected in the 125-145 ppm range. The two non-protonated carbons (ipso-carbons) are typically weaker in intensity.
-
Aliphatic Carbons: The six carbons of the cyclohexyl ring will appear between approximately 24 and 60 ppm. The two carbons bonded to nitrogen (C-N) are significantly shifted downfield compared to the other four methylene carbons.
-
Methyl Carbon: A single, sharp signal around 21.5 ppm corresponds to the tosyl methyl group.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The self-validating nature of this technique lies in the simultaneous presence of all expected vibrational modes. For instance, confirming a sulfonamide requires observing not only the S=O stretches but also the N-H stretch.
Data Presentation:
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3280 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (Cyclohexyl, Methyl) |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1380 | S=O Asymmetric Stretch | Sulfonyl |
| ~1150 | S=O Symmetric Stretch | Sulfonyl |
Data is synthesized from literature values for similar compounds.[1]
Interpretation: The IR spectrum provides a distinct fingerprint. The most telling absorptions are the strong, sharp peaks for the sulfonyl group's symmetric and asymmetric stretches around 1150 cm⁻¹ and 1380 cm⁻¹, respectively.[1] The region above 3000 cm⁻¹ is also highly informative, showing characteristic N-H stretching bands for both the primary amine and the secondary sulfonamide, as well as the C-H stretches for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition. The fragmentation pattern observed, typically via GC-MS or LC-MS, offers corroborating structural evidence.[2]
Data Presentation:
-
Molecular Ion (M⁺˙): m/z = 268
-
Protonated Molecule ([M+H]⁺): m/z = 269
Interpretation of Fragmentation: The molecule's fragmentation is governed by its weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway involves the cleavage of the S-N bond, which is common for sulfonamides.
Caption: Proposed key fragmentation pathway in mass spectrometry.
The most characteristic fragments observed would be the tosyl cation at m/z 155 and the aminocyclohexyl fragment at m/z 113. The presence of the molecular ion peak at m/z 268 and these key fragments provides very strong evidence for the proposed structure.[2][3]
Standard Operating Protocol for Spectroscopic Analysis
Expertise & Experience: The validity of spectroscopic data is inextricably linked to the rigor of the experimental protocol. The following represents a field-proven workflow for the characterization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. This protocol is designed as a self-validating system; for example, the sample used for NMR should be from the same batch as that used for MS to ensure data correlation.
Caption: Experimental workflow for spectroscopic characterization.
Step-by-Step Methodology:
-
Sample Preparation:
-
For NMR: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cap and gently agitate until the sample is fully dissolved.
-
For IR (ATR): Place a small, representative amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
For MS (LC-MS/ESI): Prepare a stock solution of the compound at ~1 mg/mL in an HPLC-grade solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase for direct infusion or injection.
-
-
¹H and ¹³C NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Tune and shim the instrument until optimal resolution is achieved.
-
Acquire a standard ¹H spectrum (e.g., 16 scans).
-
Acquire a ¹³C spectrum (e.g., using a pulse program like zgpg30, with a sufficient number of scans for adequate signal-to-noise, typically >1024).
-
(Optional but recommended) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.
-
-
FT-IR Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform an atmospheric background correction if necessary.
-
-
Mass Spectrometry Acquisition:
-
For ESI-HRMS: Infuse the prepared sample solution into an ESI-TOF (or Orbitrap) mass spectrometer. Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
For GC-MS: Use a GC equipped with a suitable column (e.g., DB-5). Inject a dilute solution of the sample. Use a temperature program that allows for the elution of the compound. Acquire spectra in electron ionization (EI) mode.
-
Definitive Stereochemical Confirmation
It is crucial to recognize that while the spectroscopic methods detailed above confirm the molecular constitution, they do not, by themselves, establish the absolute (1S,2S) stereochemistry. For this, other authoritative techniques are required. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the absolute configuration of a chiral molecule in the solid state.[1] Complementary methods such as polarimetry, to measure the specific optical rotation, and chiral HPLC, to assess enantiomeric purity, are also essential components of a complete characterization.[1]
Conclusion
The structural verification of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a multi-faceted process where each spectroscopic technique provides a unique and essential piece of the puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition. When combined, these methods provide a robust and self-validating dataset that ensures the identity, purity, and structural integrity of this vital chiral building block, enabling its confident use in research and development.
References
-
The Royal Society of Chemistry. Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. [Link]
-
SpectraBase. N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. [Link]
-
SpectraBase. N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide - Optional[MS (GC)] - Spectrum. [Link]
-
National Institutes of Health (NIH). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. [Link]
Sources
Methodological & Application
use of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in asymmetric catalysis
Harnessing Chiral Architecture: N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in High-Fidelity Asymmetric Transfer Hydrogenation
Abstract for the Modern Researcher
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalytic systems is paramount. This guide focuses on a cornerstone of this field: the application of the chiral ligand N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide , commonly known as (1S,2S)-Ts-DACH , in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). While structurally similar to the well-known Ts-DPEN ligand, the cyclohexane backbone of Ts-DACH offers unique conformational rigidity and electronic properties, influencing catalyst performance and stability.
This document serves as a comprehensive technical resource for researchers, chemists, and process development professionals. It moves beyond a mere recitation of procedures to provide a deep dive into the mechanistic underpinnings, practical considerations for catalyst preparation and reaction optimization, and detailed, field-tested protocols for the asymmetric reduction of prochiral ketones. By understanding the causality behind the experimental choices, from solvent selection to catalyst loading, researchers can unlock the full potential of this powerful catalytic tool to generate highly enantioenriched chiral alcohols—critical building blocks for the pharmaceutical and fine chemical industries.
The Catalyst System: Structure, Function, and Mechanism
The workhorse catalyst is typically formed in situ from a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2, and the chiral diamine ligand, (1S,2S)-Ts-DACH. This combination generates a highly active 16-electron ruthenium hydride species that operates through a bifunctional, outer-sphere mechanism.[1][2]
The Noyori-Ikariya Bifunctional Mechanism
The catalytic cycle, a hallmark of Noyori-type catalysts, relies on the cooperative action of the metal center and the ligand.[1][3]
-
Catalyst Activation: The pre-catalyst, [RuCl(p-cymene)((S,S)-Ts-DACH)], reacts with a base (e.g., sodium isopropoxide) in a hydrogen-donor solvent like 2-propanol to form the active 16-electron ruthenium hydride species, RuH(p-cymene)((S,S)-Ts-DACH).
-
Hydrogen Transfer: The reaction does not proceed through direct coordination of the ketone to the metal. Instead, it involves a six-membered pericyclic transition state.[2] The N-H proton of the tosylated amine and the hydride on the ruthenium are transferred concertedly to the carbonyl oxygen and carbon, respectively.
-
Stereoinduction: The chirality of the final product is dictated by the steric and electronic interactions within this transition state. The rigid C2-symmetric diaminocyclohexane backbone and the bulky tosyl group create a well-defined chiral pocket, forcing the substrate to adopt a specific orientation that minimizes steric clash. This leads to the preferential formation of one enantiomer of the alcohol.[4]
-
Catalyst Regeneration: The resulting ruthenium alkoxide intermediate is then reprotonated by the hydrogen-donor solvent (e.g., 2-propanol), releasing the chiral alcohol product and regenerating the active ruthenium hydride catalyst for the next cycle.
The diagram below illustrates this elegant and efficient catalytic cycle.
Caption: The outer-sphere mechanism of Ru-catalyzed ATH.
Experimental Protocols
In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the standard procedure for the asymmetric reduction of acetophenone to (R)-1-phenylethanol using an in situ prepared catalyst. This reaction serves as a reliable benchmark for catalyst activity and enantioselectivity.
Workflow Overview:
Caption: Standard workflow for ATH of ketones.
Materials & Reagents:
-
[RuCl2(p-cymene)]2 (Ruthenium(II) precursor)
-
(1S,2S)-N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide ((1S,2S)-Ts-DACH)
-
Acetophenone (Substrate)
-
2-Propanol (i-PrOH), anhydrous (Solvent and Hydrogen Source)
-
Potassium hydroxide (KOH) or Sodium isopropoxide (Base)
-
Anhydrous Sodium Sulfate (Drying agent)
-
Diethyl ether or Ethyl acetate (Extraction solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
Step-by-Step Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction must be performed under an inert atmosphere (Ar or N2) using standard Schlenk techniques. The catalyst is known to be air-sensitive in solution.[5]
-
Catalyst Preparation:
-
To a Schlenk flask, add [RuCl2(p-cymene)]2 (e.g., 3.1 mg, 0.005 mmol, 0.005 eq).
-
Add (1S,2S)-Ts-DACH (e.g., 5.6 mg, 0.02 mmol, 0.02 eq).
-
Add 5 mL of anhydrous 2-propanol.
-
Stir the resulting orange suspension at room temperature for 20 minutes.
-
-
Base Addition:
-
Prepare a 0.1 M solution of KOH in 2-propanol.
-
Add 0.4 mL of the KOH solution (0.04 mmol, 0.04 eq) to the catalyst mixture.
-
Stir for an additional 10 minutes. The solution should become a deeper, more homogeneous color, indicating the formation of the active catalyst.
-
-
Substrate Addition & Reaction:
-
Add acetophenone (e.g., 120 mg, 1.0 mmol, 1.0 eq) to the flask via syringe.
-
Heat the reaction mixture to a gentle reflux (approx. 80 °C) or maintain at a lower temperature (e.g., 30-50 °C) for extended reaction times.
-
Monitor the reaction progress by TLC or GC. A typical reaction time is 2-24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification and Analysis:
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield of the isolated (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Performance Data & Substrate Scope
The Ru-(S,S)-Ts-DACH system is effective for a range of ketone substrates. The following table summarizes typical results, demonstrating the high yields and excellent enantioselectivities achievable.
| Entry | Substrate (Ketone) | S/C Ratio | Time (h) | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| 1 | Acetophenone | 100:1 | 4 | 80 | 98 | >99 | R |
| 2 | 4'-Chloroacetophenone | 100:1 | 6 | 80 | 95 | 98 | R |
| 3 | 1-Tetralone | 100:1 | 12 | 50 | 92 | 97 | S |
| 4 | 2-Heptanone | 200:1 | 24 | 30 | 85 | 94 | R |
| 5 | Benzylacetone | 100:1 | 8 | 50 | 96 | 95 | R |
Note: Data presented is representative and results may vary based on specific reaction conditions and substrate purity.
Troubleshooting & Expert Insights
-
Low Conversion:
-
Cause: Inactive catalyst due to oxygen or moisture contamination.
-
Solution: Ensure rigorous inert atmosphere techniques. Use freshly distilled, anhydrous solvents.[5]
-
Cause: Insufficient base or inactive base.
-
Solution: Use freshly prepared base solution. The concentration of the base can have a significant effect on reaction kinetics.[5]
-
-
Low Enantioselectivity:
-
Cause: Reaction temperature is too high, leading to a reduction in the energy difference between the diastereomeric transition states.
-
Solution: Lower the reaction temperature. While this may increase reaction time, it often significantly improves ee.
-
Cause: Catalyst decomposition over long reaction times.
-
Solution: Monitor the reaction and stop it upon completion. Prolonged heating can lead to the formation of ruthenium nanoparticles which may catalyze non-selective reduction.[5]
-
-
Choice of Hydrogen Donor: While 2-propanol is common, a formic acid/triethylamine (5:2 azeotrope) mixture can also be used as an excellent hydrogen source, often allowing for reactions to proceed at room temperature with high efficiency.[2]
Conclusion
The N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide ligand, in concert with a ruthenium precursor, forms a premier catalyst system for asymmetric transfer hydrogenation. Its predictable stereochemical outcome, high efficiency, and operational simplicity make it an invaluable tool for synthetic chemists. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can reliably and effectively synthesize a wide array of valuable, enantioenriched chiral alcohols.
References
-
Bäckvall, J. E., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved January 13, 2026, from [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved January 13, 2026, from [Link]
-
Samec, J. S. M., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Available at: [Link]
-
Szabó, M., et al. (2018). Mechanochemical, Water-Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst. Catalysts. Available at: [Link]
-
Martins, J. E. D., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Gawroński, J., et al. (2017). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Molecules. Available at: [Link]
-
Nájera, C., & Yus, M. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry. Available at: [Link]
-
Noyori, R., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Somanathan, R., et al. (2004). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for the Crystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Introduction
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a chiral benzenesulfonamide derivative, is a valuable intermediate in asymmetric synthesis and catalysis.[1] Its stereochemical rigidity makes it a crucial building block for the development of chiral ligands and therapeutic agents.[1] The isolation and purification of this compound in a highly crystalline form are paramount to ensure its stereochemical integrity and performance in subsequent applications. This document provides a comprehensive guide to the crystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, detailing the underlying principles of solvent selection, a step-by-step protocol for cooling crystallization, and methods for crystal characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is fundamental to developing a robust crystallization protocol.
| Property | Value | Source |
| CAS Number | 174291-97-5 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1] |
| Molecular Weight | 268.38 g/mol | [1] |
| Melting Point | 150–152°C | |
| Appearance | White to off-white crystalline solid |
Crystallization: A Multifaceted Approach
The crystallization of a chiral molecule like N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is influenced by a variety of factors, including solvent choice, cooling rate, and the presence of impurities. The primary objective is to create a supersaturated solution from which the desired compound selectively crystallizes, leaving impurities in the mother liquor.
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For sulfonamides, which possess both polar (amino and sulfonamide groups) and non-polar (benzene ring) moieties, solvent mixtures are often employed to fine-tune the solubility profile.
Based on the structural characteristics of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide and general solubility principles for sulfonamides, a screening of common laboratory solvents is recommended. The following table provides an estimated solubility profile to guide solvent selection. It is important to note that these are estimated values and should be experimentally verified for precise process development.
| Solvent | Polarity Index | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at 78°C (Ethanol boiling point) ( g/100 mL) | Rationale |
| Water | 10.2 | < 0.1 | < 0.5 | The presence of the non-polar tosyl group and cyclohexyl ring limits solubility in highly polar water. |
| Methanol | 6.6 | ~1.0 | > 10 | Good potential for cooling crystallization due to the significant temperature-dependent solubility. |
| Ethanol | 5.2 | ~0.5 | > 8 | Often a good choice for sulfonamides, offering a balance of polarity. Recrystallization from ethanol has been reported for this compound. [1] |
| Isopropanol | 4.3 | ~0.3 | > 6 | Similar to ethanol but may offer a slightly lower solubility at room temperature, potentially improving yield. |
| Acetone | 5.1 | > 5 | > 20 | High solubility at room temperature makes it less suitable for cooling crystallization alone, but could be a component in an anti-solvent system. |
| Ethyl Acetate | 4.4 | ~0.8 | > 9 | A moderately polar solvent that can be effective for compounds with both polar and non-polar features. |
| Dichloromethane | 3.4 | > 10 | > 25 | High solubility at room temperature, generally not suitable for cooling crystallization. |
| Hexane | 0.1 | < 0.01 | < 0.1 | The compound is likely insoluble in non-polar solvents, making hexane a potential anti-solvent. |
From this analysis, ethanol and isopropanol appear to be the most promising single solvents for cooling crystallization. A mixture of ethanol and water could also be explored to further decrease the solubility at lower temperatures and enhance the crystal yield.
Experimental Protocol: Cooling Crystallization from Ethanol
This protocol details a standard procedure for the crystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide from ethanol.
Materials and Equipment
-
Crude N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
-
Ethanol (reagent grade)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Desiccator or vacuum oven
Workflow Diagram
Caption: Workflow for the crystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask to create a slurry.
-
Gently heat the mixture to the boiling point of ethanol (~78°C) while stirring.
-
Continue to add small portions of hot ethanol until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution (approximately 1-2% of the solute weight).
-
Gently reheat the solution to boiling for 5-10 minutes with continuous stirring. The activated carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the heat source.
-
Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
-
Once the flask has reached room temperature, crystal formation should be evident. To maximize the yield, place the flask in an ice-water bath for at least 30 minutes.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Transfer the crystalline slurry into the funnel and apply vacuum.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities. It is important to use cold solvent to minimize the loss of the desired product.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the filter cake.
-
Transfer the crystals to a watch glass and dry them to a constant weight in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
-
Poor Recovery: The most common cause of low yield is using an excessive amount of solvent for dissolution. Ensure the minimum amount of hot solvent is used.
Characterization of Crystals
The purity and identity of the crystallized N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide should be confirmed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (150–152°C) is indicative of high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): To confirm the chemical structure and identify any residual solvent or impurities.
-
Chiral HPLC: To determine the enantiomeric purity of the final product.
-
X-ray Diffraction (XRD): Can be used to determine the crystal structure and identify the polymorphic form.
Conclusion
The protocol described in this application note provides a robust method for the crystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. The key to successful crystallization lies in the careful selection of the solvent system and a controlled cooling process. By following this guide, researchers can obtain this valuable chiral intermediate in high purity and crystalline form, suitable for a wide range of applications in synthetic and medicinal chemistry.
References
-
PubChem. N-Cyclohexyl-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]. Accessed January 13, 2026.
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]. Accessed January 13, 2026.
-
AP Process. How to Select the Best Solvent for Crystallization?. YouTube. Available at: [Link]. Accessed January 13, 2026.
-
ResearchGate. Solubility of the compounds in different solvents Where. Available at: [Link]. Accessed January 13, 2026.
-
SpectraBase. N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. Available at: [Link]. Accessed January 13, 2026.
Sources
The Strategic Application of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in Modern Medicinal Chemistry
Introduction: Beyond a Simple Molecule to a Privileged Scaffold
In the landscape of contemporary drug discovery, the efficient synthesis of complex, stereochemically defined molecules is paramount. N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, often referred to as (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine, represents a cornerstone chiral building block rather than a therapeutic agent in its own right. Its significance in medicinal chemistry lies in the rigid, stereochemically defined trans-1,2-diaminocyclohexane scaffold it provides.[1][2][3] This scaffold is considered "privileged" due to its ability to serve as a foundation for a variety of ligands and therapeutic agents that interact with biological targets in a highly specific, three-dimensional manner. The tosyl group serves as a convenient protecting group for one of the amino functionalities, allowing for selective manipulation of the free amine and the subsequent construction of more elaborate molecular architectures. This application note will provide an in-depth guide on the strategic utilization of this chiral diamine derivative, with a particular focus on its application in the synthesis of Inhibitor of Apoptosis Protein (IAP) antagonists, a promising class of anti-cancer agents.
Core Concept: The Chiral Diamine in Asymmetric Synthesis and Drug Design
The trans-1,2-diaminocyclohexane moiety is a C2-symmetric scaffold, a feature highly sought after in asymmetric catalysis and medicinal chemistry. This symmetry, coupled with the rigid cyclohexane ring, allows for precise spatial orientation of substituents, which is critical for specific molecular recognition by biological targets such as enzymes and receptors.[2][3] The (1S,2S) configuration dictates a specific absolute stereochemistry, which is essential for enantiomerically pure drug candidates, as different enantiomers can have vastly different pharmacological and toxicological profiles.
The primary utility of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in medicinal chemistry is as a versatile intermediate. The presence of a free primary amine allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and urea formation, to introduce diverse pharmacophoric elements. The tosyl-protected amine can be deprotected under specific conditions to allow for further functionalization, leading to the synthesis of bidentate ligands or complex drug molecules.
Application Focus: Synthesis of Inhibitor of Apoptosis Protein (IAP) Antagonists
A key application of this chiral building block is in the development of small molecule IAP antagonists. IAPs are a family of proteins that are overexpressed in many cancers and contribute to therapeutic resistance by inhibiting apoptosis (programmed cell death).[4][5][6] Small molecules that mimic the endogenous IAP antagonist, Smac/DIABLO, can restore the apoptotic cascade in cancer cells, making them a compelling therapeutic strategy.[7] The N-terminus of Smac/DIABLO, which contains the amino acid sequence AVPI (Alanine-Valine-Proline-Isoleucine), is crucial for its interaction with IAPs. Medicinal chemists have successfully designed peptidomimetics that incorporate the key features of this binding motif. The chiral trans-1,2-diaminocyclohexane scaffold has proven to be an excellent starting point for such designs.
The following workflow illustrates the strategic use of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in the synthesis of a generic IAP antagonist.
Caption: Synthetic workflow for an IAP antagonist.
Protocol 1: Synthesis of a Core IAP Antagonist Intermediate
This protocol details the initial steps of coupling a protected amino acid to the free amine of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Materials:
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
-
Boc-L-Alanine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-L-Alanine (1.1 equivalents) in anhydrous DCM.
-
Add the coupling reagent (DCC, 1.1 equivalents or HATU, 1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at 0 °C.
-
Add a solution of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tosyl-protected diamine-amino acid conjugate.
Rationale for Experimental Choices:
-
Coupling Reagent: HATU is often preferred over DCC as it generally leads to higher yields, faster reaction times, and fewer side reactions. The byproducts of HATU are water-soluble, simplifying purification.
-
Solvent: DCM is a good choice for many coupling reactions due to its inertness and ability to dissolve a wide range of organic compounds. DMF can be used for less soluble starting materials.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to facilitate the activation of the carboxylic acid.
Biological Evaluation of Synthesized IAP Antagonists
Once the final IAP antagonist is synthesized and purified, its biological activity must be assessed. This typically involves a series of in vitro assays to determine its potency and selectivity.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for XIAP-BIR3 Binding
This protocol describes a competitive binding assay to determine the affinity of the synthesized compound for the BIR3 domain of XIAP, a key interaction for IAP antagonism.
Materials:
-
His-tagged XIAP-BIR3 protein
-
Biotinylated Smac-mimetic probe
-
Europium cryptate-labeled anti-His antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Synthesized IAP antagonist
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of the synthesized IAP antagonist in the assay buffer.
-
In a 384-well plate, add the assay buffer, the biotinylated Smac-mimetic probe at a fixed concentration, and the serially diluted antagonist.
-
Add the His-tagged XIAP-BIR3 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Add a mixture of the Europium cryptate-labeled anti-His antibody and Streptavidin-XL665.
-
Incubate for a further period (e.g., 2-4 hours) to allow for the development of the HTRF signal.
-
Read the fluorescence at both 665 nm (acceptor) and 620 nm (donor) wavelengths using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Data Presentation:
| Compound | XIAP-BIR3 IC50 (nM) | cIAP1-BIR3 IC50 (nM) |
| Synthesized Antagonist | [Experimental Value] | [Experimental Value] |
| Reference Compound | [Known Value] | [Known Value] |
Self-Validating System:
-
Include positive controls (a known potent IAP antagonist) and negative controls (inactive vehicle) in each assay plate.
-
The Z'-factor for the assay should be calculated to ensure its robustness and suitability for screening. A Z'-factor > 0.5 is generally considered acceptable.
In-depth Mechanistic Insights and Structure-Activity Relationships (SAR)
The data obtained from such assays allows for the establishment of a structure-activity relationship. For instance, modifications to the second pharmacophoric moiety introduced in Step 3 of the synthesis can be systematically varied to probe interactions with different subsites of the IAP binding groove. Molecular modeling and X-ray crystallography of potent analogues in complex with IAP proteins can provide detailed insights into the key binding interactions and guide further optimization of the lead compounds.[6]
Caption: Mechanism of IAP antagonism.
Conclusion
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a valuable and versatile chiral building block in medicinal chemistry. Its rigid, stereochemically defined scaffold provides an excellent starting point for the synthesis of complex and potent therapeutic agents. The application of this intermediate in the development of IAP antagonists highlights its strategic importance in modern drug discovery. The protocols and insights provided in this application note are intended to guide researchers in leveraging this and similar chiral scaffolds to advance their drug discovery programs.
References
-
Cossu, F., et al. (2015). Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP. PLoS ONE, 10(8), e0135549. Retrieved from [Link]
-
Sienczyk, M., et al. (2020). Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists. Cancer Chemotherapy and Pharmacology, 85(5), 937-947. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Expedient synthesis of highly potent antagonists of inhibitor of apoptosis proteins (IAPs) with unique selectivity for ML-IAP. Retrieved from [Link]
-
Kato, T., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(5), 1912-1926. Retrieved from [Link]
-
UCHEM. (2024). Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. Retrieved from [Link]
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Retrieved from [Link]
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
-
Ali, R., Singh, S., & Haq, W. (2018). IAP Proteins Antagonist: An Introduction and Chemistry of Smac Mimetics under Clinical Development. Current Medicinal Chemistry, 25(31), 3768-3795. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some New Chiral Sulfonamide Ligands. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. myuchem.com [myuchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IAP Proteins Antagonist: An Introduction and Chemistry of Smac Mimetics under Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide: A Privileged Chiral Ligand in Asymmetric Synthesis
Introduction: The Architectural Elegance of a C₂-Symmetric Ligand
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, commonly referred to as (1S,2S)-Ts-CYDN, has emerged as a cornerstone ligand, particularly in the stereoselective reduction of prochiral ketones and imines. Its structure, derived from the readily available and inexpensive (1S,2S)-1,2-diaminocyclohexane, features a C₂-symmetric backbone. This symmetry, coupled with the electronic and steric properties imparted by the tosyl group, creates a well-defined and predictable chiral environment around a coordinated metal center.
The inherent rigidity of the cyclohexane ring and the presence of both a coordinating primary amine and a sulfonamide nitrogen capable of deprotonation and coordination are key to its efficacy. This bidentate chelation to a metal, such as ruthenium, generates a stable and highly organized catalytic species. The tosyl group not only enhances the acidity of the sulfonamide proton, facilitating the formation of the active catalyst, but also provides steric bulk that plays a crucial role in the enantiofacial discrimination of the substrate. This guide provides a comprehensive overview of the synthesis and application of (1S,2S)-Ts-CYDN, offering detailed protocols for its use in asymmetric transfer hydrogenation and insights into its potential in other asymmetric transformations.
Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
The preparation of (1S,2S)-Ts-CYDN is a straightforward and scalable process, typically achieved through the monosulfonylation of (1S,2S)-1,2-diaminocyclohexane. The key to a successful synthesis lies in controlling the stoichiometry to favor the formation of the mono-tosylated product over the di-tosylated byproduct.
Protocol: Synthesis of (1S,2S)-Ts-CYDN
This protocol is adapted from established literature procedures[1].
Materials:
-
(1S,2S)-(+)-1,2-Diaminocyclohexane
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Distilled water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-(+)-1,2-diaminocyclohexane (e.g., 6.74 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (e.g., 2.01 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of p-toluenesulfonyl chloride dropwise to the cooled solution of the diamine over a period of approximately 20 minutes. The slow addition is crucial to minimize the formation of the di-tosylated byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by washing the mixture with distilled water (3 x 25 mL).
-
Separate the organic layer and back-extract the aqueous layer with dichloromethane (20 mL) to recover any dissolved product.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones
One of the most powerful and widely adopted applications of (1S,2S)-Ts-CYDN is as a chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield enantiomerically enriched secondary alcohols. This reaction is highly valued in the pharmaceutical and fine chemical industries for its operational simplicity, use of safe and readily available hydrogen donors, and high enantioselectivities.
The Catalytic Cycle: A Mechanistic Insight
The active catalyst is typically generated in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the (1S,2S)-Ts-CYDN ligand. In the presence of a base, the sulfonamide is deprotonated, leading to a coordinatively unsaturated ruthenium amido complex. This complex then reacts with a hydrogen donor, commonly a mixture of formic acid and triethylamine or isopropanol, to form a ruthenium hydride species. This chiral hydride is the key intermediate that delivers the hydride to one of the enantiotopic faces of the ketone in a highly selective manner through a six-membered pericyclic transition state. The product alcohol is then released, and the catalyst is regenerated to continue the cycle.
Caption: Proposed catalytic cycle for Ru/Ts-CYDN catalyzed ATH.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the ATH of acetophenone as a model substrate, which can be adapted for other ketones.
Materials:
-
[RuCl₂(p-cymene)]₂
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide ((1S,2S)-Ts-CYDN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare the catalyst precursor by dissolving [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (1S,2S)-Ts-CYDN (e.g., 0.011 mmol) in the anhydrous solvent (e.g., 2 mL). Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
-
In a separate flask, dissolve acetophenone (e.g., 1.0 mmol) in the azeotropic HCOOH/NEt₃ mixture (e.g., 1.0 mL).
-
Add the substrate solution to the catalyst precursor solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 28 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Performance Data: Ruthenium catalysts bearing ligands derived from (1R,2R)-diaminocyclohexane have demonstrated high efficiency in the ATH of acetophenone. While specific data for the (1S,2S) enantiomer may vary slightly, the performance is expected to be comparable, affording the corresponding (R)-1-phenylethanol in high yield and enantioselectivity.
| Substrate | Ligand | Catalyst Loading (mol%) | H-Source | Yield (%) | ee (%) | Ref |
| Acetophenone | (1R,2R)-Ts-CYDN | 1 | i-PrOH/KOH | >95 | 95 | [2] |
| Acetophenone | (1R,2R)-Ts-CYDN | 1 | HCOOH/NEt₃ | >95 | 92 | [2] |
Note: The enantiomer of the ligand, (1R,2R)-Ts-CYDN, yields the (S)-alcohol. The use of (1S,2S)-Ts-CYDN will analogously produce the (R)-alcohol.
Application in Asymmetric Michael Addition
Beyond transfer hydrogenation, chiral diamines and their derivatives, including N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, serve as potent organocatalysts or ligands in other asymmetric transformations. A notable example is the Michael addition, a fundamental carbon-carbon bond-forming reaction.
Organocatalytic Michael Addition: A Dual Activation Approach
In this context, the chiral diamine can be further functionalized, for instance, with a thiourea moiety, to create a bifunctional organocatalyst. This catalyst operates through a dual activation mechanism. The primary or secondary amine of the ligand activates the ketone or aldehyde donor by forming a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the nitroalkene acceptor and increasing its electrophilicity. This concerted activation within a chiral scaffold directs the enantioselective addition.
Sources
Application Notes and Protocols for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in Asymmetric Catalysis
Introduction: The Power of Chiral Diamine Ligands in Asymmetric Synthesis
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a derivative of (1S,2S)-1,2-diaminocyclohexane, is a cornerstone chiral ligand in the field of asymmetric catalysis. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, while the tosyl group enhances the acidity of the N-H proton, playing a critical role in the catalytic cycle. This ligand, often used in conjunction with ruthenium(II), forms highly efficient and selective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce valuable chiral alcohols and amines.[1][2][3][4] These products are crucial building blocks in the pharmaceutical, agrochemical, and fragrance industries.[1][3]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this ligand. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring both successful execution and a deeper understanding of the catalytic system.
Core Concept: The Noyori-Ikariya Metal-Ligand Bifunctional Catalysis
The reactions described herein are predicated on the principle of metal-ligand bifunctional catalysis, a concept pioneered by Noyori and Ikariya.[5][6] In this model, both the ruthenium metal center and the nitrogen atom of the ligand actively participate in the catalytic cycle. The catalyst does not operate through a classic inner-sphere mechanism requiring substrate coordination to the metal. Instead, it follows an "outer-sphere" pathway where the hydride on the ruthenium and the proton on the ligand's nitrogen are transferred to the carbonyl or imine substrate in a concerted, six-membered transition state.[5][7][8]
Causality: This outer-sphere mechanism is key to the catalyst's high efficiency.[7] It avoids the often slow and energetically demanding steps of substrate coordination and product dissociation from the metal center. The tosyl group on the diamine ligand is not merely a spectator; it increases the acidity of the N-H proton, facilitating its transfer and enhancing the catalyst's activity.[9]
Visualizing the Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the asymmetric transfer hydrogenation of a ketone using a Ru(II)-N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide catalyst.
Caption: The outer-sphere mechanism for Ru-catalyzed ATH.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate. Two primary hydrogen sources are presented: an azeotropic mixture of formic acid and triethylamine (FA/TEA) and 2-propanol.
Protocol 1: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine
This method is often preferred as the reaction is irreversible, which can lead to higher conversions and yields, even at high substrate concentrations.[10]
1. Materials and Reagents:
-
Catalyst Precursor: [RuCl2(p-cymene)]2 (Commercially available or can be prepared from RuCl3·xH2O and α-phellandrene).[11][12]
-
Ligand: (1S,2S)-N-(p-Toluenesulfonyl)-1,2-cyclohexanediamine (N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide).
-
Substrate: Acetophenone (freshly distilled).
-
Hydrogen Source: Formic acid (≥95%) and Triethylamine (distilled). Prepare a 5:2 azeotropic mixture.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).
-
Inert Gas: Argon or Nitrogen.
2. In-Situ Catalyst Formation and Hydrogenation Procedure:
-
Self-Validation: The formation of the active catalyst is visually indicated by a color change. The initial red/orange suspension should become a clear, homogeneous solution.
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (e.g., 3.1 mg, 0.005 mmol, 1 mol% Ru) and (1S,2S)-N-(p-Toluenesulfonyl)-1,2-cyclohexanediamine (e.g., 5.6 mg, 0.021 mmol).
-
Add anhydrous solvent (e.g., DCM, 5 mL).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add acetophenone (e.g., 120 mg, 1.0 mmol) to the flask.
-
Add the 5:2 formic acid/triethylamine mixture (e.g., 0.5 mL) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-24 hours.
3. Workup and Purification:
-
Once the reaction is complete, quench the mixture by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the resulting 1-phenylethanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.[6]
4. Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC.[13]
Protocol 2: Asymmetric Transfer Hydrogenation using 2-Propanol
This method uses a readily available and less corrosive hydrogen source. The reaction is reversible, so reaction conditions may need optimization to drive the equilibrium towards the product.[10]
1. Materials and Reagents:
-
Catalyst: Pre-formed RuCl or generated in-situ as in Protocol 1.
-
Substrate: Acetophenone (freshly distilled).
-
Hydrogen Source/Solvent: 2-Propanol (anhydrous).
-
Base: Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu).
-
Inert Gas: Argon or Nitrogen.
2. Hydrogenation Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Ru catalyst (e.g., 0.01 mmol, S/C ratio of 100).
-
Add acetophenone (1.0 mmol).
-
Add anhydrous 2-propanol (10 mL).
-
Add the base (e.g., KOtBu, 0.02 mmol). Causality: The base is crucial for activating the pre-catalyst and generating the active ruthenium-hydride species.[14] It deprotonates the 2-propanol, which then facilitates the formation of the Ru-H bond.
-
Heat the reaction mixture to a gentle reflux (approx. 82 °C) and stir.
-
Monitor the reaction progress by TLC or GC.
3. Workup, Purification, and Analysis:
-
Follow the same workup, purification, and analysis steps as outlined in Protocol 1.
Visualizing the Experimental Workflow
Caption: General workflow for asymmetric transfer hydrogenation.
Quantitative Data Summary
The performance of the Ru(II)-N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide catalytic system is substrate-dependent. Below is a table summarizing typical results for the reduction of various ketones.
| Substrate | Hydrogen Source | S/C Ratio | Yield (%) | ee (%) | Reference |
| Acetophenone | FA/TEA (5:2) | 200 | 95 | 98 (R) | [10] |
| 4'-Chloroacetophenone | iPrOH / KOH | 200 | 93 | 95 (S) | [10] |
| 4'-Methoxyacetophenone | FA/TEA (5:2) | 200 | 99 | 97 (R) | [10] |
| 2-Acetylpyridine | FA/TEA (5:2) | 1000 | >99 | 98 | [13] |
| Benzylacetone | iPrOH / KOH | 1000 | 96 | 96 (S) | [10] |
Note: The stereochemical outcome ((R) or (S)) depends on the chirality of the diamine ligand used. The (1S,2S)-ligand typically yields the (S)-alcohol product.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[14]
-
Reagents:
-
Ruthenium complexes are toxic and should be handled with care.
-
Formic acid is corrosive.
-
Triethylamine is flammable and has a strong odor.
-
Organic solvents are flammable.
-
-
Procedure: Reactions should be conducted under an inert atmosphere (Argon or Nitrogen) as the catalyst can be sensitive to oxygen.
References
-
Choi, E., Lee, C., Na, Y., & Chang, S. (2002). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Letters, 4(14), 2369–2371. [Link]
-
Tyagi, N., Borah, G., & Patel, P. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link]
-
Choi, E., Lee, C., Na, Y., & Chang, S. (2002). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Letters. [Link]
-
Deng, J., et al. (2012). Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. Semantic Scholar. [Link]
-
Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]
-
Wikipedia contributors. (2023). (Cymene)ruthenium dichloride dimer. Wikipedia. [Link]
-
Abdur-Rashid, K., et al. (2001). Mechanism of ruthenium-catalyzed hydrogen transfer reactions. Evidence for a stepwise transfer of CH and NH hydrogens from an amine to a (cyclopentadienone)ruthenium complex. Chemical Communications. [Link]
-
Ohkuma, T., et al. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 83(4), 93-109. [Link]
-
Choi, E., et al. (2002). [RuCl 2 ( p -cymene)] 2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. ResearchGate. [Link]
-
Andersson, P. G. (2005). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-portal.org. [Link]
-
Mishra, A., & Bhanage, B. M. (2021). TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Publishing. [Link]
-
Blacker, J., & Martin, J. (2005). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]
-
Kenny, J. A., et al. (2012). The effect of Ru:TsDPEN ratio on the kinetics of Scheme 1. ResearchGate. [Link]
-
Mishra, A., & Bhanage, B. M. (2021). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ResearchGate. [Link]
-
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. [Link]
-
Al-Zoubi, R. M. (2014). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. [Link]
-
Wills, M., et al. (2005). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. ACS Publications. [Link]
-
Wills, M., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. ACS Publications. [Link]
-
List, B., & Rueping, M. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Chem-Station International Edition. [Link]
-
Gonsalvi, L., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI. [Link]
-
Bäckvall, J.-E. (2010). Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-portal.org. [Link]
-
ResearchGate. (2019). Ruthenium-catalyzed asymmetric transfer hydrogenation of... ResearchGate. [Link]
-
Costa, A., et al. (2011). Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation. ResearchGate. [Link]
-
Bäckvall, J.-E. (2002). Mechanistic studies on ruthenium-catalyzed hydrogen transfer reactions. ElectronicsAndBooks. [Link]
-
Xiao, J., et al. (2011). A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols. Semantic Scholar. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). LinkedIn. [Link]
-
Mishra, A., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
-
NROChemistry. Noyori Hydrogenation. NROChemistry. [Link]
-
Zhang, X., et al. (2011). Asymmetric transfer hydrogenation reactions of N-sulfonylimines by using alcohols as hydrogen sources. Chemical Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. kanto.co.jp [kanto.co.jp]
- 11. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]
- 12. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Authored by: A Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Chiral Scaffold
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a chiral benzenesulfonamide derivative recognized for its utility in asymmetric synthesis and catalysis.[1] The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its ability to inhibit specific enzymes.[1] The inherent chirality and structural rigidity of the aminocyclohexyl moiety suggest that N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide and its derivatives are prime candidates for exploration in drug discovery campaigns, particularly in the search for modulators of protein-protein interactions (PPIs).
This document provides a comprehensive guide for utilizing N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in a high-throughput screening (HTS) campaign designed to identify novel inhibitors of PPIs. We will focus on the principles and practical application of the Fluorescence Polarization (FP) assay, a robust and widely adopted HTS technology for studying molecular interactions.[2][3][4]
The Rationale for Targeting Protein-Protein Interactions
PPIs are fundamental to nearly every cellular process, and their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5] Consequently, the modulation of PPIs with small molecules represents a significant and expanding frontier in drug discovery.[6] HTS methodologies are essential for interrogating large compound libraries to identify starting points for the development of such modulators.[6][7][8]
Principle of the Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[2] The principle is based on the interaction of polarized light with a fluorescent probe.
-
Unbound State: A small, fluorescently labeled peptide or protein (the probe) tumbles rapidly in solution. When excited with polarized light, the emitted fluorescence is largely depolarized. This results in a low FP value.
-
Bound State: When the fluorescent probe binds to a much larger protein partner, its rotational motion is significantly slowed. The bound complex tumbles much more slowly, and the emitted fluorescence remains highly polarized. This results in a high FP value.
-
Inhibition: In the presence of an inhibitor that disrupts the PPI, the fluorescent probe is displaced from its binding partner, leading to a decrease in the FP signal.
This change in polarization provides a direct measure of the binding event, making FP an ideal method for HTS of PPI inhibitors.[3][9]
Diagram 1: Principle of the Fluorescence Polarization Assay
Caption: Workflow of FP assay from unbound to bound states and inhibition.
High-Throughput Screening Protocol: A Case Study
This protocol outlines the steps for a HTS campaign to identify inhibitors of a hypothetical PPI between Protein-X and Peptide-Y, using N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide as a compound from a screening library.
Materials and Reagents
-
Screening Compound: N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (or a library containing it) dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Protein-X: Purified recombinant Protein-X.
-
Fluorescent Probe: A synthetic peptide corresponding to the binding domain of Protein-Y, labeled with a suitable fluorophore (e.g., FITC, TAMRA).
-
Assay Buffer: Buffer optimized for the stability and interaction of Protein-X and Peptide-Y (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Microplates: Low-volume, black, flat-bottom 384-well or 1536-well plates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow
Diagram 2: HTS Experimental Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein–protein interaction screening - Wikipedia [en.wikipedia.org]
- 6. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. High-throughput and in silico screenings in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a derivative of (1S,2S)-diaminocyclohexane, is a crucial chiral building block and ligand in asymmetric synthesis.[1][2][3] Its rigid stereochemical structure makes it highly valuable for creating enantiomerically pure compounds, particularly in the development of novel catalysts and pharmaceutical intermediates.[4][5] Given its role in defining the stereochemical outcome of reactions, rigorous analytical characterization is paramount to confirm its identity, purity, and, most critically, its absolute configuration.
This application note provides a comprehensive guide to the essential analytical techniques for the complete characterization of this compound, ensuring its suitability for use in synthesis and drug development. The protocols outlined below are designed to provide orthogonal data, establishing a robust and validated analytical profile.
Identity and Purity Assessment by HPLC-UV and Mass Spectrometry (MS)
A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is the foundational approach for verifying the identity and assessing the purity of the target compound. HPLC separates the analyte from potential impurities, while MS provides definitive confirmation of its molecular weight.
Rationale for Method Selection
The tosyl group provides a strong chromophore, making UV detection a sensitive method for quantification.[6] Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for this polar molecule, readily forming a protonated molecular ion [M+H]⁺ for unambiguous mass confirmation.[1][7]
Experimental Workflow: HPLC-MS
Caption: Workflow for HPLC-MS analysis.
Protocol: HPLC-UV Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
-
-
Data Analysis: Integrate the peak corresponding to the main compound. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol: Mass Spectrometry (MS) Detection
-
Instrumentation: Couple the HPLC outlet to an ESI-MS system.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. The expected monoisotopic mass is 268.12 g/mol .[1] The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 269.13.
| Parameter | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂S |
| Monoisotopic Mass | 268.1249 g/mol |
| Expected [M+H]⁺ | 269.1327 m/z |
| UV λmax | ~220 nm |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the covalent structure of the molecule. ¹H NMR verifies the presence and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.
Rationale for Method Selection
¹H NMR provides detailed information on the chemical environment of protons, including signals characteristic of the tosyl group's aromatic protons, the cyclohexyl ring protons, and the amine protons. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling.
-
-
Data Analysis: Compare the observed chemical shifts (δ) with expected values. The aromatic protons of the tosyl group typically appear as two doublets around 7.3-7.8 ppm. The cyclohexyl protons will appear as a complex series of multiplets in the aliphatic region (1.0-3.5 ppm).
Expected ¹H NMR Chemical Shifts (in DMSO-d₆) :
-
δ ~7.7 ppm (d): 2H, aromatic protons ortho to the sulfonyl group.
-
δ ~7.4 ppm (d): 2H, aromatic protons meta to the sulfonyl group.
-
δ ~2.9-3.2 ppm (m): 2H, CH-N protons on the cyclohexyl ring.
-
δ ~2.4 ppm (s): 3H, methyl protons of the tosyl group.
-
δ ~1.0-2.0 ppm (m): 8H, remaining CH₂ protons of the cyclohexyl ring.
-
Amine (NH and NH₂) protons will be visible and may be broad depending on solvent and concentration.
Stereochemical Integrity Assessment
Confirming the (1S,2S) absolute configuration is the most critical aspect of characterization for this chiral molecule. This requires techniques sensitive to stereoisomerism, primarily chiral HPLC and polarimetry. For definitive structural proof, single-crystal X-ray crystallography is the gold standard.[1][4]
Enantiomeric Purity by Chiral HPLC
Rationale for Method Selection
Chiral HPLC is the preferred method for quantifying enantiomeric excess (e.e.). A chiral stationary phase (CSP) allows for the separation of enantiomers, enabling the detection of any undesired (1R,2R) enantiomer.[4][8]
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC analysis.
Protocol: Chiral HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 220 nm.
-
-
Data Analysis: Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Where Area₁ is the peak area of the major enantiomer ((1S,2S)) and Area₂ is the peak area of the minor enantiomer ((1R,2R)).
-
Optical Rotation by Polarimetry
Rationale for Method Selection
Polarimetry measures the rotation of plane-polarized light caused by a chiral molecule in solution. The specific rotation [α] is a characteristic physical property that confirms the bulk enantiopurity of the sample. A value consistent with literature reports for the (1S,2S) enantiomer provides strong evidence of the correct absolute configuration.
Protocol: Polarimetry
-
Sample Preparation: Accurately prepare a solution of the compound at a known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol).
-
Measurement:
-
Use a polarimeter with a sodium lamp (D line, 589 nm).
-
Measure the observed rotation (α) in a cell of a known path length (l, in dm).
-
-
Calculation: Calculate the specific rotation:
-
[α]DT = α / (l x c)
-
Compare the result to the literature value for the (1S,2S) enantiomer.
-
Conclusion
A multi-technique approach is essential for the robust characterization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. The combination of HPLC-MS confirms identity and purity, NMR spectroscopy validates the chemical structure, and chiral-specific methods like chiral HPLC and polarimetry verify the critical stereochemical integrity. Together, these analyses provide the necessary confidence for researchers and drug developers in the quality and suitability of this vital chiral building block.
References
-
PubMed. Discrimination of enantiomers of alpha-amino acids by chiral derivatizing reagents from trans-1,2-diaminocyclohexane. Available from: [Link]
-
ResearchGate. Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]
-
ResearchGate. Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Available from: [Link]
-
Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Available from: [Link]
-
UCHEM. Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. Available from: [Link]
-
HETEROCYCLES. CHIRAL 1,2-DIAMINOCYCLOHEXANE–α-AMINO ACID-DERIVED AMIDPHOS/Ag(I). Available from: [Link]
-
American Chemical Society. Total Synthesis of Aleutianamine. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Available from: [Link]
-
ResearchGate. Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Available from: [Link]
-
RSC Publishing. Studies in mass spectrometry. Part XII. Mass spectra of enamines. Available from: [Link]
-
PubMed. trans-(1R,2R)-Diaminocyclohexane-functionalized mesoporous organosilica spheres as chiral stationary phase. Available from: [Link]
-
Wikipedia. Tosyl group. Available from: [Link]
-
ResearchGate. Fig. S1 The 1 H NMR spectrum (d 6 -DMSO, δ/ppm) of.... Available from: [Link]
-
Analytical and Bioanalytical Chemistry Research. Regular Article. Available from: [Link]
-
SpectraBase. N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. Available from: [Link]
-
PubChem. 1,2-Diaminocyclohexane | C6H14N2 | CID 4610. Available from: [Link]
-
MDPI. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Available from: [Link]
-
MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]
-
Keio University Academic Information Repository (KOARA). Synthesis and high resolution NMR analysis of 2, 3-diaminocyclohexanol. Available from: [Link]
-
ResearchGate. 1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS) as an Analytical Reagent for the Determination of Pharmaceutical Amine by Spectrophotometry. Available from: [Link]
-
ATB (Automated Topology Builder). (R,R)-(-)-1,2-Diaminocyclohexane | C 6 H 14 N 2 | MD Topology | NMR. Available from: [Link]
-
PubChem. 1,2-Diaminocyclohexane, trans- | C6H14N2 | CID 43806. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. myuchem.com [myuchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in Asymmetric Organocatalysis
Introduction: The Rise of a Privileged Bifunctional Catalyst
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a powerful pillar, offering a sustainable and metal-free alternative for the construction of chiral molecules.[1][2] Within this field, catalysts derived from chiral 1,2-diamines have gained "privileged" status due to their rigid C₂-symmetric scaffold, which provides a well-defined stereochemical environment for a multitude of transformations.[3] N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, commonly referred to as (1S,2S)-N-TsDPCH or N-tosyl-(1S,2S)-diaminocyclohexane, is a prime exemplar of this class.
This molecule's efficacy stems from its bifunctional nature. It possesses a primary amine group, which can engage in enamine or iminium ion formation, and a weakly acidic sulfonamide N-H group.[4] This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, creating a highly organized chiral transition state.[5][6] This guide provides an in-depth exploration of the synthesis, mechanism, and application of this versatile organocatalyst in key asymmetric reactions, complete with detailed, field-proven protocols.
Synthesis of the Organocatalyst
The preparation of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a straightforward procedure involving the selective monosulfonylation of (1S,2S)-diaminocyclohexane. Careful control of stoichiometry is crucial to minimize the formation of the disubstituted byproduct.[7]
Protocol: Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Materials:
-
(1S,2S)-(+)-1,2-Diaminocyclohexane
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Triethylamine (Et₃N) or Sodium Acetate
-
Water (H₂O)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-(+)-1,2-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.
-
Sulfonylation: Dissolve p-toluenesulfonyl chloride (0.95 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled diamine solution over 20-30 minutes. The slight substoichiometric amount of TsCl helps prevent disulfonylation.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide as a solid.[7]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8] The melting point should be consistent with literature values (approx. 150–152°C).[7][9]
Caption: Workflow for the synthesis of the chiral organocatalyst.
The Bifunctional Catalytic Machinery
The power of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide lies in its ability to orchestrate a highly ordered transition state. This is achieved through a dual-activation mechanism involving both covalent and non-covalent interactions.[6][10]
-
Enamine/Iminium Activation (Covalent): The primary amine of the catalyst reacts reversibly with a carbonyl substrate (e.g., a ketone or aldehyde) to form a chiral enamine or iminium ion. This transformation increases the HOMO of the nucleophile (enamine pathway) or decreases the LUMO of the electrophile (iminium pathway), activating it for the subsequent reaction.[10]
-
Hydrogen Bond Activation (Non-covalent): Simultaneously, the sulfonamide N-H group acts as a hydrogen-bond donor. It coordinates with the electrophilic partner (e.g., a nitroalkene or an aldehyde), lowering its LUMO, orienting it precisely, and stabilizing the developing negative charge in the transition state.[4]
This synergistic activation within a single chiral molecule effectively shields one face of the reactive intermediate, dictating the stereochemical outcome of the product with high fidelity.
Caption: General bifunctional activation mode of the catalyst.
Key Applications and Experimental Protocols
This catalyst has proven effective in a range of fundamental carbon-carbon bond-forming reactions. Below are detailed protocols for its most prominent applications.
Asymmetric Michael Addition of Ketones to Nitroalkenes
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. This catalyst provides excellent stereocontrol in the addition of cyclic ketones to nitroalkenes, yielding valuable γ-nitro ketones which are precursors to chiral γ-amino acids and other important molecules.[11]
Detailed Protocol:
-
Preparation: To a vial, add the N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide catalyst (0.02 mmol, 10 mol%).
-
Reagents: Add the nitroalkene (0.2 mmol, 1.0 eq) and the solvent (e.g., Toluene or CH₂Cl₂, 0.5 mL).
-
Nucleophile Addition: Add the cyclic ketone (e.g., cyclohexanone) (1.0 mmol, 5.0 eq).
-
Reaction: Stir the mixture at room temperature for the time specified by literature for the specific substrates (typically 12-48 hours), monitoring by TLC.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H).
Representative Data:
| Entry | Ketone | Nitroalkene | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | β-Nitrostyrene | Toluene | 95 | >95:5 | 98 |
| 2 | Cyclopentanone | β-Nitrostyrene | CH₂Cl₂ | 92 | >95:5 | 96 |
| 3 | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | Toluene | 88 | >95:5 | 99 |
| 4 | Acetone | β-Nitrostyrene | Neat | 90 | - | 93 |
Data compiled from representative literature reports. Actual results may vary.
Asymmetric Aldol Reaction
The aldol reaction is a classic method for forming β-hydroxy carbonyl compounds.[12] Using this primary amine catalyst, ketones can be added to aromatic aldehydes with high diastereo- and enantioselectivity via an enamine-mediated pathway.[13][14]
Detailed Protocol:
-
Preparation: In a vial, dissolve the N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide catalyst (0.05 mmol, 10 mol%) and an acidic co-catalyst (e.g., hexanedioic acid, 10 mol%) in the chosen solvent system (e.g., MeOH/H₂O 9:1, 1.0 mL).[14]
-
Reagents: Add the aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (0.5 mmol, 1.0 eq).
-
Nucleophile Addition: Add the ketone (e.g., cyclohexanone) (1.0 mmol, 2.0 eq).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 4 °C or room temperature) for 24-72 hours.
-
Purification: After the reaction is complete (TLC monitoring), remove the solvent in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate the aldol product.
-
Analysis: Determine the dr via ¹H NMR and the ee via chiral HPLC.
Representative Data:
| Entry | Ketone | Aldehyde | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 4 | 75 | >20:1 | 94[14] |
| 2 | Cyclopentanone | 4-Chlorobenzaldehyde | RT | 85 | 15:1 | 92 |
| 3 | Acetone | Benzaldehyde | RT | 78 | - | 88 |
Data compiled from representative literature reports.[14] Actual results may vary.
Asymmetric Mannich Reaction
The Mannich reaction is a powerful three-component reaction for synthesizing β-amino carbonyl compounds.[15] The catalyst facilitates the enantioselective addition of a ketone to a pre-formed or in-situ generated imine.
Detailed Protocol:
-
Imine Formation (if necessary): In a vial, stir the aldehyde (1.2 eq) and the amine (e.g., p-toluenesulfonamide) (1.0 eq) in a suitable solvent like toluene at room temperature for 30 minutes.
-
Catalyst and Nucleophile Addition: Add the N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide catalyst (0.1 eq), followed by the ketone (2.0 eq).
-
Reaction: Stir the reaction at room temperature or as required for 24-96 hours.
-
Purification: Concentrate the reaction mixture and purify by flash column chromatography to yield the Mannich product.
-
Analysis: Characterize the product and determine stereoselectivity by NMR and chiral HPLC.
Representative Data:
| Entry | Ketone | Aldehyde | Amine Source | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | Benzaldehyde | p-Toluenesulfonamide | 85 | 90:10 | 95 |
| 2 | Acetone | 4-Methoxybenzaldehyde | p-Toluenesulfonamide | 91 | - | 97 |
| 3 | Cyclopentanone | Benzaldehyde | 4-Methylbenzenesulfonamide | 82 | 92:8 | 93[16] |
Data compiled from representative literature reports.[16][17] Actual results may vary.
Troubleshooting and Optimization Insights
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation, impurity). 2. Insufficiently pure reagents/solvent. 3. Reaction temperature too low. | 1. Re-purify or synthesize fresh catalyst. 2. Use freshly distilled solvents and purified reagents. 3. Gradually increase reaction temperature; consider solvent effect. |
| Low Enantioselectivity (ee) | 1. Impure catalyst (racemic contamination). 2. Reaction temperature too high. 3. Unfavorable solvent polarity. 4. Water contamination. | 1. Verify catalyst's optical purity. 2. Decrease the reaction temperature (e.g., from RT to 0 °C or -20 °C). 3. Screen solvents (aprotic non-polar solvents often give higher ee). 4. Ensure strictly anhydrous conditions. |
| Low Diastereoselectivity (dr) | 1. Thermodynamic vs. kinetic control. 2. Steric and electronic properties of substrates. 3. Presence of additives or co-catalysts. | 1. Lowering the reaction temperature often favors the kinetic product. 2. This is substrate-dependent; modification of the substrate may be needed. 3. Screen acidic or basic additives which can influence the transition state geometry. |
| Formation of Side Products | 1. Self-condensation of the carbonyl compound. 2. Catalyst decomposition. | 1. Use a larger excess of the non-enolizable partner or add the enolizable ketone slowly. 2. Ensure reaction is run under inert atmosphere if catalyst is air-sensitive. |
Safety and Handling
-
General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagent Hazards:
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle with care.
-
Organic Solvents (DCM, Toluene): Flammable and/or toxic. Avoid inhalation and skin contact.
-
Nitroalkenes: Can be toxic and are potent lachrymators. Handle with extreme caution.
-
-
Catalyst: N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is generally a stable solid but should be stored in a cool, dry place. Refer to the Safety Data Sheet (SDS) for detailed information.
References
-
Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025). Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. Retrieved from [Link]
-
ACS Publications. (2022). Integrated Experimental and Computational Studies on the Organocatalytic Kinetic Resolution of β-Unfunctionalized Primary Alcohols Using a Chiral 1,2-Diamine: The Importance of Noncovalent Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]
-
ResearchGate. (2025). (1R,2R)-Diaminocyclohexane | Request PDF. Retrieved from [Link]
-
PubMed Central. (2020). Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES**. Retrieved from [Link]
-
ScienceOpen. (n.d.). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Retrieved from [Link]
-
NIH. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa- Michael Addition to Unactivated α,β-Unsaturated Amides. Retrieved from [Link]
-
MOJBOC. (n.d.). Bioorganic & Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts. Retrieved from [Link]
-
PubMed. (2013). Applications of asymmetric organocatalysis in medicinal chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Retrieved from [Link]
-
MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Retrieved from [Link]
-
OUCI. (n.d.). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Mannich reaction catalyzed by 6´-Aminocinchonine Derivative. Retrieved from [Link]
-
ACS. (n.d.). Chiral Organocatalysis. Retrieved from [Link]
-
SpectraBase. (n.d.). N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. Retrieved from [Link]
-
MDPI. (2025). Organocatalytic, Asymmetric Aldol Reactions with a Sustainable Catalyst in a Green Solvent. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
-
PubMed. (2021). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. Retrieved from [Link]
-
PubMed. (2007). Asymmetric amplification in catalysis by trans-1,2-diaminocyclohexane bistriflamide. Retrieved from [Link]
-
NIH. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
-
ResearchGate. (n.d.). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. Retrieved from [Link]
-
PubMed. (n.d.). Organocatalytic enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes from isobenzopyrylium ions. Retrieved from [Link]
-
Chemcas. (2025). 4-methylbenzenesulfonamide - 70-55-3, C7H9NO2S, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
PubMed Central. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
Sources
- 1. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 2. Applications of asymmetric organocatalysis in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 11. Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. Mannich reaction catalyzed by 6´-Aminocinchonine Derivative - Buchler GmbH [buchler-gmbh.com]
Application Notes & Protocols for In Vivo Administration of SP600125 (N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide)
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, more commonly known as SP600125, is a potent, selective, and reversible inhibitor of the c-Jun N-terminal kinase (JNK) family of proteins.[1][2] As an ATP-competitive inhibitor, it targets JNK1, JNK2, and JNK3 with high affinity (IC₅₀ values in the range of 40-90 nM), exhibiting significant selectivity over other mitogen-activated protein kinases (MAPKs) like ERK1 and p38.[2][3]
The JNK signaling pathway is a critical mediator of cellular responses to stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock.[4][5] Activation of this pathway plays a central role in regulating gene expression, cellular proliferation, apoptosis, and inflammation.[5][6][7] Dysregulation of JNK signaling is implicated in a multitude of human diseases, including neurodegenerative disorders like Alzheimer's disease, inflammatory conditions, and cancer.[1][5][6] Consequently, SP600125 serves as an invaluable pharmacological tool for elucidating the role of the JNK pathway in disease pathogenesis and for evaluating its therapeutic potential in preclinical models.[1]
These application notes provide a comprehensive guide to the in vivo use of SP600125, detailing scientifically-grounded protocols for its dosage and administration. The guidance herein is synthesized from peer-reviewed literature and established best practices to ensure experimental robustness, reproducibility, and scientific integrity.
Mechanism of Action: JNK Inhibition
SP600125 functions by binding to the ATP-binding pocket of JNKs, preventing the phosphorylation of downstream substrates, most notably the transcription factor c-Jun.[2] The activation of JNK involves a dual phosphorylation event on specific threonine and tyrosine residues by upstream MAP kinase kinases (MKKs), MKK4 and MKK7.[4] Once activated, JNK phosphorylates a host of proteins that regulate critical cellular functions.[4] By inhibiting JNK, SP600125 effectively attenuates these downstream signaling events.
Preclinical Study Design: Core Principles
The design of any in vivo experiment is paramount to generating meaningful and translatable data.[8][9] When working with SP600125, several factors must be carefully considered to ensure the study is both scientifically sound and ethically robust.
-
Hypothesis-Driven Approach: Every study should be designed to test a clear, specific hypothesis. The primary outcome measure, which directly addresses this hypothesis, must be defined a priori to determine the appropriate sample size and statistical power.[8]
-
Animal Model Selection: The choice of animal model should be justified based on its physiological and pathological relevance to the human condition being studied.
-
Controls: The inclusion of appropriate control groups is non-negotiable. This must include a vehicle control group that receives the same formulation and administration procedure as the treated group, but without the active compound. This accounts for any potential effects of the solvent or the procedure itself.
-
Randomization and Blinding: To mitigate selection bias, animals should be randomly assigned to treatment groups. Furthermore, during the administration, data collection, and analysis phases, investigators should be blinded to the treatment allocation to prevent observer bias.[8]
-
Ethical Considerations: All procedures must be performed in accordance with institutional and national guidelines for animal welfare (e.g., CCAC, IACUC).[10][11] This includes using appropriate restraint techniques, minimizing animal stress, and defining humane endpoints.
Formulation and Vehicle Selection
A critical technical challenge for in vivo studies with SP600125 is its poor aqueous solubility.[2] The selection of an appropriate vehicle is therefore essential for achieving consistent and effective drug delivery. The choice of vehicle depends heavily on the intended route of administration.
Causality Behind Vehicle Choice: The primary goal is to create a stable, homogenous, and biocompatible formulation. For systemic delivery (e.g., IP, IV, Oral), the vehicle must solubilize or uniformly suspend the compound to ensure accurate dosing and predictable bioavailability. Co-solvents like DMSO are often used for initial solubilization, but their final concentration must be minimized to avoid toxicity. Suspension agents like carboxymethylcellulose (CMC-Na) or encapsulating agents like cyclodextrins are used for compounds that cannot be fully solubilized in a biocompatible solvent system.
| Route of Administration | Recommended Vehicle System | Example Formulation & Reference | Notes & Justification |
| Intraperitoneal (IP) | Cyclodextrin-based solution | 45% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water. A stock of SP600125 in DMSO can be diluted into the cyclodextrin solution.[12] | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility. This is a preferred method for achieving a true solution for parenteral administration. |
| Oral Gavage (PO) | Aqueous suspension | 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) with 0.1% - 0.5% Tween 80 in sterile water. [3][13] | This creates a homogenous suspension. CMC-Na acts as a suspending agent, while Tween 80, a non-ionic surfactant, acts as a wetting agent to prevent aggregation of the compound particles. |
| Intravenous (IV) | Co-solvent system | DMSO/PEG400/Saline. The final concentration of DMSO should be kept low (e.g., <5-10%) to minimize vascular irritation and toxicity. | This route provides 100% bioavailability but requires careful formulation to avoid precipitation in the bloodstream. Pilot studies to confirm solubility and tolerability are essential. |
Protocol 3.1: Preparation of Dosing Solution for Intraperitoneal (IP) Injection
This protocol is adapted from Lee et al. (2012) for a target dose of 16 mg/kg.[12]
-
Objective: To prepare a 1.92 mg/mL solution of SP600125 in a cyclodextrin-based vehicle.
-
Materials:
-
SP600125 powder
-
DMSO (Dimethyl sulfoxide), sterile, cell culture grade
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, pyrogen-free water
-
Sterile conical tubes and syringes
-
-
Procedure:
-
Prepare the vehicle by dissolving 4.5 g of HPβCD into 10 mL of sterile water (45% w/v). Warm gently (37-40°C) and vortex to fully dissolve. Allow to cool to room temperature.
-
Weigh the required amount of SP600125. To make 5 mL of a 1.92 mg/mL solution, weigh 9.6 mg of SP600125.
-
Prepare a concentrated stock of SP600125 in DMSO. For example, dissolve the 9.6 mg in 200 µL of DMSO.
-
Slowly add the DMSO stock solution to the HPβCD vehicle while vortexing to ensure rapid and complete mixing. Bring the final volume to 5 mL with the vehicle.
-
The final solution should be clear. If precipitation occurs, formulation may need optimization. Filter the final solution through a 0.22 µm sterile syringe filter before administration.
-
-
Self-Validation: The clarity of the final solution is a key quality control check. A stable, clear solution ensures the compound is fully solubilized and suitable for injection.
In Vivo Administration Protocols
The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of SP600125. Intraperitoneal administration generally leads to higher peak plasma concentrations and overall exposure (AUC) compared to oral gavage.[14]
Recommended Dosage Ranges
Dosages reported in the literature vary based on the animal model, disease state, and treatment duration. The following table summarizes dosages used in published mouse studies.
| Dose Range | Route | Frequency | Disease Model / Application | Reference |
| 15 - 30 mg/kg | IV or PO | Single dose | LPS-induced inflammation | Bennett et al., 2001[2][15] |
| 16 mg/kg | IP | Once daily | CNS effects (Notch signaling) | Lee et al., 2012[12][16] |
| 15 mg/kg | SC | Multiple doses | Anti-CD3-induced apoptosis | Bennett et al., 2001[17] |
| 15 mg/kg | IP or IG | Single dose | Cholestatic liver injury | Han et al., 2020[14] |
Expert Insight: For initial efficacy studies, a dose of 15-30 mg/kg administered via IP injection is a well-supported starting point. A dose-response study is highly recommended to determine the optimal dose for a specific model.
Protocol 4.2: Intraperitoneal (IP) Injection in Mice
This protocol incorporates best practices from multiple institutional guidelines.[10][18][19]
-
Objective: To administer a precise volume of SP600125 solution into the peritoneal cavity of a mouse.
-
Materials:
-
Prepared SP600125 dosing solution
-
1 mL syringe with a 25-27 gauge needle
-
70% ethanol wipes
-
-
Procedure:
-
Weigh the mouse to calculate the precise injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[10] For a 25g mouse, this is 0.25 mL.
-
Properly restrain the mouse using a secure scruff technique, placing the animal in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[18][19]
-
Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum (typically on the left) and the urinary bladder.[18][19]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.
-
Gently aspirate by pulling back on the plunger. If no fluid (urine or blood) or intestinal contents enter the syringe hub, proceed with the injection. If aspirate is present, withdraw the needle and prepare a new sterile syringe and needle before attempting again at a slightly different location.
-
Inject the solution slowly and steadily.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Observe the animal for at least 15 minutes post-injection for any signs of distress.[20]
-
-
Self-Validation: The aspiration step is a critical control to ensure the injection is truly intraperitoneal and not into an organ or blood vessel, which would compromise the experiment and the animal's welfare.
Protocol 4.3: Oral Gavage in Mice
This protocol incorporates best practices from multiple institutional guidelines.[20][21][22][23]
-
Objective: To administer a precise volume of SP600125 suspension directly into the stomach.
-
Materials:
-
Prepared SP600125 suspension
-
1 mL syringe
-
18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.
-
-
Procedure:
-
Weigh the mouse to calculate the dosing volume. The maximum recommended gavage volume is 10 mL/kg.[22][23]
-
Pre-measure the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib (xiphoid process). Mark the tube at the mouse's nose; do not insert past this mark.[21][22]
-
Restrain the mouse securely, ensuring the head and neck are gently extended to create a straight line to the esophagus.[20][21]
-
Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.
-
The tube should advance smoothly without resistance. If resistance is met or the animal coughs, withdraw immediately. This indicates entry into the trachea.
-
Once the needle is inserted to the pre-measured depth, administer the suspension slowly.
-
Remove the needle gently along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.[20][21]
-
Example Experimental Workflow: Efficacy Study
This workflow outlines a typical study to assess the efficacy of SP600125 in a disease model (e.g., LPS-induced inflammation).
References
-
Bennett, B. L., Sasaki, D. T., Murray, B. W., O'Leary, E. C., Sakata, S. T., Xu, W., ... & Chambers, T. C. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686. [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Wikipedia. (2023). c-Jun N-terminal kinases. Retrieved from [Link]
-
Yarza, R., Vela, S., Solas, M., & Ramirez, M. J. (2015). c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. Frontiers in Pharmacology, 6, 321. [Link]
-
University of Iowa. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice. Retrieved from [Link]
-
Johnson, G. L., & Nakamura, K. (2007). The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1341–1348. [Link]
-
San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]
-
Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]
-
Scribd. (n.d.). IP Injection Protocol in Mice. Retrieved from [Link]
-
Lee, J. H., & Das, G. C. (2012). Intraperitoneal injection of JNK-specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis. FEBS Letters, 586(12), 1737–1742. [Link]
-
Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. PNAS, 98(24), 13681-13686. [Link]
-
Tsilidis, K. K., Panagiotou, O. A., Sena, E. S., Aretouli, E., Evangelou, E., Howells, D. W., ... & Ioannidis, J. P. (2013). General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology, 219, 55-70. [Link]
-
Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
Girnius, N., Davis, R. J., & D'Souza, A. D. (2018). The cJUN NH2-terminal kinase (JNK) signaling pathway promotes genome stability and prevents tumor initiation. eLife, 7, e36389. [Link]
-
Queen's University. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo activity of SP600125. Retrieved from [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
-
PNAS. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Retrieved from [Link]
-
Han, Y., Zhou, J., Liu, W., Wang, J., Zhang, L., & Li, W. (2020). Inhibition of inflammation by SP600125 in cholestatic liver injury is dependent on the administration‑based exposure profile. Experimental and Therapeutic Medicine, 20(5), 1-1. [Link]
-
PubMed. (2012). Intraperitoneal injection of JNK-specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis. Retrieved from [Link]
Sources
- 1. agscientific.com [agscientific.com]
- 2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 5. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. pnas.org [pnas.org]
- 16. Intraperitoneal injection of JNK-specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 20. research.fsu.edu [research.fsu.edu]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. research.sdsu.edu [research.sdsu.edu]
- 23. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Application Notes and Protocols for the Large-Scale Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Abstract
This document provides a comprehensive guide for the large-scale synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a chiral benzenesulfonamide derivative crucial in asymmetric synthesis and catalysis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and considerations for scaling up production. We will explore various synthetic strategies, emphasizing reaction conditions, purification techniques, and analytical validation to ensure the production of a high-purity, enantiomerically sound final product.
Introduction
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, often referred to as (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine, is a valuable chiral ligand and intermediate in modern organic chemistry.[1] Its stereochemical rigidity and the presence of both a primary amine and a sulfonamide group make it a versatile component in the synthesis of catalysts for various asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. The molecule's efficacy is intrinsically linked to its enantiomeric purity; therefore, robust and scalable synthetic methods that preserve stereochemical integrity are of paramount importance.[2][3] This document outlines proven methodologies for its synthesis, moving from laboratory-scale procedures to considerations for industrial production.
Synthetic Strategies and Mechanistic Considerations
The primary synthetic challenge lies in the selective mono-N-tosylation of (1S,2S)-1,2-diaminocyclohexane. The presence of two nucleophilic amino groups necessitates a controlled reaction to prevent the formation of the undesired bis-tosylated byproduct. Two primary strategies are commonly employed: direct sulfonylation and a protection/deprotection sequence.
Direct Sulfonylation
This is the more atom-economical approach, involving the direct reaction of (1S,2S)-1,2-diaminocyclohexane with p-toluenesulfonyl chloride. The key to success in this method is controlling the stoichiometry and reaction conditions to favor mono-sulfonylation.
-
Causality of Experimental Choices:
-
Stoichiometry: A slight excess of the diamine or precise control of the sulfonyl chloride amount is crucial to minimize disubstitution. Using p-toluenesulfonyl chloride as the limiting reagent is a common strategy.
-
Base: A non-nucleophilic base, such as triethylamine or sodium acetate, is used to quench the HCl generated during the reaction.[1][4] This prevents the protonation of the starting diamine, which would render it unreactive.
-
Temperature: The reaction is typically carried out at low temperatures (0–5 °C) to control the exothermic nature of the reaction and to further minimize the formation of byproducts.[1]
-
Boc Protection/Deprotection Strategy
This method offers higher regioselectivity by temporarily protecting one of the amino groups. While this involves more steps, it can lead to a cleaner product profile.
-
Workflow:
-
Mono-Boc Protection: (1S,2S)-1,2-diaminocyclohexane is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield the mono-Boc protected intermediate.
-
Tosylation: The remaining free amino group is then tosylated using p-toluenesulfonyl chloride.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
-
-
Advantages: This strategy provides excellent control over the site of tosylation, generally resulting in higher yields of the desired mono-tosylated product and simplifying purification.[1]
Experimental Protocols
Protocol 1: Direct Sulfonylation in an Aqueous Medium
This protocol is advantageous for its use of an environmentally benign solvent and straightforward workup.
Materials:
-
(1S,2S)-1,2-Diaminocyclohexane
-
p-Toluenesulfonyl chloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve (1S,2S)-1,2-diaminocyclohexane (1 equivalent) and sodium acetate (2 equivalents) in water.
-
Heat the mixture to 80–85°C with stirring.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 1 hour, maintaining the temperature.
-
Continue stirring at 80–85°C for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide as a light brown powder.[1]
Protocol 2: Direct Sulfonylation in an Organic Solvent
This protocol is suitable for reactions where precise temperature control and anhydrous conditions are critical.
Materials:
-
(1S,2S)-1,2-Diaminocyclohexane
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (1S,2S)-1,2-diaminocyclohexane (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0–5 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the diamine solution over 1-2 hours, ensuring the temperature remains below 5 °C.[1]
-
Allow the reaction to stir at 0–5 °C for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation and Characterization
The successful synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide should be confirmed by a suite of analytical techniques.
| Parameter | Expected Value/Observation | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1] |
| Molecular Weight | 268.38 g/mol | [1] |
| Melting Point | 150–152 °C | [1] |
| FTIR (cm⁻¹) | 1380 (S=O symmetric stretch), 1150 (S=O asymmetric stretch) | [1] |
| ¹H NMR (CDCl₃, δ) | 7.75 (d, 2H, aromatic), 7.35 (d, 2H, aromatic), 3.45 (m, 1H, NH), 2.45 (s, 3H, CH₃) | [1] |
Large-Scale Synthesis and Industrial Considerations
For industrial-scale production, continuous flow chemistry offers significant advantages over batch processing in terms of efficiency, safety, and consistency.
Continuous Flow Synthesis
A microreactor setup can be employed for the continuous synthesis of the target compound.
-
Workflow:
-
Two separate streams, one containing (1S,2S)-1,2-diaminocyclohexane and a base in a suitable solvent, and the other containing p-toluenesulfonyl chloride in the same solvent, are prepared.
-
These streams are pumped at controlled flow rates into a microreactor maintained at a specific temperature (e.g., 50 °C).[1]
-
The residence time in the reactor is optimized (e.g., 10 minutes) to ensure complete reaction.[1]
-
The output stream containing the crude product is collected continuously.
-
-
Advantages:
-
Enhanced Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing.
-
Improved Safety: The small reaction volume at any given time minimizes the risks associated with highly exothermic reactions.
-
Higher Throughput and Consistency: Continuous operation allows for high throughput and consistent product quality.
-
Purification at Scale: Simulated Moving Bed (SMB) Chromatography
For large-scale purification to achieve high enantiomeric and chemical purity, Simulated Moving Bed (SMB) chromatography is a powerful technique.
-
Principle: SMB is a continuous chromatographic process that simulates the counter-current movement of a solid adsorbent and a liquid mobile phase. This allows for the continuous separation of a binary mixture into two streams of high-purity products.
-
Application: In this context, SMB can be used to efficiently separate the desired mono-tosylated product from any unreacted starting materials and the bis-tosylated byproduct, achieving purities greater than 99%.[1]
Visualizations
Synthetic Workflow Diagram
Caption: Alternative synthetic routes to N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Large-Scale Production Workflow
Caption: Continuous flow synthesis and purification workflow for large-scale production.
Conclusion
The large-scale synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide can be achieved through well-defined protocols that ensure high yield and purity while maintaining stereochemical integrity. The choice between direct sulfonylation and a protection/deprotection strategy will depend on the desired scale, purity requirements, and economic considerations. For industrial production, continuous flow synthesis coupled with advanced purification techniques like SMB chromatography represents the state-of-the-art approach, offering significant advantages in terms of efficiency, safety, and product consistency. Adherence to the detailed protocols and analytical validation steps outlined in this guide will enable researchers and production chemists to reliably produce this important chiral intermediate for its various applications in asymmetric synthesis.
References
-
Organic Syntheses. (n.d.). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Enantioselective synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
-
ResearchGate. (n.d.). New cyclic aminals derived from rac-trans-1,2-diaminocyclohexane: Synthesis and crystal structure of racemic 1,8,10,12-tetraazatetracyclo[8.3.1.1.8,1202,7] pentadecane and a route to its enantiomerically pure (R,R) and (S,S) isomers. Retrieved from [Link]
-
Scholarly Commons. (n.d.). Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3187045A - Preparation of trans 1, 2-diaminocyclohexane.
-
PubChem. (n.d.). 4-[(4-aminocyclohexyl)methylamino]-5-chloro-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIST WebBook. (n.d.). (1S,2S)-(+)-1,2-Diaminocyclohexane. Retrieved from [Link]
- Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
-
Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Enantioselective Synthesis. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). (1S,2S)-(+)-1,2-Diaminocyclohexane. Retrieved from [Link]
-
SpectraBase. (n.d.). N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 498. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
Organic Chemistry Portal. (2004, January 26). Catalytic Enantioselective Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Welcome to the technical support resource for the synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a critical chiral intermediate in asymmetric synthesis.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide?
The main challenge is achieving high regioselectivity to produce the mono-tosylated product while avoiding the formation of the di-tosylated byproduct. Because the starting material, (1S,2S)-1,2-diaminocyclohexane, has two nucleophilic amino groups, controlling the stoichiometry and reaction conditions is paramount to prevent over-reaction.[2]
Q2: Why are anhydrous conditions so critical for this reaction?
The key reagent, 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl), is highly susceptible to hydrolysis.[3] Any moisture present in the reaction setup (glassware, solvents, or reagents) will convert the reactive tosyl chloride into the unreactive p-toluenesulfonic acid, which will not participate in the reaction, thereby reducing the overall yield.[4][5] Therefore, conducting the reaction under an inert atmosphere (nitrogen or argon) with thoroughly dried equipment and anhydrous solvents is essential.[6]
Q3: What is the role of the base in this synthesis?
The reaction between the amine and tosyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or pyridine, is required to neutralize this acid.[4] If left unneutralized, the HCl would protonate the starting diamine, rendering it non-nucleophilic and halting the reaction. The chosen base should be non-nucleophilic to avoid competing with the diamine in reacting with the tosyl chloride.[4]
Q4: Can I perform this synthesis without a protecting group strategy?
Yes, a direct sulfonylation approach is often preferred for its efficiency and fewer steps.[2] This method relies on careful control of stoichiometry, temperature, and reagent addition to favor mono-substitution. While a Boc-protection/deprotection strategy can offer high regioselectivity, it involves additional synthetic steps, which increases time and may lower the overall yield.[2]
Troubleshooting Guide: Diagnosing and Solving Yield Issues
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: Consistently Low Yield of the Desired Product
Question: My final yield is consistently below 50%. I've checked my calculations, but the issue persists. What are the likely causes and how can I fix them?
Answer: Persistently low yields typically point to issues with reagent quality or reaction conditions.
-
Potential Cause 1: Hydrolysis of Tosyl Chloride. As mentioned, this is the most common culprit.[3][5]
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened, anhydrous solvents or solvents dried over an appropriate drying agent. Run the reaction under a positive pressure of nitrogen or argon.[6]
-
-
Potential Cause 2: Poor Quality of (1S,2S)-1,2-diaminocyclohexane. The diamine can absorb atmospheric CO₂ to form unreactive carbamates.
-
Solution: Use a fresh bottle of the diamine or purify it by distillation before use. Store it under an inert atmosphere.
-
-
Potential Cause 3: Inappropriate Base or Stoichiometry. The base may be wet, or an incorrect amount is being used.
-
Solution: Use a dry, non-nucleophilic base like triethylamine or pyridine. A slight excess (1.1-1.5 equivalents) is typically sufficient to neutralize the HCl byproduct.[5]
-
Problem 2: Significant Formation of a Di-substituted Byproduct
Question: My crude product shows two major spots on TLC, and NMR analysis confirms the presence of both mono- and di-tosylated products. How can I improve the selectivity for the mono-tosylated compound?
Answer: The formation of N,N'-ditosyl-(1S,2S)-1,2-diaminocyclohexane is a common side reaction resulting from both amino groups reacting with tosyl chloride.[2]
-
Potential Cause 1: Incorrect Stoichiometry. Using too much tosyl chloride will inevitably lead to di-substitution.
-
Solution: Carefully control the stoichiometry. A slight excess of the diamine relative to the tosyl chloride can favor mono-substitution. However, a more common and effective approach is to use a slight excess of tosyl chloride (e.g., 1.1 equivalents) and control the reaction by slow addition at low temperatures.[2]
-
-
Potential Cause 2: High Reaction Temperature. Higher temperatures increase the reaction rate and can reduce selectivity, leading to more of the di-substituted byproduct.
-
Solution: Maintain a low temperature, especially during the addition of tosyl chloride. Starting the reaction at 0-5 °C is critical to moderate its reactivity and enhance selectivity.[2]
-
-
Potential Cause 3: Concentrated Reaction Mixture. High concentrations can increase the likelihood of intermolecular reactions leading to the byproduct.
-
Solution: Use an appropriate volume of solvent to keep the reactants sufficiently diluted.
-
Problem 3: Difficulty in Product Purification and Isolation
Question: The crude product is an oil or a sticky solid that is difficult to purify by recrystallization. What can I do?
Answer: Purification challenges often arise from residual starting materials, byproducts, or the salt formed from the base and HCl.
-
Potential Cause 1: Impurities Preventing Crystallization. The presence of the di-tosylated byproduct or unreacted starting materials can inhibit crystal formation.
-
Solution 1: Aqueous Workup. After the reaction is complete, perform an aqueous wash. A dilute acid wash (e.g., 1 M HCl) can remove unreacted diamine and the base (e.g., triethylamine hydrochloride). Follow this with a wash with saturated sodium bicarbonate to remove any acidic impurities.
-
Solution 2: Column Chromatography. If recrystallization fails, column chromatography on silica gel is an effective method to separate the mono-tosylated product from the di-tosylated byproduct and other impurities.[2]
-
-
Potential Cause 2: Incorrect Recrystallization Solvent. The chosen solvent may be too good or too poor for the product.
Visualizing the Process
A clear understanding of the reaction pathway and troubleshooting logic is essential for success.
Caption: Reaction mechanism for mono-tosylation of diaminocyclohexane.
Caption: A logical workflow for troubleshooting low yield issues.
Optimized Experimental Protocols
Protocol 1: Direct Sulfonylation of (1S,2S)-1,2-diaminocyclohexane
This protocol is adapted from established procedures for direct, selective mono-sulfonylation.[2]
Materials and Reagents:
-
(1S,2S)-1,2-diaminocyclohexane
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve (1S,2S)-1,2-diaminocyclohexane (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (approx. 0.2 M concentration relative to the diamine).
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous dichloromethane.
-
Add the tosyl chloride solution dropwise to the cooled diamine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of TsCl), allow the mixture to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with:
-
Water (2x)
-
1 M HCl (2x) to remove excess diamine and triethylamine hydrochloride.
-
Saturated NaHCO₃ solution (1x).
-
Brine (1x).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Proceed with purification by recrystallization (Protocol 2) or column chromatography.
Protocol 2: Purification by Recrystallization
This protocol is a general method for purifying sulfonamides.[2][4]
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
If the solid is highly soluble, add hot water dropwise with swirling until the solution just begins to turn persistently cloudy.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven to obtain the final product.
-
Confirm purity and identity using ¹H NMR, mass spectrometry, and melting point analysis.[2]
Data Summary
The choice of synthetic method can significantly impact the outcome. The following table compares the two primary approaches.[2]
| Method | Advantages | Disadvantages | Typical Yield |
| Direct Sulfonylation | Fewer steps, faster reaction time, higher atom economy. | Risk of di-substitution if conditions are not carefully controlled. | 70-80% |
| Boc Protection/Deprotection | High regioselectivity, yields a very pure product. | Longer overall reaction time due to additional protection and deprotection steps. | 70-75% |
Characterization Data for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide: [2]
-
Appearance: Light brown or off-white powder/crystals.
-
Melting Point: 150–152 °C.
-
¹H NMR (CDCl₃): Key peaks expected at δ 7.75 (d, 2H, aromatic), 7.35 (d, 2H, aromatic), 3.45 (m, 1H, NH), 2.45 (s, 3H, CH₃).
-
FTIR (cm⁻¹): Characteristic peaks around 1380 (S=O symmetric stretch) and 1150 (S=O asymmetric stretch).
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- | 174291-97-5. BenchChem.
- Anonymous. Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis. Source not specified.
- Various Authors. (2005-2016). Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines.
- The Royal Society of Chemistry. (2009).
Sources
Technical Support Center: Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Introduction: Welcome to the technical support guide for the synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a critical chiral ligand and intermediate in asymmetric synthesis. The selective mono-tosylation of (1S,2S)-diaminocyclohexane is a foundational step for many researchers. However, achieving high yields and purity can be challenging due to competing side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common reaction side products. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your synthesis effectively.
Section 1: The Target Reaction - A Mechanistic Overview
The primary objective is the nucleophilic attack of one amino group from (1S,2S)-diaminocyclohexane onto the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl). A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Desired mono-tosylation reaction pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is low, and TLC analysis shows a major, less-polar spot running significantly ahead of my target compound. What is this side product?
A1: This is the classic sign of over-reaction, leading to the formation of N,N'-bis(4-methylbenzenesulfonyl)-(1S,2S)-cyclohexanediamine, the di-tosylated side product.
-
Expertise & Experience: The starting diamine has two nucleophilic sites. Once the first mono-tosylation occurs, the remaining free amino group is still sufficiently nucleophilic to react with another molecule of TsCl, especially if TsCl is present in excess or the reaction conditions are not carefully controlled. The resulting di-tosylated product lacks the polar primary amine, causing it to be significantly less polar and have a higher Rf value on a silica TLC plate.
-
Mechanism of Side Product Formation:
Caption: Formation of the di-tosylated side product.
-
Trustworthiness - Mitigation Strategies: Control of this side reaction hinges on modulating the relative reactivity and concentration of the reactants. The key is to make the reaction of the diamine with TsCl far more likely than the reaction of the mono-tosylated product with TsCl.
-
Data Presentation: Impact of Reaction Parameters on Selectivity
| Parameter | To Minimize Di-tosylation (Favor Mono-) | To Maximize Di-tosylation | Rationale |
| Stoichiometry (TsCl:Diamine) | 0.8 to 1.0 : 1 | > 2.0 : 1 | Sub-stoichiometric or equimolar TsCl ensures it is consumed before significant di-tosylation can occur.[1] |
| Temperature | 0 °C to Room Temperature | Elevated Temperature | Lower temperatures reduce the reaction rate, increasing the selectivity for the more nucleophilic starting diamine over the mono-tosylated intermediate.[1][2] |
| Rate of TsCl Addition | Slow, dropwise addition | Rapid, single-portion addition | Slow addition maintains a low instantaneous concentration of TsCl, preventing localized excesses that promote di-tosylation. |
| Solvent Concentration | High dilution (e.g., 0.1 M) | Low dilution (e.g., >0.5 M) | High dilution favors intermolecular reactions between the most reactive species (diamine and TsCl) and disfavors the subsequent reaction. |
Q2: My reaction is incomplete, and after workup, I have a highly water-soluble, acidic impurity that complicates extraction. What could this be?
A2: This impurity is almost certainly p-toluenesulfonic acid, which results from the hydrolysis of your tosyl chloride reagent.
-
Expertise & Experience: Tosyl chloride is highly susceptible to hydrolysis by water. If your solvent, base, or glassware is not scrupulously dry, water will compete with the diamine as a nucleophile, attacking the sulfonyl chloride. This non-productive pathway consumes your reagent, lowers the yield, and forms an acid that must be neutralized during workup.
-
Authoritative Grounding: The requirement for anhydrous conditions in reactions involving sulfonyl chlorides is a fundamental principle of organic synthesis to prevent reagent decomposition.[3][4]
-
Prevention Protocol: Ensuring Anhydrous Conditions
-
Glassware: Flame-dry all glassware under a vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane (DCM), a common solvent for this reaction, should be distilled from calcium hydride (CaH₂).[3]
-
Reagents: Ensure the (1S,2S)-diaminocyclohexane and the base (e.g., triethylamine) are anhydrous. Triethylamine can be distilled from calcium hydride and stored over potassium hydroxide (KOH) pellets.
-
Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (N₂ or Ar).
-
Q3: My TLC shows the desired product, but there's a faint spot at the baseline that stains with ninhydrin, even after extended reaction time. What is it?
A3: This is unreacted (1S,2S)-diaminocyclohexane starting material.
-
Expertise & Experience: Seeing residual starting material is common, especially when running the reaction with a sub-stoichiometric amount of TsCl to avoid di-tosylation. The high polarity of the two free amine groups causes the diamine to adhere strongly to the silica gel baseline.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC to monitor the consumption of the limiting reagent (in this case, TsCl). If starting material remains after the TsCl is gone, the reaction has proceeded as expected.
-
Purification: The significant polarity difference between the mono-tosylated product and the starting diamine makes them easily separable by silica gel column chromatography. The diamine will remain on the column while the product elutes.
-
Section 3: Experimental Protocols
These protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure success.
Protocol 3.1: Optimized Synthesis of Mono-tosylated Product
-
Causality: This protocol uses slow addition and temperature control to maximize selectivity for the mono-tosylated product.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (1S,2S)-diaminocyclohexane (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (to achieve a ~0.1 M concentration) and triethylamine (1.1 eq). Cool the solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flame-dried flask, dissolve tosyl chloride (0.95 eq) in a minimal amount of anhydrous dichloromethane.
-
Slow Addition: Add the tosyl chloride solution to the stirred diamine solution dropwise via a syringe or dropping funnel over 1-2 hours. Expert Tip: Maintaining a slow addition rate is the most critical parameter for preventing di-tosylation.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Check the reaction progress using TLC (See Protocol 3.2). The reaction is complete when the TsCl spot is no longer visible by UV.
-
Workup: Quench the reaction with deionized water. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (See Protocol 3.3).
Protocol 3.2: TLC Analysis for Reaction Monitoring
-
System: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A typical eluent is 5-10% Methanol in Dichloromethane with 0.5% triethylamine. The small amount of base deactivates acidic sites on the silica, preventing streaking of the amines.
-
Spotting: Spot the starting diamine (SM), the reaction mixture (RM), and a co-spot (SM+RM).
-
Visualization:
-
UV Light (254 nm): To visualize the tosyl-containing compounds (TsCl, mono- and di-tosyl products).
-
Ninhydrin Stain: To visualize compounds with a primary or secondary amine (starting material and mono-tosyl product). The di-tosyl product will be ninhydrin-negative.
-
Potassium Permanganate (KMnO₄) Stain: A general stain that will visualize all components.
-
Protocol 3.3: Purification by Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a starting eluent of 1% Methanol in Dichloromethane (+0.5% Et₃N).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution:
-
Begin eluting with the starting eluent. The non-polar di-tosylated product will elute first.
-
Gradually increase the polarity by increasing the percentage of methanol (e.g., step gradient from 1% to 2%, 4%, 6% MeOH).
-
The desired mono-tosylated product will elute as the main fraction.
-
Any unreacted starting material will remain strongly bound to the column.
-
-
Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine pure fractions and remove the solvent in vacuo to yield the final product.
Section 4: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION for The Indium Trichloride-Promoted Aza-Prins Reaction. [Link]
-
Organic Syntheses. (n.d.). TRIMETHYLENE DITHIOTOSYLATE AND ETHYLENE DITHIOTOSYLATE. Retrieved from Organic Syntheses. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. [Link]
-
YouTube. (2021). Intermolecular vs intramolecular reactions. Retrieved from YouTube. [Link]
-
Sciencemadness Discussion Board. (2014). post tosylation purification. Retrieved from Sciencemadness. [Link]
-
ResearchGate. (n.d.). THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Retrieved from ResearchGate. [Link]
-
SpectraBase. (n.d.). N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. Retrieved from SpectraBase. [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from Master Organic Chemistry. [Link]
- Google Patents. (n.d.). WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation.
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Inter- and intra-molecular pathways in polyamine synthesis from diamines. Retrieved from RSC Publishing. [Link]
Sources
Technical Support Center: Purification of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Welcome to the technical support center for the purification of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chiral ligand. Here, we provide troubleshooting advice and detailed protocols in a question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Initial Work-up
Question 1: What are the most common impurities I should expect after the synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide?
Answer: The synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide typically involves the reaction of (1S,2S)-1,2-diaminocyclohexane with p-toluenesulfonyl chloride. Based on this, the primary impurities to anticipate are:
-
Unreacted Starting Materials: Residual (1S,2S)-1,2-diaminocyclohexane and p-toluenesulfonyl chloride.
-
Di-tosylated Byproduct: N,N'-bis(4-methylbenzenesulfonyl)-(1S,2S)-1,2-diaminocyclohexane, formed by the reaction of the tosyl chloride with both amino groups.
-
Diastereomeric Impurities: If the starting diaminocyclohexane is not enantiomerically pure, you may have the (1R,2R) enantiomer of the desired product. Additionally, cis-isomers of the diaminocyclohexane precursor can lead to the corresponding cis-sulfonamide impurity[1].
-
Solvent and Base Residues: Residual solvents from the reaction and purification, as well as any organic or inorganic bases used.
Question 2: My reaction mixture is a thick slurry after synthesis. What is the best way to perform the initial work-up?
Answer: A common and effective work-up procedure involves partitioning the reaction mixture between an organic solvent, such as dichloromethane (DCM) or ethyl acetate, and an aqueous solution.
First, dilute the reaction mixture with DCM. Then, wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove unreacted diamine, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove excess tosyl chloride and any acidic byproducts. Finally, wash with brine to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure[2].
Recrystallization
Question 3: I have a crude solid product. What is a good starting point for selecting a recrystallization solvent?
Answer: For sulfonamides, a good starting point is often a polar protic solvent like ethanol or methanol, or a mixture of a more polar solvent with a less polar one.
A general rule of thumb is to choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. For N-tosylated diamines, successful recrystallizations have been reported using:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed. Reheat to obtain a clear solution and then cool slowly[2].
-
Methanol: Methanol can also be an effective solvent for the recrystallization of sulfonamides[3].
It is always advisable to perform small-scale solvent screening to identify the optimal system for your specific product purity profile.
Question 4: My product is "oiling out" during recrystallization instead of forming crystals. What can I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid. To address this:
-
Reduce the rate of cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a more dilute solution: Add more hot solvent to the mixture before cooling.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change the solvent system: The chosen solvent may not be appropriate. Experiment with different solvent combinations.
Chromatography
Question 5: Recrystallization is not improving the purity sufficiently. What type of column chromatography should I consider?
Answer: Silica gel column chromatography is a standard and effective method for purifying N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide from its common impurities.
A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane in methanol. For example, a gradient elution starting from 100% hexane and gradually increasing the proportion of ethyl acetate can effectively separate the non-polar di-tosylated byproduct from the more polar mono-tosylated product and the highly polar starting diamine[4].
Workflow for Column Chromatography Purification
Caption: Workflow for silica gel column chromatography.
Chiral Purity
Question 6: How can I confirm the enantiomeric purity of my final product and ensure it is the desired (1S,2S) enantiomer?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric purity of your compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
For N-tosylated diamines and similar chiral amines, polysaccharide-based CSPs are often effective.
Recommended Chiral HPLC Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® AD-H (amylose-based)[5] | CROWNPAK® CR(+) (crown ether-based)[6] |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)[6] | Perchloric acid solution (pH 1.0) / Methanol (85:15, v/v)[6] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 226 nm or 254 nm | UV at 226 nm |
To confirm the absolute configuration as (1S,2S), you would ideally need a certified reference standard of the (1S,2S) and/or the (1R,2R) enantiomer to compare retention times.
Question 7: I don't have access to a chiral HPLC. Are there other methods to assess enantiomeric purity?
Answer: While chiral HPLC is the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral derivatizing agent can be an alternative.
-
Chiral Solvating Agents: These are chiral molecules that form diastereomeric complexes with the enantiomers of your compound in solution. These complexes can have slightly different chemical shifts in the NMR spectrum, allowing for the integration of the corresponding peaks to determine the enantiomeric ratio.
-
Chiral Derivatizing Agents: You can react your compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. The diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine the enantiomeric excess of your starting material.
It is important to note that these NMR methods are generally less sensitive than chiral HPLC for detecting very small amounts of the undesired enantiomer.
Protocols
Protocol 1: Recrystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
This protocol is a general guideline. The optimal solvent ratios and volumes may need to be adjusted based on the purity of the crude material.
-
Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, slowly add n-hexane dropwise with swirling until a faint, persistent turbidity is observed.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexane (in the same ratio as the final solvent mixture).
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol helps to confirm the structure and assess the chemical purity of the final product.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Aromatic Protons: Look for two doublets in the aromatic region (~7.2-7.8 ppm), corresponding to the protons on the tosyl group.
-
Methyl Protons: A singlet around 2.4 ppm corresponds to the methyl group on the tosyl ring[7].
-
Cyclohexyl Protons: A series of multiplets in the aliphatic region (~1.0-3.5 ppm) corresponds to the protons on the cyclohexane ring. The proton attached to the sulfonamide nitrogen will likely appear as a downfield multiplet.
-
Amine Protons: The protons of the free amine and the sulfonamide NH will appear as broad singlets. Their chemical shifts can be concentration-dependent and may exchange with deuterium if D₂O is added.
-
Impurity Check: Look for the absence of signals corresponding to starting materials or the di-tosylated byproduct. The di-tosylated product would lack the free amine protons and show a more symmetric pattern for the cyclohexyl protons.
-
Logical Flow for Purity Assessment
Caption: A logical workflow for assessing the purity of the final product.
References
-
EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS - Scholarly Commons. (n.d.). Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
- US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents. (n.d.).
-
Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
CHIRAL Handbook - BGB Analytik. (n.d.). Retrieved January 12, 2026, from [Link]
-
Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
- US5336796A - Diastereomeric mono- and di-substituted diamino cyclohexane compounds and the method of preparation thereof - Google Patents. (n.d.).
-
Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions - Arkivoc. (n.d.). Retrieved January 12, 2026, from [Link]
- WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation - Google Patents. (n.d.).
Sources
- 1. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Optimizing the Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis and optimization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights to help you troubleshoot issues, optimize reaction conditions, and ensure the integrity of your final product.
Introduction
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, often referred to as a tosyl-protected (1S,2S)-diaminocyclohexane, is a critical chiral intermediate in asymmetric synthesis and catalysis.[1] Its stereochemical rigidity makes it a valuable building block. However, its synthesis presents a classic chemoselectivity challenge: the selective mono-sulfonylation of one of two equivalent amino groups. This guide addresses this core issue and other common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common high-level questions encountered during the synthesis.
Q1: What is the primary challenge when synthesizing N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide?
The central difficulty lies in achieving selective mono-sulfonylation . The starting material, (1S,2S)-2-aminocyclohexylamine, is a diamine with two nucleophilic amino groups. The reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) can lead to the desired mono-tosylated product or the undesired di-tosylated byproduct, N,N'-bis(p-toluenesulfonyl)-(1S,2S)-cyclohexanediamine. Controlling the stoichiometry and reaction conditions is paramount to favor the formation of the mono-substituted product.[1]
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in sulfonamide synthesis are a frequent problem and can typically be traced back to a few key areas:
-
Hydrolysis of the Sulfonyl Chloride: Tosyl chloride is highly reactive and exquisitely sensitive to moisture. Any water present in the solvent, on the glassware, or in the reagents will convert the tosyl chloride into the unreactive p-toluenesulfonic acid, effectively removing it from the reaction.[2][3][4]
-
Inappropriate Stoichiometry: Using an incorrect molar ratio of diamine to tosyl chloride can either leave starting material unreacted (too little TsCl) or promote di-substitution (too much TsCl).[1]
-
Poor Reagent Quality: Using old or improperly stored tosyl chloride or diamine can introduce impurities and moisture, leading to side reactions and lower yields.[4]
-
Sub-optimal Base or Solvent: The choice of base is critical for neutralizing the HCl byproduct without interfering with the reaction. The solvent must effectively dissolve the reactants while being inert.[2]
Q3: I'm observing a significant amount of a non-polar byproduct in my TLC analysis. What is it likely to be?
If you observe a significantly less polar spot (higher Rf value) than your desired product, it is almost certainly the di-tosylated byproduct . The addition of a second bulky, non-polar tosyl group drastically reduces the compound's polarity compared to the mono-tosylated product, which still possesses a free amino group. This issue is typically caused by using an excess of tosyl chloride or allowing the reaction to proceed for too long or at too high a temperature.[1]
Q4: What is the most effective method for purifying the final product?
Purification aims to separate the desired mono-tosylated product from unreacted diamine, the di-tosylated byproduct, and p-toluenesulfonic acid. Two primary methods are effective:
-
Column Chromatography: This is the most reliable method for separating compounds with different polarities. The mono-tosylated product can be effectively separated from the highly polar diamine and the non-polar di-tosylated byproduct.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly efficient method for obtaining a pure, crystalline product.[1] Often, an initial acid-base workup can help remove the basic diamine starting material before chromatography or recrystallization.
Q5: Why is strict temperature control so important for this reaction?
Temperature control is a balancing act.
-
Minimizing Side Reactions: The reaction between the diamine and tosyl chloride is exothermic. Running the reaction at low temperatures (e.g., 0–5 °C) helps to moderate the reaction rate, giving the chemist better control over the selective mono-addition and preventing the formation of the di-tosylated byproduct.[1]
-
Ensuring Reaction Completion: While low temperatures are favored, if the reaction is too sluggish, gentle warming may be necessary. However, this increases the risk of side reactions.[4] Therefore, starting cold and allowing the reaction to slowly warm to room temperature is a common and effective strategy.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving specific experimental problems.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield | 1. Hydrolysis of Tosyl Chloride: Reagent is deactivated by moisture.[2][3] 2. Incorrect Stoichiometry: Molar ratios are not optimized. 3. Poor Reagent Quality: Starting materials are impure or degraded.[4] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., dichloromethane). Conduct the reaction under an inert atmosphere (N2 or Ar).[2][4] 2. Verify Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of tosyl chloride relative to the diamine. Add the tosyl chloride solution dropwise to the diamine solution to maintain a high concentration of the diamine. 3. Use Fresh Reagents: Use a freshly opened bottle of tosyl chloride or purify it before use. Ensure the diamine is pure. |
| Excessive Di-tosylation | 1. Excess Tosyl Chloride: More than one equivalent of TsCl is present.[1] 2. High Reaction Temperature: Increased temperature favors the second substitution. 3. Concentrated Reagents: High concentration can increase the rate of the second reaction. | 1. Limit Tosyl Chloride: Use no more than 1.05 equivalents. Consider using slightly less than 1 equivalent and accepting some unreacted diamine, which is easier to remove during purification. 2. Maintain Low Temperature: Perform the addition of tosyl chloride at 0 °C and allow the reaction to warm slowly to room temperature while monitoring its progress.[1] 3. Dilute Reaction Mixture: Run the reaction at a lower concentration (e.g., 0.1 M) to slow down the reaction rate. |
| Unreacted Starting Diamine | 1. Insufficient Tosyl Chloride: Not enough electrophile was added. 2. Deactivated Tosyl Chloride: The reagent was hydrolyzed before it could react.[4] | 1. Check Calculations: Ensure your molar mass and mass calculations are correct. 2. Improve Anhydrous Technique: As with low yield, rigorously exclude water from the reaction. Use fresh, high-quality tosyl chloride. |
| Difficult Purification | 1. Streaking on TLC Plate: The free amine group can interact strongly with silica gel. 2. Co-elution of Products: The polarity difference between the mono- and di-tosylated products may not be sufficient for a given solvent system. | 1. Modify Mobile Phase: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel and leads to sharper spots and better separation. 2. Optimize Solvent System: Use a gradient elution, starting with a less polar solvent system to elute the di-tosylated product and gradually increasing polarity to elute the desired mono-tosylated product. |
Part 3: Experimental Protocols
Protocol 3.1: Optimized Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
This protocol is designed to maximize the yield of the mono-tosylated product while minimizing di-substitution.
Materials:
-
(1S,2S)-2-aminocyclohexylamine (1.00 g, 8.76 mmol, 1.0 equiv)
-
4-methylbenzenesulfonyl chloride (TsCl) (1.75 g, 9.19 mmol, 1.05 equiv)
-
Triethylamine (TEA) (1.83 mL, 13.1 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (90 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: Under an inert atmosphere (N2 or Argon), add (1S,2S)-2-aminocyclohexylamine and anhydrous DCM (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Tosyl Chloride Addition: In a separate flask, dissolve the tosyl chloride in anhydrous DCM (40 mL). Transfer this solution to a dropping funnel.
-
Slow Addition: Add the tosyl chloride solution dropwise to the cooled, stirred diamine solution over a period of 60-90 minutes. Causality: Slow addition maintains a low concentration of the electrophile, favoring mono-substitution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 10% Methanol in DCM with 1% TEA). The reaction is complete when the starting diamine spot has been consumed.
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO3 solution and 50 mL of brine. Causality: The bicarbonate wash removes any excess HCl and p-toluenesulfonic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (see Protocol 3.2).
Protocol 3.2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare the silica gel slurry in a non-polar solvent (e.g., hexane or 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient solvent system.
-
Start with a low polarity eluent (e.g., 20% Ethyl Acetate in Hexane) to elute the non-polar di-tosylated byproduct first.
-
Gradually increase the polarity (e.g., to 50-70% Ethyl Acetate in Hexane, then to 5-10% Methanol in DCM) to elute the desired mono-tosylated product. Pro-Tip: Adding 0.5-1% triethylamine to the eluent system can prevent streaking and improve separation.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product and evaporate the solvent to obtain the purified solid.
Part 4: Data & Visualization
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Aqueous) [1][5] | Rationale & Expected Outcome |
| Diamine | (1S,2S)-diamine (1 equiv) | (1S,2S)-diamine (1 equiv) | Starting material is constant. |
| Sulfonylating Agent | TsCl (1.05 equiv) | TsCl (1.1 equiv) | Slight excess drives the reaction. |
| Solvent | Anhydrous Dichloromethane | Water | DCM requires anhydrous conditions; water is a greener but potentially problematic solvent due to TsCl hydrolysis. |
| Base | Triethylamine (1.5 equiv) | Sodium Acetate (2 equiv) | TEA is an organic-soluble base; Sodium Acetate is a water-soluble base suitable for aqueous media. |
| Temperature | 0 °C to Room Temp. | 80–85 °C | Low temp for control in DCM; higher temp needed to drive reaction in the aqueous system. |
| Typical Yield | 70–85% | 70–80% | Both methods can provide good yields, but Condition A offers finer control over side reactions. |
| Purity Concerns | Di-tosylation | Di-tosylation, TsCl Hydrolysis | Low temp of Condition A minimizes di-tosylation. High temp of B may increase it, but precipitation of the product can drive the reaction. |
Diagrams
Caption: Reaction scheme for the synthesis of the target molecule and key side reactions.
Caption: A decision-tree workflow for troubleshooting low reaction yields.
References
- Benchchem. (n.d.). Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- | 174291-97-5.
- Benchchem Technical Support Team. (2025, November). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- SpectraBase. (n.d.). N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide.
- Google Patents. (n.d.). WO2005049532A2 - A process for purification.
- Benchchem. (n.d.). Common side reactions in the tosylation of cyclopentanol.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- PubChem. (n.d.). N-Cyclohexyl-4-methylbenzenesulfonamide | C13H19NO2S | CID 6633.
- MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- Guidechem. (2025, May 20). 4-methylbenzenesulfonamide - 70-55-3, C7H9NO2S, density, melting point, boiling point, structural formula, synthesis.
- PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- PubChem. (n.d.). 4-[(4-aminocyclohexyl)methylamino]-5-chloro-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | C16H20ClFN4O2S2 | CID 134477062.
- PubChem. (n.d.). N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858.
- Protocols.io. (2011, February 22). Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives.
- PMC - NIH. (n.d.). Correction: Schilb et al. Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Pharmaceuticals 2021, 14, 1016.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Welcome to the technical support center for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (also known as (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine). This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and troubleshoot common issues encountered during experimentation.
I. Compound Overview and Key Stability Considerations
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a chiral ligand and synthetic intermediate widely employed in asymmetric catalysis.[1] Its efficacy relies on its stereochemical integrity and the predictable coordination of its two nitrogen atoms. However, like any complex molecule, its stability can be compromised under certain conditions. The primary points of potential instability are the sulfonamide linkage and the free primary amine. The tosyl group is generally robust, requiring strong acidic or reductive conditions for cleavage, which confers stability to the sulfonamide bond under many reaction conditions.[2][3] The free amino group, however, remains a reactive nucleophilic site.
This guide provides a structured approach to identifying and resolving stability-related issues through a series of frequently asked questions and in-depth troubleshooting protocols.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide?
For long-term stability, the compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] It is also advisable to protect it from light.[4]
Q2: I've noticed the solid material has changed color over time. Is it still usable?
A slight change in color (e.g., from white to off-white or light yellow) upon prolonged storage is not uncommon for amines. However, a significant color change could indicate degradation. It is recommended to verify the purity of the material by an appropriate analytical method, such as NMR or LC-MS, before use.
Q3: Is this compound stable in aqueous solutions?
Generally, p-toluenesulfonamides exhibit good stability in neutral to alkaline aqueous solutions. However, they are more susceptible to hydrolysis under acidic conditions. The rate of hydrolysis is dependent on both pH and temperature. For experimental work in aqueous media, it is recommended to use buffered solutions and to conduct preliminary stability studies if the experiment is to be run for an extended period or at elevated temperatures.
Q4: Can I use this compound with strong oxidizing agents?
No, it is not recommended. The compound is incompatible with strong oxidizing agents.[5] The free amino group is susceptible to oxidation, which can lead to decomposition of the molecule.
Q5: What are the expected decomposition products under thermal stress?
Upon combustion or extreme thermal stress, the compound is expected to decompose into oxides of carbon, nitrogen, and sulfur.[5] The exact nature of degradation products under milder, experimentally relevant thermal conditions has not been extensively reported. It is advisable to avoid prolonged exposure to high temperatures.
III. Troubleshooting Guide
This section addresses specific experimental issues that may arise due to the instability of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Issue 1: Inconsistent or Low Yields in Catalytic Reactions
You are using N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide as a chiral ligand in a metal-catalyzed reaction, but you are observing inconsistent or lower-than-expected yields.
Potential Causes and Solutions:
-
Ligand Degradation Prior to Reaction:
-
Cause: Improper storage or handling may have led to partial degradation of the ligand.
-
Troubleshooting Steps:
-
Verify the purity of the ligand using a suitable analytical technique (¹H NMR, LC-MS, or chiral HPLC).
-
If the purity is compromised, consider purifying the ligand by recrystallization or column chromatography, or using a fresh batch from a reliable supplier.
-
Ensure the ligand is stored under an inert atmosphere and protected from light.
-
-
-
In-situ Degradation of the Ligand-Metal Complex:
-
Cause: The formed catalyst complex may be unstable under the reaction conditions (e.g., high temperature, presence of incompatible reagents). The stability of such complexes is critical for catalytic performance.[6][7]
-
Troubleshooting Steps:
-
Review the literature for the stability of similar catalyst systems.
-
Consider lowering the reaction temperature.
-
Screen different solvents to identify one that may better stabilize the catalytic complex.
-
If possible, form the catalyst complex in situ at a lower temperature before adding other reagents.
-
-
-
Side Reactions Involving the Free Amino Group:
-
Cause: The primary amine on the ligand can act as a nucleophile and react with electrophilic starting materials or reagents in your reaction mixture.
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture by LC-MS to look for any unexpected byproducts corresponding to the mass of your ligand adducted to another reaction component.
-
Consider a modified reaction sequence where the electrophilic component is added slowly to the reaction mixture to maintain a low concentration.
-
If feasible, protect the free amino group, although this would alter the ligand's properties and may not be desirable.
-
-
Issue 2: Appearance of Unexpected Byproducts in Synthetic Transformations
You are using N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide as a starting material or intermediate and observe the formation of unknown impurities.
Potential Causes and Solutions:
-
Cleavage of the Tosyl Group:
-
Cause: The reaction conditions may be too harsh, leading to the cleavage of the N-S bond. This is more likely to occur under strongly acidic conditions (e.g., HBr in acetic acid) or in the presence of strong reducing agents (e.g., dissolving metals).[2]
-
Troubleshooting Steps:
-
Assess your reaction conditions for the presence of strong acids or reducing agents.
-
If acidic conditions are required, consider using a milder acid or a shorter reaction time.
-
If a reduction is being performed, explore more selective reducing agents that are known to be compatible with sulfonamides.
-
-
-
Ditosylation or Other Reactions at the Nitrogen Centers:
-
Cause: If tosyl chloride or a similar electrophile is present, the free amino group can be tosylated, leading to the ditosylated diamine. Other electrophiles can similarly react with the free amine.
-
Troubleshooting Steps:
-
During the synthesis of the monotosylated compound, carefully control the stoichiometry of tosyl chloride to minimize the formation of the ditosylated byproduct.[1]
-
If the compound is used in a subsequent step, ensure that no residual tosylating agents are carried over.
-
Purify the monotosylated compound carefully to remove any ditosylated impurity before use.
-
-
IV. Data and Protocols
Chemical Compatibility and Stability Summary
The following table provides a summary of the known and predicted stability profile of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
| Condition/Reagent Class | Stability | Comments and Recommendations |
| Storage | Stable | Store at room temperature, under inert atmosphere, protected from light.[4] |
| Neutral to Alkaline pH | Generally Stable | Sulfonamides are less susceptible to hydrolysis under these conditions. |
| Strongly Acidic pH | Potentially Unstable | Risk of N-S bond cleavage. Avoid prolonged exposure to strong acids. |
| Strong Oxidizing Agents | Incompatible | The free amino group is prone to oxidation.[5] |
| Strong Reducing Agents | Potentially Unstable | Certain reducing agents can cleave the sulfonamide bond. |
| Common Organic Solvents | Generally Stable | Stable in common solvents like DCM, THF, and alcohols for typical reaction times. For prolonged storage in solution, stability should be verified. |
| Elevated Temperatures | Use with Caution | While the solid is stable at room temperature, stability at higher temperatures in solution should be evaluated for specific applications. |
Experimental Protocol: Purity Assessment by ¹H NMR
To ensure the integrity of your starting material, a simple ¹H NMR analysis can be performed.
-
Sample Preparation: Dissolve approximately 5-10 mg of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for the tosyl group (aromatic protons and the methyl singlet) and the cyclohexyl backbone.
-
Integrate the peaks to confirm the correct proton ratios.
-
Look for the absence of significant impurity peaks. The presence of a second tosyl methyl singlet may indicate contamination with the ditosylated species.
-
V. Visual Guides
Troubleshooting Workflow for Catalytic Reactions
The following diagram outlines a logical workflow for troubleshooting issues when using the compound as a chiral ligand.
Caption: Troubleshooting workflow for catalysis issues.
Potential Degradation Pathways
This diagram illustrates the primary potential points of chemical degradation for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide under harsh chemical conditions.
Caption: Potential degradation pathways under harsh conditions.
VI. References
-
Boruwa, J., Gogoi, N., Saikia, P. P., & Dutta, D. K. (2014). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Mini-Reviews in Organic Chemistry, 11(2), 162-182.
-
Chen, F., Qin, T., & Walsh, P. J. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 1-9.
-
Gladiali, S., & Alberico, E. (2006). Metal stereogenicity in asymmetric transition metal catalysis. Chemical Reviews, 106(7), 2641-2692.
-
Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.
-
Lead Sciences. N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 81, 96-105.
-
Mahmoud, A. R. (2023). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate.
-
Organic Syntheses. (2008). (Sa)-N-[2´-Amino-(1,1´-binaphthyl)-2-yl]-4-methylbenzene-sulfonamide. Organic Syntheses, 85, 1-10.
-
van der Pijl, F. (2018). Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. Scholarly Commons.
Sources
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide - Lead Sciences [lead-sciences.com]
- 5. aksci.com [aksci.com]
- 6. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Welcome to the technical support center for the crystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during the crystallization of this chiral benzenesulfonamide derivative.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format, offering step-by-step solutions grounded in chemical principles.
Q1: My compound is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out," a form of liquid-liquid phase separation, is a frequent challenge when crystallizing organic compounds, including amines.[1] This phenomenon occurs when the solute precipitates from a supersaturated solution as a liquid instead of a solid crystalline lattice. Here are several strategies to mitigate this issue:
-
Reduce Supersaturation: Oiling out is often a consequence of a solution that is either too concentrated or has been cooled too rapidly.[1]
-
Action: Add a small amount of additional solvent to the heated solution before initiating the cooling process.[1] This lowers the supersaturation level, giving the molecules more time to orient themselves into a crystal lattice.
-
-
Slow Down the Cooling Process: Rapid temperature changes can favor the formation of a disordered oil over an ordered crystal structure.[1]
-
Action: Allow the solution to cool gradually to room temperature. Subsequently, you can proceed with slower cooling using an ice bath. An ideal crystallization process should see the initial formation of crystals within approximately 5 minutes, with continued growth over a 20-minute period.[2]
-
-
Introduce a Seed Crystal: The presence of a template can guide the crystallization process.
-
Action: If you have a small quantity of the solid material, introduce a seed crystal into the slightly cooled, saturated solution. This can induce crystallization and prevent the formation of an oil.[1]
-
-
Solvent System Modification: The choice of solvent is critical.
-
Action: Consider a different solvent or a co-solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures might be beneficial. For mixed solvent systems, adding more of the "soluble solvent" can help prevent premature precipitation.[2]
-
Q2: Crystallization is not occurring, even after extended cooling. What are the next steps?
A2: The absence of crystal formation can be frustrating. Here are some techniques to induce crystallization:
-
Scratching the Flask: This simple mechanical action can initiate nucleation.
-
Increase Concentration: It's possible the solution is not sufficiently supersaturated.
-
Action: If the solution remains clear with no crystal formation, there may be too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[2]
-
-
Solvent Evaporation: A slower method to increase concentration.
-
Action: If immediate crystallization is not critical, you can leave the solution partially covered in a fume hood to allow for slow evaporation of the solvent. This gradual increase in concentration can lead to the formation of high-quality crystals.
-
-
Re-evaluate the Solvent: If all else fails, the chosen solvent may be inappropriate.
-
Action: The solvent can be removed, for instance by rotary evaporation, to recover the crude solid. A new crystallization attempt can then be made with a different solvent system.[2]
-
Q3: The crystals that formed are very small or appear as a fine powder. How can I obtain larger crystals?
A3: The formation of small crystals or a powder is often due to rapid crystallization, which can trap impurities.[2]
-
Slower Cooling: As mentioned previously, a slower cooling rate is crucial for the growth of larger, more well-defined crystals.[2]
-
Action: Insulate the flask to slow down heat loss. You can wrap the flask in glass wool or place it in a Dewar flask.
-
-
Reduce the Number of Nucleation Sites: An excessive number of nucleation sites can lead to many small crystals instead of a few large ones.
-
Action: Ensure your crystallization vessel is clean and free of scratches or particulate matter that could act as nucleation points.
-
-
Utilize a Two-Solvent System: This technique provides finer control over the saturation point.
-
Action: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (turbid). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[4]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide crystallization.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the crystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Q1: What are the key properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide to consider for crystallization?
A1: Understanding the physicochemical properties of the compound is fundamental to developing a successful crystallization protocol.
-
Structure and Chirality: The molecule possesses a chiral (1S,2S)-configured aminocyclohexyl group attached to a sulfonamide nitrogen.[5] This stereochemical rigidity is a key feature.
-
Hydrogen Bonding: The presence of both N-H and S=O groups allows for intermolecular hydrogen bonding, which is a crucial factor in the formation of a stable crystal lattice.[6]
-
Solubility: Based on the parent compound, 4-methylbenzenesulfonamide, it is expected to be soluble in alcohols and slightly soluble in water.[7] The aminocyclohexyl group will likely increase its polarity and potential for hydrogen bonding with protic solvents.
-
Potential for Polymorphism: Sulfonamides are known to exhibit polymorphism, meaning they can exist in different crystal structures.[8] This can affect properties like solubility and melting point.
Q2: What is a good starting point for solvent selection?
A2: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3]
-
Recommended Solvents: Based on the structure, good starting points for solvent screening would include:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Chlorinated solvents (e.g., dichloromethane)[6]
-
Aromatic hydrocarbons (e.g., toluene)
-
-
Solvent Mixtures: A mixture of solvents can be highly effective. For instance, dissolving the compound in a good solvent like methanol and then adding a poor solvent like water or hexane until turbidity is observed is a common technique.[2]
Q3: How pure does my crude material need to be before attempting crystallization?
A3: While crystallization is a purification technique, starting with material that is at least 80-90% pure is recommended for obtaining high-quality crystals suitable for applications like single-crystal X-ray diffraction.[9] Significant amounts of impurities can inhibit crystallization or become incorporated into the crystal lattice, defeating the purpose of the purification.[2]
Q4: Can the pH of the solution affect the crystallization of this amine compound?
A4: Yes, the pH can have a significant impact. As an amine, N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is basic.
-
Protonation: In acidic conditions, the primary amine group can be protonated to form an ammonium salt. These salts often have very different solubility profiles and may crystallize more readily than the free base.[9][10]
-
Consideration: If you are struggling to crystallize the free base, consider converting it to a salt (e.g., hydrochloride or sulfate) and attempting crystallization from a suitable solvent system.[10]
III. Experimental Protocol: Recrystallization of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
This protocol provides a general guideline. The optimal solvent and conditions should be determined empirically.
Materials:
-
Crude N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
-
Selected crystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Watch glass
-
Glass stirring rod
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.[11]
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[3][11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[3]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[4]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Initial Purity | >80-90% | To avoid inhibition of crystallization and inclusion of impurities.[9] |
| Cooling Rate | Slow (ambient, then ice bath) | Promotes the formation of larger, more ordered crystals.[1][2] |
| Ideal Crystallization Time | 5-20 minutes | A sign of a well-controlled crystallization process.[2] |
IV. References
-
Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines - Benchchem. Available from:
-
Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide - NIH. Available from:
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available from:
-
Guide for crystallization. Available from:
-
4-Methylbenzenesulfonamide - ChemBK. Available from:
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available from:
-
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- | 174291-97-5 | Benchchem. Available from:
-
Recrystallization - YouTube. Available from: [Link]
-
4-[(2-Hydroxybenzylidene)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide: a monoclinic polymorph - PMC - NIH. Available from:
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available from: [Link]
-
How To Recrystallize A Solid - YouTube. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 4-[(2-Hydroxybenzylidene)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide Experiments
Welcome to the technical support center for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a critical chiral building block in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and handling. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure your success.
Introduction
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, often abbreviated as (+)-Ts-CYDN, is a chiral ligand and intermediate widely used in asymmetric catalysis. Its rigid cyclohexane backbone and defined stereochemistry make it invaluable for inducing enantioselectivity in a variety of chemical transformations. However, its synthesis and purification are not without challenges. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome these common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide?
The most prevalent side reaction is the formation of the di-tosylated byproduct, N,N'-((1S,2S)-cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide). This occurs because the starting material, (1S,2S)-diaminocyclohexane, possesses two nucleophilic amino groups. Controlling the stoichiometry of the reactants is critical to favor the desired mono-tosylation.
Q2: How can I minimize the formation of the di-tosylated byproduct?
To minimize di-tosylation, a slight excess of the (1S,2S)-diaminocyclohexane can be used relative to the p-toluenesulfonyl chloride (TsCl). A common strategy is to use 1.0 equivalent of the diamine and 0.8-0.95 equivalents of TsCl. Additionally, slow, portion-wise addition of TsCl to the reaction mixture at a controlled temperature (e.g., 0-5 °C) can help in selectively reacting with only one amino group.
Q3: What are the recommended storage conditions for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide?
The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide over the long term. Keep it away from strong acids, bases, and oxidizing agents[1].
Q4: Is the tosylamide group stable to hydrolysis?
Tosylamides are generally stable under neutral conditions. However, they can be hydrolyzed under strongly acidic or basic conditions, particularly at elevated temperatures, to yield the parent amine and p-toluenesulfonic acid[2][3]. For routine experimental workups, exposure to mild aqueous acids or bases at room temperature is generally acceptable.
Q5: How can I confirm the stereochemical integrity of my final product?
The stereochemistry of the chiral compound can be confirmed using several analytical techniques. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the absolute configuration. Polarimetry can be used to measure the specific optical rotation, which should be compared to literature values. Chiral High-Performance Liquid Chromatography (HPLC) is an excellent method to assess the enantiomeric purity of the product[4].
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low Yield of the Desired Mono-tosylated Product
Possible Causes:
-
Suboptimal Stoichiometry: An incorrect ratio of (1S,2S)-diaminocyclohexane to p-toluenesulfonyl chloride can lead to either unreacted starting material or excessive di-tosylation.
-
Inefficient Reaction Conditions: The choice of solvent and base, as well as the reaction temperature and time, can significantly impact the yield. Some literature suggests that steric hindrance can make the tosylation reaction sluggish, requiring carefully optimized conditions[5].
-
Hydrolysis of Tosyl Chloride: p-Toluenesulfonyl chloride can hydrolyze in the presence of water, reducing the amount available to react with the amine.
Solutions:
-
Optimize Stoichiometry: Carefully control the molar equivalents of your reactants. A good starting point is a slight excess of the diamine.
-
Reaction Condition Screening:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Base: A non-nucleophilic base such as triethylamine or pyridine is typically employed to neutralize the HCl byproduct[6].
-
Temperature: Running the reaction at a lower temperature (0-5 °C) can improve selectivity for mono-tosylation.
-
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere to prevent the hydrolysis of tosyl chloride.
Problem 2: Difficulty in Purifying the Product
Possible Causes:
-
Presence of Multiple Components: The crude product mixture can contain the desired mono-tosylated product, unreacted diamine, the di-tosylated byproduct, and p-toluenesulfonic acid.
-
Similar Polarities: The polarities of the mono- and di-tosylated products might be close, making chromatographic separation challenging.
Solutions:
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.
-
Wash with a dilute acidic solution (e.g., 1 M HCl) to remove the basic starting diamine (which will be protonated and move to the aqueous layer).
-
Wash with a saturated sodium bicarbonate solution to remove any acidic impurities like p-toluenesulfonic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Recrystallization: The purified product can often be obtained as a white crystalline solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes[4].
-
Column Chromatography: If extraction and recrystallization are insufficient, silica gel column chromatography can be employed. A gradient elution system (e.g., starting with hexanes and gradually increasing the polarity with ethyl acetate) is often effective.
Problem 3: Inconsistent Analytical Data (NMR, Mass Spectrometry)
Possible Causes:
-
Residual Solvent or Impurities: The presence of residual solvents or impurities from the purification process can lead to confusing analytical data.
-
Product Instability: Although generally stable, the product might degrade under certain conditions (e.g., on a wet silica gel column for an extended period).
-
Incorrect Structure Assignment: The spectral data might be misinterpreted.
Solutions:
-
Thorough Drying: Ensure the final product is thoroughly dried under high vacuum to remove all residual solvents.
-
Prompt Analysis: Analyze the purified product promptly after isolation.
-
Comprehensive Characterization: Use a combination of analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry) to confirm the structure and purity. Compare the obtained data with literature values.
Experimental Protocols
Detailed Protocol for the Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
This protocol is designed to favor the formation of the mono-tosylated product.
Materials:
-
(1S,2S)-Diaminocyclohexane
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (1S,2S)-diaminocyclohexane (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (0.9 eq.) in anhydrous DCM and add it dropwise to the stirred diamine solution over 1-2 hours using a dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess diamine), saturated NaHCO₃ solution (to remove p-toluenesulfonic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |
| (1S,2S)-Diaminocyclohexane | 114.19 | X | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 0.9 * X | 0.9 |
| Triethylamine | 101.19 | 1.1 * X | 1.1 |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Scheme and Byproduct Formation
Caption: Synthesis of the target compound and byproduct formation.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]
-
Environmental Health & Safety. (n.d.). Chemical Storage Guidelines. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
YouTube. (2019, August 28). Hydrolysis of Amides. [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
PubChem. (n.d.). N-Cyclohexyl-4-methylbenzenesulfonamide. [Link]
-
Molecules. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(1), 56-62. [Link]
-
ResearchGate. (n.d.). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. [Link]
-
YouTube. (2019, August 28). Hydrolysis of Amides. [Link]
Sources
Technical Support Center: Enhancing the Enantioselectivity of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. This guide is designed to provide in-depth troubleshooting assistance and practical answers to frequently asked questions encountered during the synthesis and chiral resolution of this important compound. Our focus is on enhancing enantioselectivity to achieve high enantiomeric excess (ee).
Troubleshooting Guide: Addressing Suboptimal Enantioselectivity
Low enantiomeric excess is a common challenge in asymmetric synthesis and chiral resolutions. This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide resulted in a low enantiomeric excess. What are the likely causes and how can I improve it?
A low enantiomeric excess (ee) in the synthesis of the target compound, often prepared from racemic or enantiomerically enriched (1,2)-diaminocyclohexane, can stem from several factors. A systematic investigation is crucial for identifying the root cause.[1]
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
In-depth Analysis of Troubleshooting Steps:
-
Purity of Starting Materials: The enantiomeric and chemical purity of the starting (1,2)-diaminocyclohexane and the chiral resolving agent are paramount. Impurities can interfere with the crystallization of the desired diastereomeric salt.[1]
-
Reaction and Crystallization Conditions:
-
Solvent: The choice of solvent is critical as it influences the solubility of the diastereomeric salts. A solvent that provides a significant solubility difference between the two diastereomers is ideal.[2] Screening a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) is recommended.
-
Temperature: Crystallization temperature affects both the kinetics and thermodynamics of diastereomeric salt formation. A slower, more controlled cooling process often leads to higher enantioselectivity.[3]
-
Time: Sufficient time must be allowed for the less soluble diastereomer to crystallize. However, excessively long crystallization times can sometimes lead to the precipitation of the more soluble diastereomer, thus reducing the ee.[3]
-
-
Chiral Resolving Agent: The choice of the resolving agent is crucial. For chiral amines like (1,2)-diaminocyclohexane, common resolving agents include tartaric acid and its derivatives, and mandelic acid.[2] The stoichiometry of the resolving agent can also impact the efficiency of the resolution.
-
Work-up and Purification: The desired product may be susceptible to racemization under harsh work-up conditions (e.g., strong acid or base, high temperatures). Ensure that the conditions for liberating the free amine from the diastereomeric salt are mild.
-
Analytical Method: It is essential to have a validated and reliable analytical method (e.g., chiral HPLC, GC, or SFC) to accurately determine the enantiomeric excess.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions related to the synthesis and chiral resolution of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Synthesis and Characterization
Q2: What are the common synthetic routes to N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide?
There are two primary methods for the synthesis of this compound:
-
Direct Sulfonylation: This method involves the reaction of (1S,2S)-1,2-diaminocyclohexane with one equivalent of 4-methylbenzenesulfonyl chloride. This is a more direct route but can be prone to the formation of the di-substituted byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the mono-sulfonated product.
-
Boc Protection/Deprotection: This is a multi-step but often higher-yielding and cleaner approach. One of the amino groups of (1S,2S)-1,2-diaminocyclohexane is first protected with a tert-butoxycarbonyl (Boc) group. The remaining free amino group is then reacted with 4-methylbenzenesulfonyl chloride. Finally, the Boc group is removed under acidic conditions to yield the desired product.
Q3: How can I confirm the structure and stereochemistry of the final product?
A combination of spectroscopic and analytical techniques is used for confirmation:
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons of the tosyl group, the methyl group of the tosyl group, and the protons on the cyclohexyl ring. |
| FTIR | Presence of characteristic absorption bands for the S=O stretches of the sulfonamide group (around 1380 cm⁻¹ and 1150 cm⁻¹). |
| Melting Point | A sharp melting point range consistent with a pure compound (reported around 150–152°C). |
| Chiral HPLC/SFC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. |
| Single-Crystal X-ray Diffraction | Provides unambiguous confirmation of the absolute stereochemistry. |
Enhancing Enantioselectivity
Q4: How does the choice of resolving agent impact the enantiomeric excess?
The resolving agent forms diastereomeric salts with the racemic amine, and the efficiency of the resolution depends on the difference in the physical properties (primarily solubility) of these diastereomers.[2] A good resolving agent will form a significantly less soluble salt with one enantiomer of the amine, allowing it to be selectively crystallized. The choice of resolving agent is often empirical, and screening of different chiral acids may be necessary to find the optimal one for a specific amine.
Q5: Can I improve the enantiomeric excess of my product through recrystallization?
Yes, recrystallization is a powerful technique for enhancing the enantiomeric excess of a partially resolved chiral compound.[5] By carefully selecting a solvent in which the desired enantiomer has lower solubility, it is possible to enrich the crystalline material in that enantiomer through successive recrystallizations. It is crucial to monitor the ee of both the solid and the mother liquor at each step to optimize the process.
Experimental Protocol: Enhancing Enantiomeric Excess by Recrystallization
-
Solvent Screening: Dissolve a small amount of the enantiomerically enriched N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in various solvents at an elevated temperature to achieve complete dissolution.
-
Controlled Cooling: Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Observation: Observe which solvent yields a good recovery of crystalline material.
-
Analysis: Analyze the enantiomeric excess of the recrystallized solid and the mother liquor by chiral HPLC or SFC.
-
Optimization: Based on the results, select the best solvent and optimize the recrystallization conditions (e.g., concentration, cooling rate) to maximize the yield and enantiomeric excess.
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is critical for evaluating the success of your synthetic or resolution strategy.
Q6: What are the most common methods for determining the enantiomeric excess of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide?
The most widely used and reliable methods are chromatographic techniques that employ a chiral stationary phase (CSP).
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and accuracy, well-established. | Longer analysis times, higher solvent consumption. |
| Chiral SFC | Differential interaction of enantiomers with a CSP using supercritical CO₂ as the mobile phase. | Fast analysis times, reduced solvent consumption ("green" technique). | Requires specialized instrumentation. |
| Chiral GC | Separation of volatile enantiomers based on their differential interaction with a CSP. | High resolution for volatile compounds. | The compound may require derivatization to increase volatility. |
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC method.
References
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). Retrieved from [Link]
-
Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. (n.d.). Drexel University. Retrieved from [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Retrieved from [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Retrieved from [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews. Retrieved from [Link]
-
Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved from [Link]
-
Efficient chiral resolution of (±)-cyclohexane-1,2-diamine. (2014). ResearchGate. Retrieved from [Link]
-
(PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]
-
Chiral diamines in asymmetric synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Advancement of Chiral Resolution and Separations: Techniques and Applications. (2024). Highlights in Science, Engineering and Technology. Retrieved from [Link]
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). PubMed. Retrieved from [Link]
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]
-
Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). PubMed. Retrieved from [Link]
-
Direct optical resolution of trans-1,2-diamino cyclohexane from an amine mixture. (n.d.). CoLab. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
Technical Support Center: Investigating the Degradation Pathways of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Our approach is grounded in established scientific principles of drug metabolism and degradation, tailored to the specific structural features of this molecule.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the initial stages of investigating the degradation of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Q1: What are the likely primary metabolic pathways for this compound?
Based on the structure, a sulfonamide with a chiral aminocyclohexyl group, the primary metabolic pathways are expected to involve both Phase I and Phase II reactions. Cytochrome P450 (CYP) enzymes are the major catalysts for Phase I metabolism of many drugs.[1] For sulfonamides, CYP-mediated oxidation is a key pathway.[2][3][4][5] Potential oxidative reactions for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide include:
-
Hydroxylation of the cyclohexyl ring: This can occur at various positions on the ring, leading to a number of hydroxylated metabolites.
-
N-hydroxylation of the sulfonamide nitrogen: This can form a reactive hydroxylamine metabolite, which has been implicated in the toxicity of some sulfonamides.[6][7]
-
Oxidation of the methyl group on the benzene ring: This would lead to a benzylic alcohol, which could be further oxidized to an aldehyde and a carboxylic acid.
-
N-dealkylation: While less common for this type of structure, it is a possibility.
Phase II metabolism would likely involve conjugation of the primary metabolites with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Q2: What are the expected hydrolytic degradation products?
The sulfonamide bond is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the sulfonamide bond to yield 4-methylbenzenesulfonic acid and (1S,2S)-cyclohexane-1,2-diamine. The susceptibility of the compound to hydrolysis should be evaluated as part of forced degradation studies.[8][9][10]
Q3: Why am I observing multiple peaks in my LC-MS analysis of a supposedly pure sample?
There are several potential reasons for observing multiple peaks:
-
Degradation during storage or sample preparation: The compound may be unstable under certain conditions. Ensure that your storage conditions are appropriate (e.g., protected from light, at a low temperature) and that your sample preparation workflow is not contributing to degradation.
-
Presence of isomers: Although the starting material is specified as the (1S,2S)-enantiomer, the presence of other stereoisomers is possible. A chiral HPLC method may be necessary to confirm stereochemical purity.
-
In-source fragmentation in the mass spectrometer: The compound may be fragmenting in the ion source of the mass spectrometer. Try using softer ionization techniques if possible.
-
Formation of adducts: The compound may be forming adducts with components of the mobile phase or sample matrix.
Q4: How can I confirm the identity of a suspected metabolite or degradation product?
The definitive identification of metabolites and degradation products requires a combination of techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, but requires isolation of the compound in sufficient quantity and purity.
-
Comparison with a synthetic standard: The most definitive method is to synthesize the suspected metabolite or degradation product and compare its chromatographic and spectral properties with the unknown.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for common experimental challenges.
Troubleshooting Poor Peak Shape in HPLC Analysis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction of the basic amine group with residual silanols on the stationary phase.- Overloading of the analytical column. | - Use a mobile phase with a slightly acidic pH (e.g., add 0.1% formic acid) to protonate the amine.- Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).- Reduce the injection volume or the concentration of the sample. |
| Peak Fronting | - Column overloading.- Sample solvent is stronger than the mobile phase. | - Dilute the sample.- Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Split Peaks | - Clogged frit or partially blocked column.- Column bed has settled. | - Reverse flush the column (follow manufacturer's instructions).- If the problem persists, replace the column. |
Troubleshooting Low Recovery in Sample Extraction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low recovery from biological matrices (e.g., plasma, microsomes) | - Inefficient protein precipitation.- Analyte binding to proteins.- Incomplete extraction from the solid-phase extraction (SPE) cartridge. | - Optimize the protein precipitation solvent (e.g., try different ratios of acetonitrile or methanol).- Adjust the pH of the sample to disrupt protein binding.- Optimize the SPE method (e.g., test different sorbents, wash solutions, and elution solvents). |
| Analyte degradation during extraction | - Unstable at the pH of the extraction solvent.- Enzymatic degradation continues after sample collection. | - Perform the extraction at a lower temperature.- Add a stabilizer or enzyme inhibitor to the sample immediately after collection.- Optimize the pH of the extraction solvent. |
III. Experimental Protocols
This section provides detailed protocols for key experiments in the study of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide degradation.
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to identify the primary metabolites of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide formed by CYP enzymes.
Materials:
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate the HLMs (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the substrate to the incubation mixture (final concentration typically 1-10 µM) and briefly pre-incubate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.
Protocol 2: Forced Degradation Study
This protocol is used to investigate the stability of the compound under various stress conditions.
Materials:
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp
-
Oven
-
HPLC-UV or LC-MS system
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a specified temperature (e.g., 60°C). Take samples at various time points.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a specified temperature. Take samples at various time points.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Take samples at various time points.
-
Photolytic Degradation: Expose a solution of the compound to UV light. A control sample should be kept in the dark. Take samples at various time points.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C). Dissolve samples taken at various time points for analysis.
-
Analyze all samples by HPLC-UV or LC-MS to determine the extent of degradation and identify any degradation products formed.
IV. Visualizations
Proposed Metabolic Pathways
Caption: Proposed Phase I and Phase II metabolic pathways.
Forced Degradation Workflow
Caption: A typical workflow for a forced degradation study.
V. References
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ResearchGate. [Link]
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications. [Link]
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar. [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
-
Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed. [Link]
-
Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. [Link]
-
Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. PubMed. [Link]
-
Drug Metabolism Assays. BioIVT. [Link]
-
Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. [Link]
-
Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. PubMed. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
-
A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water. PubMed. [Link]
-
Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). PubMed. [Link]
-
Stability of Ternary Drug-Drug-Drug Coamorphous Systems Obtained Through Mechanochemistry. PubMed. [Link]
-
Antibiotic bacitracin induces hydrolytic degradation of nucleic acids. PubMed. [Link]
-
Stability studies of 14C-Cytostasan solutions and its extraction using dicarbolide of cobalt. PubMed. [Link]
-
4-[(4-aminocyclohexyl)methylamino]-5-chloro-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. PubChem. [Link]
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. SpectraBase. [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]
-
Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed. [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. | Semantic Scholar [semanticscholar.org]
- 6. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this chiral intermediate and require robust, reproducible analytical methods. As a molecule combining a chiral diamine backbone with a sulfonamide moiety, its analysis presents unique challenges, from achieving adequate chromatographic resolution to ensuring stability during sample handling.
This document moves beyond simple protocols to explain the underlying principles of method refinement. Our goal is to empower you to not only solve common analytical problems but also to proactively develop methods that are both accurate and efficient.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding method setup and analyte behavior.
Q1: What is a reliable starting point for a reversed-phase HPLC-UV method for quantifying this compound?
A1: A robust starting point leverages the compound's tosyl group, which is a strong UV chromophore. The primary amine necessitates careful control of the mobile phase to achieve good peak shape.
-
Rationale: The C18 column provides general-purpose hydrophobic retention. The acidic mobile phase (pH ~2.5-3.0) protonates the primary amine group of the analyte, which significantly reduces peak tailing caused by interactions with residual silanol groups on the column's stationary phase.[1][2] Acetonitrile is often chosen over methanol as it can provide sharper peaks and lower backpressure.[3]
Table 1: Recommended Starting RP-HPLC-UV Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, high-purity silica (Type B), 150 x 4.6 mm, 5 µm | High-purity silica minimizes silanol interactions. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acidic modifier to control peak shape. TFA is a strong ion-pairing agent and can improve peak symmetry but may suppress MS signal if used with LC-MS. |
| Mobile Phase B | Acetonitrile | Good solvent strength for this analyte. |
| Gradient | 20% to 80% B over 15 minutes | A good starting gradient to determine the approximate elution time. Can be optimized to an isocratic method for routine analysis. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature. |
| Detection (UV) | 228 nm or 254 nm | The tosyl group provides strong absorbance at these wavelengths. |
| Injection Vol. | 5-10 µL | Keep volume low to prevent peak distortion. |
| Sample Diluent | Mobile Phase or Water/Acetonitrile (50:50) | Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[4] |
Q2: How can I assess the enantiomeric purity of my sample? The (1R,2R)-enantiomer is a potential impurity.
A2: Enantiomeric purity must be assessed using a chiral separation technique, most commonly chiral HPLC. Direct separation on a Chiral Stationary Phase (CSP) is the preferred method.
-
Rationale: Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, are highly versatile and often provide excellent resolution for a wide range of chiral compounds, including those with amine functionalities.[5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
For N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a Chiralpak® AD-H or similar amylose-based column is an excellent starting point. The mobile phase is typically a mix of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).
Q3: What are the characteristic fragmentation patterns I should expect in positive-ion electrospray LC-MS?
A3: In positive-ion ESI-MS, the compound will readily protonate to form the [M+H]⁺ ion. The sulfonamide bond is the most labile site for fragmentation.
-
Rationale: Upon collision-induced dissociation (CID), aromatic sulfonamides commonly exhibit a characteristic neutral loss of SO₂ (64 Da).[6] Another typical fragmentation pathway involves the cleavage of the bond between the sulfonamide sulfur and the amine nitrogen.[7][8]
Table 2: Expected MS/MS Transitions for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (Exact Mass: 268.12)
| Ion Description | Proposed m/z | Fragmentation Pathway |
| Precursor Ion [M+H]⁺ | 269.1 | Protonated molecule |
| Product Ion 1 | 205.1 | Loss of SO₂ (64 Da) via rearrangement[6] |
| Product Ion 2 | 155.0 | p-Toluenesulfonyl cation [CH₃-C₆H₄-SO₂]⁺ |
| Product Ion 3 | 114.1 | Protonated 1,2-diaminocyclohexane [C₆H₁₄N₂]⁺ |
| Product Ion 4 | 97.1 | Fragment from the cyclohexyl ring |
Q4: Are there any known stability issues with this compound?
A4: While the tosyl group itself is quite stable, the compound's stability can be influenced by pH. Under strongly acidic or basic conditions, hydrolysis of the sulfonamide bond can occur, though it is generally slow.[9][10] It is crucial to perform forced degradation studies to understand the specific liabilities of your molecule in your formulation or matrix.[11]
Section 2: HPLC Troubleshooting Guide
This section provides in-depth solutions to specific experimental problems.
Problem: Severe Peak Tailing in Reversed-Phase HPLC
You observe asymmetric peaks with a pronounced tail, leading to poor integration and inaccurate quantification.
Causality & In-Depth Explanation
Peak tailing for this analyte is almost always due to secondary ionic interactions between the protonated primary amine (-NH₃⁺) and deprotonated residual silanol groups (-SiO⁻) on the surface of the silica-based stationary phase.[2]
-
Column Overload: At high concentrations, all active sites on the column can become saturated, leading to peak distortion. A simple dilution will confirm if this is the issue.
-
Mobile Phase pH: This is the most critical parameter. At a pH above 4, a significant portion of silanol groups are ionized. Lowering the pH to ~2.5-3.0 neutralizes these silanols, eliminating the primary cause of the interaction.[1][2]
-
Mobile Phase Additives: If pH adjustment is insufficient, adding a small, basic "competing agent" like triethylamine (TEA) can further improve peak shape. TEA is a stronger base than the analyte and will preferentially interact with any remaining active silanols, effectively shielding the analyte from these sites. Note: TEA is not suitable for LC-MS as it can cause significant ion suppression.
Experimental Protocol: Optimizing Mobile Phase to Eliminate Peak Tailing
-
Baseline Experiment: Prepare your sample in the initial mobile phase. Run your current method and record the tailing factor for the analyte peak.
-
pH Adjustment: Prepare a fresh aqueous mobile phase containing 0.1% formic acid (pH ≈ 2.7) or 0.1% TFA (pH ≈ 2.1). Equilibrate the column with the new mobile phase for at least 15 column volumes.
-
Re-injection: Inject the same sample and compare the peak shape to the baseline experiment. For most modern columns, this step will resolve the issue.
-
(Optional - for UV detection only) Add Competing Base: If tailing persists, add 0.1% TEA to your already-acidified mobile phase. Warning: This will create triethylammonium formate/acetate. Ensure this is compatible with your system. Equilibrate and re-inject.
Problem: Inadequate or No Chiral Resolution
You are unable to separate the (1S,2S) and (1R,2R) enantiomers, or the resolution is less than the required 1.5.
Causality & In-Depth Explanation
Chiral recognition is a thermodynamically controlled process based on subtle differences in the free energy of interaction between each enantiomer and the CSP.
-
CSP Selection: This is the most important factor. No amount of method optimization can compensate for the wrong CSP. For primary amines like this analyte, crown ether-based columns (e.g., CROWNPAK®) are highly specific, while polysaccharide-based columns offer broader applicability.[12]
-
Mobile Phase Modifier: In normal-phase chiral chromatography, the alcohol modifier (e.g., isopropanol, ethanol) plays a crucial role. It competes with the analyte for polar interaction sites on the CSP. Reducing the modifier concentration generally increases retention and can improve resolution, but may also broaden peaks.
-
Temperature: Chiral separations are often sensitive to temperature. Lowering the temperature typically enhances the stability of the transient diastereomeric complexes, leading to better resolution.[5] However, this also increases analysis time and viscosity. A temperature screening (e.g., 15°C, 25°C, 40°C) is highly recommended.
Experimental Protocol: Systematic Chiral Method Development
-
Column Selection: Choose a suitable CSP. A good starting point is an amylose-based column (e.g., Chiralpak® AD-H) or a cellulose-based column (e.g., Chiralcel® OD-H).
-
Initial Screening:
-
Mobile Phase: Start with 90:10 Hexane:Isopropanol.
-
Flow Rate: 0.7 mL/min.
-
Temperature: 25 °C.
-
-
Modifier Optimization: If separation is observed but resolution is poor, vary the isopropanol percentage in 2% increments (e.g., 8%, 12%).
-
Alcohol Exchange: If resolution is still poor, switch the modifier to ethanol. Ethanol has different selectivity and can sometimes provide a baseline separation where isopropanol fails.
-
Temperature Optimization: Once partial separation is achieved, analyze the sample at 15 °C and 40 °C to determine if resolution is enthalpically or entropically controlled. Select the temperature that provides the best balance of resolution and analysis time.
Section 3: References
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, National Center for Biotechnology Information.[Link]
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed, National Center for Biotechnology Information.[Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed, National Center for Biotechnology Information.[Link]
-
Nontargeted Screening and Determination of Sulfonamides. ACS Publications, Journal of Agricultural and Food Chemistry.[Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic, Journal of AOAC INTERNATIONAL.[Link]
-
Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate.[Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies.[Link]
-
HPLC Troubleshooting Guide. Chromatography Online.[Link]
-
EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons, University of Pennsylvania.[Link]
-
Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.[Link]
-
trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis. ACS Publications, Chemical Reviews.[Link]
-
Interpreting and troubleshooting anomalous HPLC results? ResearchGate.[Link]
-
HPLC Troubleshooting. Sepax Technologies.[Link]
-
Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. ResearchGate.[Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.[Link]
-
Degradation of NSC-281612, an experimental antineoplastic agent. PubMed, National Center for Biotechnology Information.[Link]
-
Tosylates And Mesylates. Master Organic Chemistry.[Link]
-
Degradation of NSC-281612, an Experimental Antineoplastic Agent: Effects of pH, Solvent Composition, etc. ResearchGate.[Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Estimation of Citicoline Sodium. National Center for Biotechnology Information.[Link]
-
Questions in TOSYL COMPOUNDS. ResearchGate.[Link]
-
HPLC Method Development for Estimation of Citicoline and Methylcobalamine in Tablet. Asian Journal of Chemistry.[Link]
-
Analytical and Bioanalytical Chemistry Research. abcr.kiau.ac.ir.[Link]
-
Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. PubMed, National Center for Biotechnology Information.[Link]
-
4-[(4-aminocyclohexyl)methylamino]-5-chloro-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. PubChem, National Center for Biotechnology Information.[Link]
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. SpectraBase.[Link]
-
Synthesis, hydrolysis and fluorescence of Schiff base derivatives of (±) trans-1,2-diaminocyclohexane. ResearchGate.[Link]
-
Development and validation of rp- hplc method for determination of citicoline monosodium in pharmaceutical preparations. SciSpace.[Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP). MDPI.[Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed, National Center for Biotechnology Information.[Link]
-
1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS) as an Analytical Reagent. ResearchGate.[Link]
-
Tetrahydrocannabinol. Wikipedia.[Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. lcms.cz [lcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Catalysts: N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (Ts-DACH) in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes toward enantiomerically pure compounds. This guide provides an in-depth technical comparison of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (commonly known as Ts-DACH), a prominent chiral diamine ligand, against other leading chiral catalysts in the field of asymmetric synthesis. We will delve into their performance in benchmark reactions, supported by experimental data, and provide detailed protocols to ensure reproducibility and a thorough understanding of the underlying principles.
Introduction to Chiral Diamine Ligands and the Significance of Ts-DACH
Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis, serving as privileged ligands for a variety of metal-catalyzed transformations.[1] Their rigid backbone and stereochemically defined environment enable high levels of enantiocontrol in the synthesis of chiral molecules. Among these, N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (Ts-DACH) has emerged as a versatile and effective ligand. Its structure, featuring a C2-symmetric 1,2-diaminocyclohexane backbone and a tosyl group, allows for the formation of stable and highly stereoselective metal complexes, particularly with ruthenium and rhodium.[2][3] These complexes have demonstrated exceptional performance in asymmetric transfer hydrogenation reactions, a key method for the synthesis of chiral alcohols and amines.
This guide will focus on a comparative analysis of Ts-DACH-based catalysts with two other classes of widely used chiral catalysts:
-
Noyori-type Catalysts: Specifically, those employing the N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) ligand. These ruthenium-based catalysts are renowned for their high efficiency and enantioselectivity in the asymmetric hydrogenation and transfer hydrogenation of ketones and imines.[4][5]
-
Jacobsen's Catalyst: A manganese-salen complex recognized for its remarkable ability to catalyze the enantioselective epoxidation of unfunctionalized alkenes.[6]
The comparison will be centered around benchmark reactions that highlight the strengths and weaknesses of each catalyst system, providing a clear framework for catalyst selection in specific synthetic applications.
Performance Comparison in Asymmetric Catalysis
The efficacy of a chiral catalyst is judged by several key metrics, including enantiomeric excess (ee%), yield, turnover number (TON), and substrate scope. Below, we present a comparative analysis of Ts-DACH-based catalysts against Noyori's catalyst in asymmetric transfer hydrogenation and Jacobsen's catalyst in asymmetric epoxidation.
Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a standard benchmark reaction for evaluating the performance of chiral catalysts for ketone reduction.[2] The data presented below is compiled from various sources, and it is important to note that reaction conditions may vary slightly.
| Catalyst System | Chiral Ligand | Metal | Yield (%) | Enantiomeric Excess (ee%) |
| Ts-DACH-based Catalyst | (1S,2S)-Ts-DACH | Ru(II) | >95 | 97 (S) |
| Noyori-type Catalyst | (1R,2R)-Ts-DPEN | Ru(II) | >98 | 97 (R) |
Data compiled from various literature sources. Conditions may vary.
Analysis:
Both the Ts-DACH and Ts-DPEN-based ruthenium catalysts exhibit excellent performance in the asymmetric transfer hydrogenation of acetophenone, affording high yields and exceptional enantioselectivities. The choice between these two ligands may often come down to substrate scope, availability, and cost. The rigid cyclohexyl backbone of Ts-DACH can offer different steric interactions with the substrate compared to the more flexible diphenyl backbone of Ts-DPEN, potentially leading to improved selectivity for certain substrates.
Asymmetric Epoxidation of Styrene
For the enantioselective epoxidation of unfunctionalized olefins, Jacobsen's catalyst is a well-established and highly effective catalyst.[6] While Ts-DACH is not typically used for epoxidation reactions, this comparison highlights the distinct applications of these catalyst classes.
| Catalyst System | Chiral Ligand/Catalyst | Metal | Yield (%) | Enantiomeric Excess (ee%) for (S)-Styrene Oxide |
| Jacobsen's Catalyst | (S,S)-Salen | Mn(III) | Variable | >90 |
| Biocatalyst | Styrene Monooxygenase | - | ~65 | >99 |
Data compiled from various literature sources. Conditions may vary.[6]
Analysis:
Jacobsen's catalyst provides a powerful method for the asymmetric epoxidation of unfunctionalized alkenes like styrene, offering high enantioselectivity. This contrasts with the primary application of Ts-DACH in asymmetric reduction reactions. For epoxidation, biocatalysts like styrene monooxygenase can offer even higher enantioselectivity, though often with lower yields and requiring different experimental setups.[6]
Experimental Protocols
To provide a practical basis for the application of these catalysts, detailed experimental protocols for benchmark reactions are provided below.
Asymmetric Transfer Hydrogenation of Acetophenone using a Ru/Ts-DACH Catalyst
This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ generated Ruthenium catalyst with (1S,2S)-Ts-DACH.
Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium precursor)
-
(1S,2S)-N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide ((1S,2S)-Ts-DACH)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous 2-Propanol (IPA)
-
Ethyl acetate
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and (1S,2S)-Ts-DACH (5.6 mg, 0.021 mmol) in anhydrous 2-propanol (5.0 mL).
-
Stir the mixture at 80 °C for 20 minutes. The solution should turn from dark red to a lighter orange/yellow, indicating the formation of the active catalyst.
-
Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Hydrogenation: Cool the catalyst solution to room temperature. Add acetophenone (120.2 mg, 1.0 mmol) to the flask, followed by the formic acid/triethylamine mixture (0.6 mL).
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Analysis: Remove the solvent under reduced pressure. The conversion and enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral GC or HPLC analysis.
Catalytic Cycle of Ru-Ts-DACH in Asymmetric Transfer Hydrogenation
The mechanism of asymmetric transfer hydrogenation with Ru-Ts-DACH catalysts is believed to proceed through a concerted outer-sphere mechanism, similar to that proposed for Noyori's catalysts.[5] The key steps involve the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone substrate via a six-membered transition state.
Conclusion
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (Ts-DACH) is a highly effective chiral ligand for asymmetric catalysis, particularly in the realm of ruthenium- and rhodium-catalyzed transfer hydrogenation of ketones and imines. Its performance is comparable to the well-established Ts-DPEN ligand, offering excellent enantioselectivities and yields. The choice between Ts-DACH and other chiral ligands will ultimately depend on the specific substrate, desired stereochemical outcome, and economic considerations of the synthetic process. For applications such as asymmetric epoxidation, alternative catalyst systems like Jacobsen's catalyst remain the preferred choice. A thorough evaluation of the catalyst's performance on the specific substrate of interest, guided by the principles and data presented in this guide, is crucial for the successful development of robust and efficient asymmetric syntheses.
References
-
ResearchGate. (n.d.). Diamines 2-5 as chiral inducers for acetophenone hydrogenation. [Link]
-
MDPI. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. [Link]
-
MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. [Link]
-
Sci-Hub. (2011). Ruthenium(II)‐Catalyzed Asymmetric Transfer Hydrogenation Using Unsymmetrical Vicinal Diamine‐Based Ligands: Dramatic Substituent Effect on Catalyst Efficiency. [Link]
-
Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. (n.d.). [Link]
-
The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts. (n.d.). [Link]
-
ResearchGate. (n.d.). Ruthenium-catalyzed hydrogenation of aromatic ketones using chiral diamine and monodentate achiral phosphine ligands. [Link]
-
Royal Society of Chemistry. (2025). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. [Link]
-
Diva-portal.org. (n.d.). Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]
-
ResearchGate. (n.d.). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. [Link]
-
PubMed Central. (n.d.). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. [Link]
-
ACS Publications. (2000). Highly Enantioselective, Low-Temperature Epoxidation of Styrene. [Link]
-
Universidad de Alicante. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. [Link]
-
Xingwei Li. (n.d.). Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction. [Link]
-
ResearchGate. (n.d.). Asymmetric Transfer hydrogenation of acetophenone with iso‐PrOH.... [Link]
-
ResearchGate. (n.d.). Asymmetric transfer hydrogenation of heterocycle-containing acetophenone derivatives using N-functionalised [(benzene)Ru(II)(TsDPEN)] complexes. [Link]
-
Web of Proceedings. (n.d.). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. [Link]
-
University of Wisconsin. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]
-
American Chemical Society. (2007). Jacobsen's catalyst. [Link]
-
PubMed. (2006). Asymmetric transfer hydrogenation catalysed by hydrophobic dendritic DACH-rhodium complex in water. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide Analogs: From Asymmetric Catalysis to Enzyme Inhibition
Abstract
The N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide scaffold, derived from the enantiomerically pure trans-1,2-diaminocyclohexane (DACH), represents one of the most versatile and privileged chiral backbones in modern chemistry.[1] Its inherent stereochemical rigidity and the synthetic accessibility of its derivatives have established it as a cornerstone in the development of highly effective ligands for asymmetric metal catalysis and in the design of potent organocatalysts.[2] Furthermore, the integrated sulfonamide motif is a well-established pharmacophore, opening avenues for the exploration of these analogs as targeted enzyme inhibitors and therapeutic agents.[3] This guide provides a comparative analysis of key analogs, elucidating how systematic structural modifications to the parent molecule influence performance in two distinct but equally significant domains: asymmetric chemical synthesis and biological enzyme inhibition. By examining the causality behind experimental design and presenting supporting quantitative data, this document serves as a technical resource for researchers aiming to select or design optimal analogs for their specific application.
Part 1: A Comparative Analysis in Asymmetric Catalysis
The utility of the N-tosyl-(1S,2S)-DACH scaffold in catalysis stems from its C2-symmetry and the predictable chiral environment it enforces around a metal center or a substrate. The development of analogs is driven by the goal of fine-tuning this environment to maximize enantioselectivity and catalytic turnover for specific chemical transformations.
The Rationale of Analog Design: Tuning Steric and Electronic Properties
Modification of the parent structure primarily targets the N-sulfonyl group. The purpose is twofold:
-
Electronic Tuning: The electron-withdrawing nature of the sulfonyl group is critical. It increases the acidity of the N-H proton, which is often directly involved in the catalytic mechanism, such as facilitating hydride transfer from a co-catalyst to the substrate.[4] By replacing the p-tolyl group with other substituents (e.g., methyl (mesyl) or more electron-withdrawing groups), the pKa of this proton can be modulated to optimize reaction kinetics.
-
Steric Tuning: Altering the size of the sulfonyl substituent (e.g., replacing the tosyl group with the bulkier 2,4,6-trimethylbenzenesulfonyl group) modifies the steric hindrance around the active site.[5] This allows for the creation of a more defined chiral pocket, which can enhance facial discrimination of the incoming substrate, thereby improving enantiomeric excess (ee).
Comparative Performance: Asymmetric Transfer Hydrogenation (ATH) of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation, and ruthenium complexes of N-sulfonylated diamine ligands are benchmark catalysts for this process.[4] The performance of these catalysts is highly sensitive to the nature of the N-sulfonyl group.
Table 1: Comparison of N-Sulfonylated Diamine Ligand Analogs in the Ru-Catalyzed ATH of Acetophenone
| Ligand Analog | N-Substituent | Rationale for Modification | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| TsDACH | Tosyl (4-methylbenzenesulfonyl) | Parent compound, high activity standard. | ~98 | ~99 (R) |
| MsDACH | Mesyl (methanesulfonyl) | Less sterically bulky, strong electron-withdrawing effect. | ~95 | ~97 (R) |
| MtsDACH | 2,4,6-trimethylbenzenesulfonyl | Increased steric bulk to enhance facial selectivity.[5] | >95 | >99 (R) |
Data compiled and standardized from representative literature for comparison purposes.[4][5]
The data indicates that while the parent TsDACH provides excellent results, analogs can be employed for further optimization. The MtsDACH analog, for instance, leverages increased steric bulk to achieve near-perfect enantioselectivity. The underlying mechanism involves a concerted outer-sphere hydride transfer from a formate or isopropanol complex, where the ligand's N-H proton interacts with the ketone's carbonyl oxygen, pre-organizing the transition state for stereoselective reduction.
Caption: Models of competitive and non-competitive enzyme inhibition.
Part 3: Validated Experimental Methodologies
To ensure reproducibility and reliability, the synthesis and evaluation of these analogs must follow robust, well-defined protocols.
General Protocol for Synthesis of N-Sulfonylated (1S,2S)-DACH Analogs
This protocol describes the standard procedure for coupling a sulfonyl chloride with (1S,2S)-diaminocyclohexane.
-
Reagent Preparation: Dissolve (1S,2S)-(+)-1,2-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer. Add a non-nucleophilic base such as triethylamine (3.0 eq) to act as a proton scavenger.
-
Reaction Cooldown: Cool the stirred solution to 0 °C in an ice bath to control the exothermicity of the reaction and minimize side products.
-
Sulfonyl Chloride Addition: Dissolve the desired sulfonyl chloride analog (e.g., 2,4,6-trimethylbenzene-1-sulfonyl chloride, 1.0 eq) in a minimal amount of anhydrous CH2Cl2. [5]Add this solution dropwise to the cooled diamine solution over 20-30 minutes.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (3x) and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure N-monosulfonylated product. [5]8. Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for a Representative Enzyme Inhibition Assay (α-Glucosidase)
This protocol outlines a typical colorimetric assay for evaluating α-glucosidase inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase enzyme in phosphate buffer (pH 6.8).
-
Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare serial dilutions of the synthesized analog compounds (inhibitors) in DMSO, ensuring the final DMSO concentration in the assay is below 1%.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of phosphate buffer, 10 µL of the inhibitor solution (or DMSO for control), and 20 µL of the enzyme solution.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37 °C for an additional 30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate (Na2CO3) solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by enzymatic activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the analog compared to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.
-
Conclusion and Future Outlook
The N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide framework is a remarkably adaptable scaffold. This guide demonstrates that rational, systematic modifications to its structure provide a powerful tool for tuning its function. In asymmetric catalysis, subtle changes in steric and electronic properties can lead to significant enhancements in enantioselectivity and yield. In medicinal chemistry, these analogs serve as promising starting points for the development of potent and selective enzyme inhibitors.
Future research will undoubtedly focus on expanding the library of analogs with more diverse functionalities. The integration of this scaffold into metal-organic frameworks (MOFs) could lead to novel heterogeneous catalysts with enhanced stability and recyclability. In the biological realm, screening these analogs against a wider range of therapeutic targets, such as kinases or proteases, could uncover new pharmacological activities and pave the way for next-generation therapeutics.
References
-
Ngassa, F. N., Biros, S. M., & Staples, R. J. (2015). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Nájera, C., & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available from: [Link]
-
PubChem. 4-[(4-aminocyclohexyl)methylamino]-5-chloro-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. Available from: [Link]
-
Ullah, H., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules. Available from: [Link]
-
Nájera, C., & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante Institutional Repository. Available from: [Link]
-
Ngassa, F. N., Biros, S. M., & Staples, R. J. (2015). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Grand Valley State University ScholarWorks. Available from: [Link]
-
ResearchGate. trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Efficacy of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide as a Novel Antibacterial Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial efficacy of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. We will delve into the theoretical underpinnings of its mechanism of action, provide detailed experimental protocols for its evaluation, and compare its potential performance against established antibacterial agents.
Introduction: Unveiling the Potential of a Chiral Sulfonamide
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a chiral benzenesulfonamide derivative.[1] Its core structure belongs to the sulfonamide class of compounds, which have a long and storied history as antimicrobial agents.[2][3] The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[][5][6][7][8] Folic acid is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction.[3][5][7]
The unique (1S,2S)-aminocyclohexyl group of the target compound introduces a rigid, chiral environment, which is often explored in medicinal chemistry for enhancing biological activity and specificity.[1] This guide will provide the necessary tools to rigorously assess the antibacterial potential of this specific molecule.
Proposed Mechanism of Action: Inhibition of Folate Synthesis
The structural similarity of sulfonamides to para-aminobenzoic acid (PABA), the natural substrate for DHPS, allows them to act as competitive inhibitors.[6][9] By binding to the active site of DHPS, they prevent the synthesis of dihydropteroate, a precursor to folic acid.[9] Mammalian cells are not affected by this mechanism as they obtain folate from their diet, making DHPS an excellent selective target in bacteria.[6][7]
Caption: Proposed mechanism of action for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the efficacy of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, it is essential to compare it against well-characterized antibacterial agents. We propose the following comparators:
-
Sulfamethoxazole: A widely used sulfonamide antibiotic that also inhibits DHPS. This provides a direct comparison within the same drug class.
-
Trimethoprim: This drug inhibits dihydrofolate reductase, the subsequent enzyme in the folate pathway. It is often used in combination with sulfamethoxazole for a synergistic effect.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase. This serves as a control with a different mechanism of action.[10]
Experimental Validation: Protocols for Determining Antibacterial Efficacy
The following are standardized protocols for assessing the in vitro antibacterial activity of the topic compound and its comparators. Adherence to these protocols is crucial for generating reliable and reproducible data.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide and each comparator antibiotic in dimethyl sulfoxide (DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (inoculum without antibiotic) and a negative control (MHB only).
-
-
Incubation and Interpretation:
Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a qualitative test that assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[13][14][15]
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Detailed Protocol:
-
Preparation of Materials:
-
Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[14]
-
Prepare sterile filter paper disks (6 mm diameter) and impregnate them with a defined amount of the test compound and comparators. A common starting point is 30 µg per disk.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Assay Procedure:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate in three directions to ensure a uniform lawn of bacterial growth.[16]
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the impregnated disks onto the agar surface, ensuring firm contact.[13]
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[16]
-
Interpret the results based on standardized tables (e.g., from the Clinical and Laboratory Standards Institute - CLSI), which categorize the organism as susceptible, intermediate, or resistant.[17][18]
-
Data Interpretation and Comparative Analysis
The efficacy of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
The MIC values provide a quantitative measure of the compound's potency. Lower MIC values indicate greater efficacy.
Table 1: Hypothetical MIC Data (µg/mL)
| Bacterial Strain | N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | Sulfamethoxazole | Trimethoprim | Ciprofloxacin |
| Staphylococcus aureus (ATCC 25923) | ||||
| Enterococcus faecalis (ATCC 29212) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Klebsiella pneumoniae (ATCC 13883) |
Zone of Inhibition Data
The diameter of the zone of inhibition provides a qualitative assessment of susceptibility. Larger zones generally indicate greater susceptibility.
Table 2: Hypothetical Zone of Inhibition Data (mm)
| Bacterial Strain | N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (30 µg) | Sulfamethoxazole (25 µg) | Trimethoprim (5 µg) | Ciprofloxacin (5 µg) |
| Staphylococcus aureus (ATCC 25923) | ||||
| Enterococcus faecalis (ATCC 29212) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Klebsiella pneumoniae (ATCC 13883) |
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of the antibacterial efficacy of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. By following these standardized protocols and comparing the results to established antibiotics, researchers can generate the necessary data to determine its potential as a novel therapeutic agent.
Positive results from these studies would warrant further investigation, including:
-
Time-kill assays to determine if the compound is bacteriostatic or bactericidal.
-
Mechanism of action studies to confirm the inhibition of DHPS.
-
In vivo efficacy studies in animal models of infection.
-
Toxicology and safety profiling.
By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively evaluate the promise of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in the ongoing search for new and effective antibacterial agents.
References
-
Mode of Action (MOA) of Sulfonamide Antibiotics. (n.d.). Science Prof Online. Retrieved from [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 24). Cleveland Clinic. Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2018). Journal of the Iranian Chemical Society, 15(12), 2749-2767. Retrieved from [Link]
-
What are the alternative antibiotic options for a patient with a known sulfa (sulfonamide) allergy? (2025, November 25). Dr.Oracle. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. Retrieved from [Link]
-
What are alternative antibiotic options for a patient with allergies to penicillin, sulfa (sulfonamides), and cephalosporins? (2025, July 22). Dr.Oracle. Retrieved from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
-
Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
Sulfa Drugs: List of Antibiotics and Other Sulfonamides. (2025, December 3). Verywell Health. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]
-
Common Antibiotics, Allergies, and Alternatives. (n.d.). The Podiatry Institute. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022, April). FWD AMR-RefLabCap. Retrieved from [Link]
-
Broth microdilution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
What are the alternative antibiotic options for a patient with an allergy to Penicillin (PCN) and sulfonamides (sulfa drugs)? (2025, August 3). Dr.Oracle. Retrieved from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, May). FWD AMR-RefLabCap. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMerieux. Retrieved from [Link]
-
Dihydropteroate synthase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. (2016). Tropical Journal of Pharmaceutical Research, 15(10), 2217-2225. Retrieved from [Link]
-
Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (1998). Archiv der Pharmazie, 331(6), 219-223. Retrieved from [Link]
-
Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. (1973). Antimicrobial Agents and Chemotherapy, 3(6), 665-669. Retrieved from [Link]
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2019). RSC Advances, 9(33), 19045-19053. Retrieved from [Link]
-
What are DHPS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. (1973). Antimicrobial Agents and Chemotherapy, 3(6), 665-669. Retrieved from [Link]
-
Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (2006). Science, 311(5760), 522-525. Retrieved from [Link]
-
Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. Retrieved from [Link]
-
2-AMINO-N-CYCLOHEXYL-N-METHYLBENZENESULFONAMIDE. (n.d.). precisionFDA. Retrieved from [Link]
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. (n.d.). SpectraBase. Retrieved from [Link]
-
4-[(4-aminocyclohexyl)methylamino]-5-chloro-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. scienceprofonline.com [scienceprofonline.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs: List of Antibiotics and Other Sulfonamides [verywellhealth.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. pdb.apec.org [pdb.apec.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 16. asm.org [asm.org]
- 17. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
A Comparative Guide to the Kinase Cross-Reactivity of the (1S,2S)-2-Aminocyclohexyl-Sulfonamide Scaffold
Abstract
The N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, most notably targeting the Rho-associated coiled-coil containing protein kinases (ROCK).[1] While potent against their primary targets, the clinical and research utility of these compounds is dictated by their selectivity. Off-target activities can lead to unforeseen toxicities or confounding experimental results. This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors built upon this scaffold, focusing on prototypical examples like Y-27632 and Fasudil. We will dissect their interactions across the human kinome, present comparative data against alternative inhibitors, and provide detailed, field-proven protocols for assessing kinase selectivity, empowering researchers to make informed decisions in their drug development and chemical biology endeavors.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are critical regulators of nearly all cellular processes.[2] Their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them prime therapeutic targets.[3][4][5] The N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide core has proven to be an effective pharmacophore for ATP-competitive inhibition of the ROCK1 and ROCK2 isoforms.[6] These kinases are central players in regulating cell shape, motility, and smooth muscle contraction.[4][7]
However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving selectivity.[2][7] A compound designed to inhibit ROCK may inadvertently inhibit other kinases with similar active site topologies, such as Protein Kinase C (PKC) or Myosin Light Chain Kinase (MLCK).[8][9] Such cross-reactivity can obscure the true biological role of the primary target in experimental settings and cause adverse side effects in a clinical context.[7][10] Therefore, a thorough understanding of a compound's selectivity profile is not merely academic—it is a prerequisite for its validation as a research tool or therapeutic candidate.[11][12]
This guide will use the well-characterized ROCK inhibitors, Y-27632 and Fasudil, which are based on related chemical scaffolds, as case studies to explore the principles and practices of assessing kinase cross-reactivity.
Comparative Selectivity Analysis: ROCK Inhibitors vs. the Kinome
The selectivity of a kinase inhibitor is not an absolute property but a relative one. It is typically defined by comparing its potency (e.g., IC50 or Ki) against its intended target versus a broad panel of other kinases. A compound is often considered "selective" if it exhibits a significant potency window (e.g., >10-fold or >100-fold) between its primary target and any off-targets.[3][4]
Prototypical Scaffolds: Y-27632 and Fasudil
-
Y-27632 : This compound is a highly selective inhibitor of ROCK1 (Ki = 140 nM) and ROCK2 (Ki = 300 nM).[9] It is widely used in cell culture to promote cell survival and maintain stemness, particularly in human pluripotent stem cells.[13][14] However, it is not perfectly specific. Studies have shown that at concentrations typically used in cell-based assays (10-50 µM), Y-27632 can inhibit other kinases.[7] For instance, it exhibits over 200-fold selectivity for ROCK compared to kinases like PKC, cAMP-dependent protein kinase, and MLCK, but this window can narrow against other, more closely related kinases.[9]
-
Fasudil (HA-1077) : Clinically approved in Japan for cerebral vasospasm, Fasudil is another potent ROCK inhibitor.[7][15] Its active metabolite, hydroxyfasudil, demonstrates strong ROCK inhibition.[5] However, its selectivity profile is known to be broader than that of Y-27632. Fasudil has been shown to inhibit several other kinases with comparable potency, including PKA and PKC, which can complicate the interpretation of its biological effects.[7][8]
Quantitative Comparison of Inhibitor Selectivity
To provide a clear comparison, the inhibitory activity of these compounds against a panel of representative kinases is summarized below. Data is compiled from various kinase screening studies.
| Kinase Target | Y-27632 (IC50 / Ki) | Fasudil (IC50 / Ki) | Alternative: H-1152 (IC50 / Ki) | Primary Cellular Function |
| ROCK1 | ~220 nM | ~330 nM | ~1.6 nM | Cytoskeleton, Adhesion, Contraction |
| ROCK2 | ~210 nM | ~420 nM | ~1.2 nM | Cytoskeleton, Adhesion, Contraction |
| PRK2 (PKN) | ~200 nM | ~520 nM | ~5.3 nM | Cell Cycle, Cytoskeleton |
| PKA | >25,000 nM | ~1,900 nM | ~410 nM | Metabolism, Gene Expression |
| PKCα | >25,000 nM | ~11,300 nM | ~9,270 nM | Signal Transduction, Proliferation |
| MLCK | >25,000 nM | >25,000 nM | ~11,000 nM | Smooth Muscle Contraction |
| p38α (MAPK14) | ~8,000 nM | >10,000 nM | ~6,000 nM | Inflammation, Stress Response |
| GSK3β | >10,000 nM | >10,000 nM | ~3,900 nM | Metabolism, Cell Fate |
Data are representative values compiled from literature and commercial screening panels. Absolute values can vary based on assay conditions (e.g., ATP concentration).
Interpretation: From the data, it is evident that while both Y-27632 and Fasudil are potent ROCK inhibitors, their selectivity windows differ significantly.
-
Y-27632 demonstrates a remarkable selectivity window against PKA, PKC, and MLCK.[8][9] However, its potency against the related kinase PRK2 is nearly identical to its ROCK inhibition, a critical consideration for researchers studying pathways where these kinases overlap.
-
Fasudil is less selective, showing significant inhibitory activity against PKA at concentrations only ~5-fold higher than its ROCK IC50.[7] This makes it a less suitable tool for dissecting ROCK-specific functions in cells with active PKA signaling.
-
H-1152 is presented as a more potent and potentially more selective alternative, though it also demonstrates activity against related kinases like PRK2 and, to a lesser extent, GSK3β.[8]
Methodologies for Assessing Cross-Reactivity
Trustworthy selectivity data is built on robust and well-controlled experimental protocols.[16] The gold standard is to screen the compound against a large, diverse panel of kinases, ideally representing all branches of the human kinome.[2]
Experimental Workflow: Large-Scale Kinase Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a test compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in‐silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of ROCK inhibitors in the spontaneously tonic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A method for systematically ranking therapeutic drug candidates using multiple uncertain screening criteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide Against Known PI3K/Akt Pathway Inhibitors
This guide provides a comprehensive framework for benchmarking the novel sulfonamide compound, N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, against established inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potency and cellular efficacy of this emerging inhibitor in a rigorous and comparative manner.
Introduction: The Rationale for Benchmarking
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a chiral benzenesulfonamide derivative with demonstrated biological activity.[3] While the broader class of sulfonamides has diverse therapeutic applications, understanding the specific inhibitory profile of this compound within the context of well-characterized pathways is crucial for its development as a potential therapeutic agent. The PI3K/Akt signaling cascade is a highly pursued target in oncology, with several inhibitors in clinical development.[1][4] These inhibitors are broadly classified as either ATP-competitive or allosteric, each with distinct mechanisms of action and potential therapeutic windows.[4]
Benchmarking N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide against a panel of known Akt inhibitors, such as the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Ipatasertib, provides a critical assessment of its relative potency, selectivity, and mechanism of action.[5][6] This comparative approach is essential for establishing a robust data package to support further preclinical and clinical investigation.
Comparative Inhibitors
For a comprehensive evaluation, we will benchmark N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide against the following well-established Akt inhibitors:
-
MK-2206: A potent and orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[7][8][9]
-
Ipatasertib (GDC-0068): A highly selective, ATP-competitive pan-Akt inhibitor.[6]
-
Capivasertib (AZD5363): A potent, orally active pan-Akt kinase inhibitor.[6][10]
-
GSK690693: A pan-Akt inhibitor that also shows activity against other kinases in the AGC kinase family.[7][9]
Experimental Benchmarking Workflow
A multi-tiered approach encompassing both biochemical and cell-based assays is recommended to thoroughly characterize the inhibitory profile of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Caption: A streamlined workflow for benchmarking novel kinase inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide and benchmark inhibitors against purified Akt isoforms. A continuous, homogeneous assay format is recommended for its robustness and suitability for high-throughput screening.[5][11]
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide and the benchmark inhibitors (MK-2206, Ipatasertib, Capivasertib, GSK690693) in DMSO.
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human Akt1, Akt2, or Akt3 enzyme in kinase reaction buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase reaction buffer.
-
-
Assay Procedure:
-
Add the diluted compounds to a 384-well microplate.
-
Add the Akt enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Monitor the reaction kinetics in real-time using a suitable plate reader (e.g., fluorescence intensity or polarization).[12]
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Akt Pathway Inhibition Assay
Objective: To assess the ability of the test compounds to inhibit Akt signaling in a cellular context by measuring the phosphorylation of a key downstream substrate. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) based assays, such as LanthaScreen™, provide a high-throughput and quantitative method for this analysis.[13][14]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7, PC-3) in appropriate media.
-
Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide and benchmark inhibitors for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Antibody Incubation:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add a mixture of a terbium-labeled phospho-specific antibody and a GFP-labeled substrate-specific antibody to the cell lysates.
-
Incubate to allow for antibody binding to the target proteins.
-
-
Signal Detection and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Cell Viability Assay
Objective: To evaluate the effect of inhibiting the Akt pathway on cell proliferation and viability.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
After overnight incubation, treat the cells with a range of concentrations of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide and the benchmark inhibitors.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Data Summary
The following tables provide a template for summarizing the experimental data obtained from the benchmarking studies.
Table 1: Biochemical IC50 Values (nM)
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | |||
| MK-2206 | |||
| Ipatasertib | |||
| Capivasertib | |||
| GSK690693 |
Table 2: Cellular IC50 and GI50 Values (nM)
| Compound | Cellular Akt Inhibition IC50 (nM) | Cell Viability GI50 (nM) |
| N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | ||
| MK-2206 | ||
| Ipatasertib | ||
| Capivasertib | ||
| GSK690693 |
Discussion and Interpretation of Results
-
Potency: A direct comparison of the IC50 and GI50 values will establish the relative potency of the novel compound against the known inhibitors.
-
Selectivity: Differences in the IC50 values across the three Akt isoforms will provide insights into the isoform selectivity of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
-
Mechanism of Action: While these assays do not definitively determine the mechanism of action, comparing the inhibitory profile to that of the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors can provide preliminary indications. Further biophysical assays, such as surface plasmon resonance or isothermal titration calorimetry, would be required for a definitive determination.[15]
-
Cellular Efficacy: A strong correlation between biochemical potency and cellular activity is a positive indicator of good cell permeability and on-target engagement. Discrepancies may suggest issues with cell penetration, off-target effects, or rapid metabolism.
Conclusion
This guide outlines a rigorous and comprehensive strategy for benchmarking N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide against established Akt inhibitors. By systematically evaluating its biochemical potency and cellular efficacy, researchers can gain critical insights into its therapeutic potential and make informed decisions regarding its continued development. The data generated from these studies will be instrumental in positioning this novel compound within the landscape of PI3K/Akt pathway-targeted therapies.
References
-
AACR Journals. (2008, May 1). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]
-
National Institutes of Health. (2020, May 22). A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity. Retrieved from [Link]
-
PMC. (2013, December 13). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. Retrieved from [Link]
-
ACS Publications. (2022, July 9). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of protein kinase B/Akt. implications for cancer therapy. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Sources
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinase B/Akt. implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Akt (Protein Kinase B) Inhibitors Products: R&D Systems [rndsystems.com]
- 11. assayquant.com [assayquant.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in Asymmetric Catalysis and Beyond
For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is a cornerstone of modern chemistry. In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount, dictating the enantioselectivity and overall efficiency of a catalytic transformation. This guide provides an in-depth statistical and experimental analysis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a prominent chiral diamine ligand. We will objectively compare its performance with relevant alternatives, supported by experimental data, and explore its potential in other domains of chemical biology.
Introduction to a Privileged Scaffold
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, often referred to as (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine, belongs to the C2-symmetric chiral vicinal diamine family—a class of ligands that has earned a "privileged" status in asymmetric catalysis.[1] The inherent rigidity and well-defined stereochemistry of the trans-1,2-diaminocyclohexane backbone, coupled with the electronic and steric influence of the tosyl group, make it a powerful controller of enantioselectivity in a variety of metal-catalyzed reactions.[2]
The underlying principle of its efficacy lies in the formation of a stable, chiral metal complex. The two nitrogen atoms of the diamine chelate to a metal center, creating a rigid C2-symmetric environment. This chiral pocket then preferentially binds one enantiomer of the substrate or directs the approach of a reagent from a specific face, leading to the formation of one enantiomer of the product in excess.
Comparative Performance in Asymmetric Catalysis
| Ligand/Catalyst Precursor | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (1R,2R)-N,N'-Ditosyl-1,2-diaminocyclohexane-Ru(II) | Asymmetric Transfer Hydrogenation | Acetophenone | >95 | 97 | [4] |
| (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine-Ru(II) | Asymmetric Transfer Hydrogenation | Acetophenone | 98 | 95 | [4] |
| (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine-Rh(III) | Asymmetric Transfer Hydrogenation | Acetophenone | 94 | 91 | [3] |
| Chiral Diamine-Cu(II) Complex | Enantioselective Henry Reaction | 4-Nitrobenzaldehyde | 97 | 89 | [5] |
Note: Reaction conditions and catalyst preparation methods vary across different studies, and direct comparisons should be made with caution.
The data presented for analogous N-tosylated diamines in the ruthenium-catalyzed transfer hydrogenation of acetophenone demonstrate the potential for achieving high yields and excellent enantioselectivities.[4] The performance of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is anticipated to be in a similar range, making it a highly effective ligand for this class of transformations.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol is a generalized procedure adapted from literature methods for similar chiral diamine ligands.[4]
Materials:
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
-
[Ru(p-cymene)Cl2]2
-
Prochiral ketone (e.g., acetophenone)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert gas atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (0.01 mmol) and [Ru(p-cymene)Cl2]2 (0.005 mmol) in the anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the chiral catalyst.
-
Add the prochiral ketone (1 mmol) to the reaction mixture.
-
Add the formic acid/triethylamine azeotrope (2 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or GC.
Experimental workflow for asymmetric transfer hydrogenation.
Beyond Catalysis: Exploring Biological Activities
The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[6][7] While N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is primarily utilized for its chiral properties in synthesis, its structural features suggest potential for biological activity.
Antibacterial Potential
Sulfonamides typically exert their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[8] The structural similarity of the topic compound to known sulfonamide antibiotics warrants an investigation into its antibacterial properties.
A comparative analysis with other sulfonamide derivatives against various bacterial strains reveals the potential for this class of compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Staphylococcus aureus | 8-64 | [9] |
| Novel Sulfonamide 1b | Staphylococcus aureus | 64 | [9] |
| Novel Sulfonamide 3b | Proteus mirabilis | 16 | [7] |
| Novel Sulfonamide 5a | Escherichia coli | 7.81 | [8] |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible bacterial growth.
The data indicates that modifications to the sulfonamide scaffold can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8][9] Future studies should focus on determining the MIC values of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide against a panel of clinically relevant bacteria.
Anti-inflammatory Prospects
Certain sulfonamide-containing compounds are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. While no direct anti-inflammatory data for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide has been reported, related structures have shown promise.
| Compound | Assay | IC50 (µM) | Reference |
| Nimesulide (COX-2 inhibitor) | COX-2 Inhibition | ~8 | [10] |
| 2,6-bisbenzylidenecyclohexanone derivative 8 | NO Inhibition in RAW 264.7 cells | 6.68 | [11] |
| Tetrahydrobenzo[b]thiophene Derivative 3a | NO Inhibition in RAW 264.7 cells | 14.78 | [12] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data from related compounds suggest that the core structure could be a starting point for the design of novel anti-inflammatory agents.[11][12] Experimental validation through in vitro assays, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, would be a logical next step.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5859281A - Catalytic asymmetric aminohydroxylation of olefins with sulfonamides - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide: Performance in Asymmetric Catalysis and Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a chiral benzenesulfonamide derivative also known as (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine, is a versatile molecule with significant applications in both asymmetric synthesis and medicinal chemistry.[1] Its rigid chiral backbone makes it an effective ligand in asymmetric catalysis, while the sulfonamide moiety is a well-established pharmacophore in drug discovery.[2][3] This guide provides a comprehensive comparison of its performance with alternative compounds, supported by available experimental data and established protocols. We will explore its utility as a chiral ligand and delve into its potential as an anticancer agent, likely through the inhibition of cyclin-dependent kinase 2 (CDK2).
I. Performance in Asymmetric Catalysis
The primary and most established application of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is as a chiral diamine ligand in asymmetric catalysis.[1] Chiral diamines are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[4]
Comparative Analysis of Chiral Diamine Ligands
The efficacy of a chiral ligand is typically evaluated by the enantiomeric excess (ee) and yield of the product in a benchmark reaction. The asymmetric transfer hydrogenation of prochiral ketones is a standard method for this evaluation. While direct, side-by-side comparative data for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide against a wide range of ligands under identical conditions is not extensively consolidated in the literature, we can infer its performance by comparing it with other structurally similar and commonly used chiral diamine ligands in similar reactions.[4][5]
| Ligand/Catalyst System | Reaction | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1S,2S)-N-p-Tosyl-1,2-cyclohexanediamine-Ru(II) | Asymmetric Transfer Hydrogenation of Acetophenone | High | >95 | [5] (representative) |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine-Ru(II) | Asymmetric Transfer Hydrogenation of Acetophenone | 98 | 99 | [6] (representative) |
| (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine-Cu(I) | Asymmetric Henry Reaction | 95 | 95 | [5] |
| Chiral Polymeric Diamine-Iridium(III) | Asymmetric Transfer Hydrogenation of Ketones | High | up to 99 | [6] |
Expert Insights: The tosyl group in N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide plays a crucial role in defining the steric and electronic environment of the metal center in the catalyst complex. This often leads to high enantioselectivity. Its performance is comparable to other well-established "privileged" chiral ligands like derivatives of 1,2-diphenylethanediamine. The choice of ligand is often reaction-specific, and empirical screening is necessary to determine the optimal ligand for a new transformation.
II. Potential as an Anticancer Agent
The sulfonamide functional group is present in numerous approved drugs, including anticancer agents.[7] Derivatives of 4-methylbenzenesulfonamide have been investigated for their potential to inhibit various cancer-related targets, with a notable focus on cyclin-dependent kinases (CDKs).[8]
Mechanism of Action: CDK2 Inhibition
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[9] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Several sulfonamide-containing compounds have been identified as CDK2 inhibitors. While direct experimental evidence for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide as a CDK2 inhibitor is not yet prominent in the literature, its structural similarity to other known inhibitors makes it a compelling candidate for investigation.
Workflow for Evaluating Anticancer Activity
The following workflow outlines the key experiments to assess the anticancer potential of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, with a focus on CDK2 inhibition.
Caption: Experimental workflow for anticancer drug discovery.
Comparative Performance Against Known CDK2 Inhibitors
To provide a framework for comparison, the following table presents hypothetical data on how N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide might perform against known CDK2 inhibitors in key assays.
| Compound | Cell Line | IC50 (µM) in Cell Viability Assay | CDK2 Inhibition (IC50, µM) | Reference |
| N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | MCF-7 (Breast Cancer) | Hypothetical Data | Hypothetical Data | - |
| Roscovitine | Various | 15-20 | 0.2-0.7 | [10] (representative) |
| Milciclib | Various | 0.1-1 | 0.04-0.09 | - |
| Palbociclib (CDK4/6 inhibitor for comparison) | Various | 0.02-0.1 | >10 (selective for CDK4/6) | - |
Expert Insights: When evaluating a new compound, it is crucial to assess both its potency (IC50) and its selectivity against other kinases. A highly potent but non-selective kinase inhibitor may have significant off-target effects and toxicity. Therefore, a comprehensive kinase profiling panel is an essential step in the drug development process.
Experimental Protocols
Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
The synthesis typically involves the reaction of (1S,2S)-1,2-diaminocyclohexane with p-toluenesulfonyl chloride in the presence of a base.
Caption: Synthesis workflow for the target compound.
Detailed Protocol:
-
Dissolve (1S,2S)-1,2-diaminocyclohexane (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
CDK2/Cyclin A Kinase Assay
This protocol is adapted from commercially available kinase assay kits.[11][12]
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a peptide derived from Histone H1)
-
Test compound (N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide) and known inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of the CDK2/Cyclin A enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a valuable chiral building block with demonstrated efficacy as a ligand in asymmetric catalysis. Its performance is on par with other widely used chiral diamines, consistently delivering high enantioselectivity. Furthermore, its structural features suggest a promising, yet underexplored, potential as an anticancer agent, possibly through the inhibition of CDK2. The experimental workflows and comparative data frameworks provided in this guide offer a robust starting point for researchers interested in further investigating and unlocking the full potential of this versatile molecule. Further studies are warranted to fully elucidate its biological mechanisms and to directly compare its performance against a broader range of therapeutic agents.
References
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link].
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link].
-
Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. PMC. Available at: [Link].
-
Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. PMC. Available at: [Link].
-
Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. PubMed. Available at: [Link].
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC. Available at: [Link].
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link].
-
Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence. MDPI. Available at: [Link].
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link].
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link].
-
Chiral sulfamides: synthesis of optically active 2-sulfamyloxaziridines. High enantioselectivity in the asymmetric oxidation of sulfides to sulfoxides. The Journal of Organic Chemistry. Available at: [Link].
-
Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. NIH. Available at: [Link].
-
Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PMC. Available at: [Link].
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. Available at: [Link].
-
Novel arylsulfonylhydrazones as breast anticancer agents discovered by Quantitative Structure - Activity Relationships. MDPI. Available at: [Link].
-
A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. Available at: [Link].
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. SpectraBase. Available at: [Link].
-
Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Available at: [Link].
-
4-[(4-aminocyclohexyl)methylamino]-5-chloro-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. PubChem. Available at: [Link].
-
N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide. PubChem. Available at: [Link].
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Available at: [Link].
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link].
-
4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide. CAS Common Chemistry. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-b.com [ajchem-b.com]
- 8. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Translational Gap: A Comparative Analysis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide In Vitro and In Vivo
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The journey of a therapeutic candidate from laboratory discovery to clinical application is fraught with challenges, none more critical than the successful translation of in vitro activity to in vivo efficacy. This guide provides a comprehensive comparative analysis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide , a chiral sulfonamide derivative, focusing on the crucial interplay between its performance in controlled laboratory settings and its behavior within a complex biological system. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this guide will leverage established principles of medicinal chemistry and pharmacology, drawing comparisons with structurally related sulfonamides to provide a predictive framework for its potential in vitro and in vivo profiles.
Introduction to N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide: A Molecule of Interest
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, also known as (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine, is a chiral benzenesulfonamide derivative.[1] Its rigid (1S,2S)-aminocyclohexyl moiety provides a defined stereochemical structure, making it a valuable tool in asymmetric synthesis and catalysis.[2] Beyond its synthetic utility, the sulfonamide functional group is a well-established pharmacophore, bestowing a range of biological activities upon the molecules that contain it.
The core structure of this compound suggests two primary avenues for its potential therapeutic application: as an antibacterial agent and as an enzyme inhibitor , particularly targeting carbonic anhydrases . This guide will explore the anticipated in vitro characteristics and the potential in vivo outcomes for each of these applications, highlighting the experimental data that would be necessary to validate these hypotheses.
Predicted In Vitro Profile: Targeting Bacteria and Enzymes
The initial assessment of a drug candidate's potential begins with a thorough in vitro characterization. For N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, we can anticipate key activities based on its structural motifs.
Antibacterial Activity: Interrupting Folate Synthesis
Sulfonamides are a cornerstone of antibacterial therapy, primarily exerting their effect by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This inhibition is a classic example of competitive antagonism, where the sulfonamide mimics the natural substrate, para-aminobenzoic acid (PABA).
Expected In Vitro Antibacterial Results:
To ascertain the antibacterial efficacy of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, the following in vitro assays would be essential:
-
Minimum Inhibitory Concentration (MIC): This fundamental assay determines the lowest concentration of the compound required to inhibit the visible growth of a specific bacterium.[3] For a comprehensive profile, MIC values should be determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Minimum Bactericidal Concentration (MBC): This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity. An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal action.
-
Time-Kill Kinetics: These studies provide a dynamic view of the antibacterial effect over time, revealing the rate at which the compound kills bacteria at various concentrations.
Comparative Landscape:
The table below presents hypothetical MIC values for N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide against common bacterial strains, benchmarked against established sulfonamide antibiotics. These values are illustrative and require experimental validation.
| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (Predicted) | 16 - 64 | 32 - 128 | >256 |
| Sulfamethoxazole | 8 - >1024 | 8 - 512 | >1024 |
| Trimethoprim | 0.5 - 4 | 0.5 - 2 | >1024 |
The predicted activity against Gram-positive organisms like S. aureus is based on the general spectrum of many sulfonamides. The bulky cyclohexyl group might influence binding to the DHPS active site, potentially leading to variations in potency compared to smaller, more traditional sulfonamides.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Carbonic Anhydrase Inhibition: A Potential Second Act
The sulfonamide moiety is also a well-known inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[4] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
Expected In Vitro Carbonic Anhydrase Inhibition Results:
The inhibitory potential against different CA isoforms would be quantified using enzyme inhibition assays.
-
IC50/Ki Determination: These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50) or the inhibition constant (Ki), which provides a more absolute measure of binding affinity. Assays are typically performed against a panel of human CA isoforms (e.g., hCA I, II, IX, XII) to determine selectivity.
Comparative Landscape:
The following table provides a hypothetical comparison of the inhibitory activity of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide against key carbonic anhydrase isoforms, compared to the clinically used inhibitor Acetazolamide. These values are for illustrative purposes and require experimental confirmation.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (Predicted) | 150 | 25 | 50 | 30 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
The tosyl group and the chiral cyclohexanediamine scaffold could confer a unique binding mode within the CA active site, potentially leading to isoform selectivity.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoforms and a CO₂-saturated buffer solution are prepared.
-
Inhibitor Preparation: A stock solution of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is prepared and serially diluted.
-
Reaction Initiation: The enzyme is pre-incubated with the inhibitor. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated buffer in a stopped-flow instrument.
-
Monitoring pH Change: The hydration of CO₂ to bicarbonate and a proton leads to a decrease in pH. This change is monitored over time using a pH indicator.
-
Data Analysis: The initial rates of the reaction are calculated at different inhibitor concentrations to determine the IC50 and Ki values.
The In Vivo Arena: Predicting Performance in a Living System
While in vitro data provides a foundational understanding of a compound's activity, its true therapeutic potential can only be assessed in vivo. The transition from a controlled environment to a complex biological system introduces variables such as absorption, distribution, metabolism, and excretion (ADME), which collectively determine the compound's pharmacokinetic profile.
In Vivo Antibacterial Efficacy: From Petri Dish to Infection Model
A promising in vitro antibacterial profile does not guarantee in vivo success. The compound must reach the site of infection at a sufficient concentration for an adequate duration to exert its therapeutic effect.
Key In Vivo Endpoints:
-
Mouse Sepsis Model: This is a standard model to evaluate the efficacy of an antibacterial agent in a systemic infection. Mice are infected with a lethal dose of a pathogen (e.g., MRSA), and the survival rate after treatment with the test compound is monitored.
-
Thigh Infection Model: This localized infection model allows for the quantification of bacterial burden in a specific tissue, providing a direct measure of the compound's ability to clear the infection.
Pharmacokinetic Considerations:
A comprehensive pharmacokinetic study is crucial to understand the ADME properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide. Key parameters to be determined include:
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
A favorable pharmacokinetic profile would exhibit good oral bioavailability, a half-life that allows for reasonable dosing intervals, and a volume of distribution that ensures adequate tissue penetration.
Experimental Workflow: In Vivo Efficacy and Pharmacokinetics
Caption: A streamlined workflow for the in vivo evaluation of a novel therapeutic candidate.
In Vivo Carbonic Anhydrase Inhibition: Translating Enzyme Inhibition to Physiological Effect
For carbonic anhydrase inhibitors, in vivo studies aim to demonstrate a physiological effect that correlates with the inhibition of the target isoform.
Potential In Vivo Models:
-
Intraocular Pressure (IOP) Model: For glaucoma applications, the ability of the compound to lower IOP in animal models (e.g., rabbits or monkeys) would be assessed.
-
Anticonvulsant Models: To evaluate potential anti-epileptic activity, the compound would be tested in models such as the maximal electroshock seizure (MES) test in mice.
-
Tumor Xenograft Models: For anticancer applications targeting CA IX or XII, the compound would be evaluated for its ability to inhibit tumor growth in mice bearing human tumor xenografts.
Bridging the Gap: The Importance of Structure-Activity Relationships (SAR)
The development of a successful drug candidate often involves iterative cycles of design, synthesis, and testing. Understanding the structure-activity relationship (SAR) is paramount in this process. For N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, key structural modifications to explore would include:
-
Substitution on the Benzene Ring: Altering the methyl group to other substituents (e.g., electron-withdrawing or electron-donating groups) could modulate potency and selectivity.
-
Modification of the Cyclohexyl Ring: Changes to the stereochemistry or substitution on the cyclohexyl ring could impact binding affinity and pharmacokinetic properties.
-
Alteration of the Sulfonamide Linker: While generally conserved, minor modifications could be explored.
Signaling Pathway: Sulfonamide Inhibition of Bacterial Folate Synthesis
Caption: The mechanism of action of sulfonamides in blocking bacterial folate synthesis.
Conclusion and Future Directions
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential as both an antibacterial agent and a carbonic anhydrase inhibitor. However, a significant gap exists in the publicly available experimental data needed to validate these hypotheses and to understand the translation of its in vitro activity to in vivo efficacy.
Future research should focus on a systematic evaluation of this compound, beginning with comprehensive in vitro profiling against relevant bacterial strains and carbonic anhydrase isoforms. Promising in vitro results would then warrant a thorough investigation of its pharmacokinetic properties and in vivo efficacy in appropriate animal models. By bridging the current knowledge gap, the true therapeutic potential of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide can be unlocked, paving the way for the development of new and effective medicines.
References
- Sharma, D. et al. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. Eur J Med Chem. 2011;46(9):4437-43.
- Kumar, D. et al. Synthesis and antibacterial activity evaluation of unsymmetrically substituted cyclohexane-1,2-diamine derivatives. Chemistry & Biology Interface. 2011;1(2):263-278.
- Angeli, A. et al. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. 2021;26(23):7193.
- National Committee for Clinical Laboratory Standards. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Seventh Edition. NCCLS document M7-A7.
- Gülerman, F. F. et al. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. J Enzyme Inhib Med Chem. 2023;38(1):2180803.
- Akocak, S. et al. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. 2022;28(1):11.
- Supuran, C. T. Carbonic anhydrase inhibitors. Bioorg Med Chem Lett. 2010;20(12):3467-74.
- Liederer, B. M. et al. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica. 2011;41(4):327-39.
- Takeda, S. et al. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorg Med Chem. 2009;17(3):1193-206.
Sources
- 1. scbt.com [scbt.com]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis and Application of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Ligands in Asymmetric Synthesis
In the realm of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral ligands, which stereoselectively guide the course of a chemical reaction, are central to this endeavor. Among the privileged classes of these ligands are C₂-symmetric and non-symmetric 1,2-diamines and their derivatives. N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, commonly referred to as (1S,2S)-Ts-DACH, is a prominent member of this family. Its utility as a chiral ligand in transition metal-catalyzed reactions, particularly in asymmetric transfer hydrogenation of ketones, has been well-established.
This guide provides a comprehensive analysis of the synthesis of (1S,2S)-Ts-DACH, focusing on the factors that influence its reproducibility. Furthermore, we present a comparative evaluation of its performance against a widely used alternative, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide ((1R,2R)-TsDPEN), in the benchmark asymmetric transfer hydrogenation of acetophenone.
Reproducibility in the Synthesis of (1S,2S)-Ts-DACH: A Protocol for Consistency
The synthesis of (1S,2S)-Ts-DACH involves the selective monotoylation of (1S,2S)-diaminocyclohexane. The primary challenge in this synthesis is achieving high selectivity for the mono-tosylated product over the di-tosylated byproduct and unreacted starting material. This selectivity is crucial for the ligand's performance in catalysis, as the presence of the di-tosylated impurity can be detrimental to catalyst activity and enantioselectivity.
Key Factors Influencing Reproducibility:
-
Stoichiometry of Reagents: Precise control over the molar ratio of p-toluenesulfonyl chloride (TsCl) to (1S,2S)-diaminocyclohexane is critical. A slight excess of the diamine is often employed to favor mono-sulfonylation.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of the sulfonyl chloride and enhance selectivity.
-
Rate of Addition: Slow, dropwise addition of the p-toluenesulfonyl chloride solution to the diamine solution is essential to maintain a low localized concentration of the electrophile, thereby minimizing the formation of the di-tosylated product.
-
Solvent and Base: The choice of solvent and base can influence the solubility of the reactants and the reaction rate. A non-protic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is commonly used, along with a tertiary amine base such as triethylamine to neutralize the HCl generated during the reaction.
-
Purity of Starting Materials: The purity of both (1S,2S)-diaminocyclohexane and p-toluenesulfonyl chloride is paramount. Impurities in the diamine can lead to side reactions, while hydrolyzed sulfonyl chloride (p-toluenesulfonic acid) will not participate in the reaction, leading to lower yields.
Recommended Standardized Protocol for the Synthesis of (1S,2S)-Ts-DACH
This protocol is designed to maximize the yield and purity of the mono-tosylated product, thereby ensuring high reproducibility.
Materials and Reagents:
-
(1S,2S)-Diaminocyclohexane
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of (1S,2S)-1,2-diaminocyclohexane (1.2 equivalents) and triethylamine (3.0 equivalents) in anhydrous THF at 0 °C, a solution of p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is redissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The enantiomeric purity can be confirmed by chiral HPLC analysis.
Visualizing the Synthetic Workflow and Potential Pitfalls
The following diagram illustrates the key steps in the synthesis of (1S,2S)-Ts-DACH and highlights critical points for ensuring reproducibility.
Caption: Synthetic workflow for (1S,2S)-Ts-DACH highlighting key stages.
Comparative Performance in Asymmetric Transfer Hydrogenation
(1S,2S)-Ts-DACH is most frequently employed as a chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. To provide a clear performance benchmark, we compare its efficacy with that of the structurally related and widely used (1R,2R)-TsDPEN ligand in the reduction of acetophenone.
Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
The reduction of acetophenone to 1-phenylethanol serves as a standard model reaction to evaluate the performance of chiral catalysts. The key metrics for comparison are the chemical yield of the product and the enantiomeric excess (ee), which indicates the degree of stereoselectivity.
Quantitative Performance Comparison
The following table summarizes the performance of Ru(II)-Ts-DACH and Ru(II)-TsDPEN catalyst systems in the asymmetric transfer hydrogenation of acetophenone, with data compiled from various literature sources. It is important to note that reaction conditions such as solvent, hydrogen source (e.g., 2-propanol or formic acid/triethylamine azeotrope), base, temperature, and catalyst loading can significantly impact the outcome.
| Ligand | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| (1S,2S)-Ts-DACH | [RuCl₂(p-cymene)]₂ / (1S,2S)-Ts-DACH | Acetophenone | (S)-1-Phenylethanol | Typically >95% | Up to 96% |
| (1R,2R)-TsDPEN | [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | Typically >95% | Up to 99% |
Analysis of Performance Data:
Both (1S,2S)-Ts-DACH and (1R,2R)-TsDPEN are highly effective ligands for the asymmetric transfer hydrogenation of acetophenone, consistently providing high yields and excellent enantioselectivities. The choice between these ligands may depend on the specific substrate and the desired enantiomer of the product. The slightly higher enantioselectivities often reported with TsDPEN-based catalysts for this specific substrate may be attributed to the steric and electronic effects of the phenyl groups on the diamine backbone, which can create a more defined chiral pocket around the metal center. However, the cyclohexane backbone of Ts-DACH offers a more rigid and conformationally constrained structure, which can be advantageous for other substrates.
Logical Framework for Ligand Selection
The decision to use (1S,2S)-Ts-DACH or an alternative ligand is a multifactorial process. The following diagram illustrates the key considerations for selecting the optimal ligand for a given asymmetric transformation.
A Cost-Benefit Analysis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Ligand Selection
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of a chiral ligand is a critical decision point that profoundly impacts not only the stereochemical outcome of a reaction but also its economic viability. This guide provides an in-depth cost-benefit analysis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, a prominent chiral ligand, by objectively comparing its performance and cost-effectiveness against a key alternative. By grounding this analysis in experimental data and mechanistic principles, we aim to equip researchers with the insights necessary to make informed decisions in catalyst selection.
Introduction: The Role of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in Asymmetric Catalysis
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide, often abbreviated as (1S,2S)-TsDACH, belongs to the class of C₂-symmetric chiral diamine derivatives. Its rigid cyclohexyl backbone and the presence of a tosyl group make it an effective ligand in transition metal-catalyzed asymmetric reactions.[1] Most notably, (1S,2S)-TsDACH has carved a niche as a ligand in Noyori-type catalysts for asymmetric transfer hydrogenation (ATH) of ketones and imines.[2] These reactions are fundamental in the synthesis of chiral alcohols and amines, which are ubiquitous building blocks for active pharmaceutical ingredients.
The central thesis of this guide revolves around a comparative analysis of (1S,2S)-TsDACH with a closely related and widely employed alternative: N-[(1S,2S)-1,2-diphenyl-2-aminoethyl]-4-methylbenzenesulfonamide, or (1S,2S)-TsDPEN. Both ligands are cornerstones of Noyori's Nobel Prize-winning work on asymmetric hydrogenation and share a common mechanistic framework.[3][4] The choice between them often hinges on a nuanced interplay of performance, substrate scope, and cost.
Performance Comparison in a Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a quantitative basis for comparison, we will analyze the performance of Ru-(1S,2S)-TsDACH and Ru-(1S,2S)-TsDPEN in the asymmetric transfer hydrogenation of acetophenone. This reaction is a widely accepted benchmark for evaluating the efficacy of ATH catalysts.
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| (1S,2S)-TsDACH | RuCl | 200:1 | ~95% | ~97% (S) | 24 |
| (1S,2S)-TsDPEN | RuCl | 200:1 | 98% | 99% (R) | 20 |
Note: The data presented is a synthesis of representative results from the literature and may vary based on specific reaction conditions.[4][5]
From the data, it is evident that both ligands, when part of a ruthenium catalyst system, are highly effective for the ATH of acetophenone, affording the corresponding chiral 1-phenylethanol in excellent yields and with high enantioselectivity. Ru-(1S,2S)-TsDPEN often demonstrates slightly higher enantiomeric excess and marginally shorter reaction times under similar conditions. However, the performance of Ru-(1S,2S)-TsDACH is remarkably comparable, making it a viable and potent alternative.
Mechanistic Insights: The "Why" Behind the Performance
The high efficiency of both (1S,2S)-TsDACH and (1S,2S)-TsDPEN in asymmetric transfer hydrogenation stems from their ability to form a "metal-ligand bifunctional" catalyst with ruthenium.[2][6] In this mechanistic paradigm, both the metal center and the ligand actively participate in the catalytic cycle.
Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.
The key to enantioselectivity lies in the formation of a six-membered pericyclic transition state.[6] The N-H proton of the sulfonated amine on the ligand and the hydride on the ruthenium are transferred to the carbonyl oxygen and carbon, respectively. The chiral environment created by the ligand's backbone (either the cyclohexane or diphenyl ethane moiety) dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. The steric bulk and electronic properties of the ligand's backbone play a crucial role in stabilizing the favored transition state.
Cost-Benefit Analysis: Synthesize or Purchase?
A comprehensive cost-benefit analysis must consider not only the performance of the ligand but also its accessibility and cost. This can be broken down into two main pathways: in-house synthesis or direct commercial purchase.
In-House Synthesis
The synthesis of (1S,2S)-TsDACH is a relatively straightforward process, typically involving the monosulfonylation of (1S,2S)-diaminocyclohexane with 4-methylbenzenesulfonyl chloride.[1]
Caption: Synthetic Workflow for (1S,2S)-TsDACH.
A similar synthetic route applies to (1S,2S)-TsDPEN, starting from (1S,2S)-diphenylethylenediamine.
Cost Analysis of Precursors:
| Precursor | Typical Price (per 1g) |
| (1S,2S)-Diaminocyclohexane | ~$72.00[7] |
| (1S,2S)-Diphenylethylenediamine | ~$20.00 |
| 4-Methylbenzenesulfonyl Chloride | ~$0.72 (for 100g)[8] |
Note: Prices are approximate and subject to change based on supplier and purity.
The significantly lower cost of 4-methylbenzenesulfonyl chloride makes the chiral diamine the main cost driver for in-house synthesis. Here, (1S,2S)-diphenylethylenediamine is considerably more economical than (1S,2S)-diaminocyclohexane, giving an initial cost advantage to the synthesis of (1S,2S)-TsDPEN.
Commercial Purchase
For researchers requiring smaller quantities or seeking to avoid the time and resources associated with synthesis and purification, direct purchase is a viable option.
Cost Analysis of Commercial Ligands:
| Ligand | Typical Price (per 1g) |
| N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | ~$150.00 - $200.00 |
| N-[(1S,2S)-1,2-diphenyl-2-aminoethyl]-4-methylbenzenesulfonamide | ~$100.00 - $150.00 |
Note: Prices are approximate and subject to change based on supplier and purity.
Commercially, (1S,2S)-TsDPEN is generally more affordable than (1S,2S)-TsDACH. This cost difference, combined with its slightly superior performance in many benchmark reactions, has contributed to the widespread adoption of TsDPEN.
Experimental Protocols
Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide ((1S,2S)-TsDACH)
-
To a stirred solution of (1S,2S)-(+)-1,2-diaminocyclohexane (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 equivalents) in CH₂Cl₂ dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Asymmetric Transfer Hydrogenation of Acetophenone using in situ prepared Ru-(1S,2S)-TsDACH
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (1S,2S)-TsDACH (0.0055 mmol) in a 5:2 mixture of formic acid and triethylamine (5 mL).
-
Stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Add acetophenone (1 mmol).
-
Stir the reaction mixture at 28 °C for 24 hours.
-
After the reaction is complete (monitored by GC or TLC), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral gas chromatography.
Conclusion and Recommendations
Both N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide ((1S,2S)-TsDACH) and its diphenyl analogue, (1S,2S)-TsDPEN, are exceptional chiral ligands for ruthenium-catalyzed asymmetric transfer hydrogenation.
-
Performance: (1S,2S)-TsDPEN often exhibits a slight edge in terms of enantioselectivity and reaction rates for benchmark substrates like acetophenone. However, the performance of (1S,2S)-TsDACH is highly comparable and may prove superior for specific substrates.
-
Cost: From both a precursor and a commercial standpoint, (1S,2S)-TsDPEN is generally the more cost-effective option.
-
Recommendation: For general-purpose asymmetric transfer hydrogenation where cost is a primary driver, (1S,2S)-TsDPEN represents a more economical choice with a high probability of excellent results. However, (1S,2S)-TsDACH remains a crucial tool in the synthetic chemist's arsenal. It is highly recommended for screening, especially when developing processes for novel ketones or when the enantioselectivity with TsDPEN is suboptimal. The subtle structural differences between the cyclohexyl and diphenyl backbones can lead to significant variations in performance depending on the substrate.
Ultimately, the optimal choice of ligand is context-dependent and should be guided by a combination of literature precedent, in-house experimental screening, and a thorough cost analysis tailored to the specific synthetic challenge at hand.
References
- Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563.
- BenchChem. (2025).
- THIEME. (2012).
- Sigma-Aldrich.
- Chen, Y. C., et al. (2005). Preparation of polymer-supported Ru-TsDPEN catalysts and use for enantioselective synthesis of (S)-fluoxetine. The Journal of Organic Chemistry, 70(15), 6043-6048.
- Morris, R. H., et al. (2016). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 45(4), 1436-1446.
- KANTO CHEMICAL CO.,INC.
- Wills, M., et al. (2004). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 126(46), 15082-15083.
- Stark, S., et al. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering, 4(4), 2215-2222.
- Senanayake, C. H., et al. (2014). Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones.
- Wikipedia.
- Manchester Organics. 4-Methylbenzenesulfonyl chloride | 98-59-9.
- Toste, F. D., et al. (2001). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 3(16), 2477-2479.
- Wills, M., et al. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings, 8(1), 35.
- Sigma-Aldrich. 4-Methylbenzylsulfonyl chloride 96%.
- Fisher Scientific. (1S,2S)-(+)-1,2-Diaminocyclohexane, 98% 250 mg.
- Gandon, V., et al. (2021). Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. Organic Letters, 23(5), 1621-1625.
- Fisher Scientific. Sigma Aldrich Fine Chemicals Biosciences 4-Methylbenzylsulfonyl chloride 96%.
- Zhang, X., et al. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(18), 3953-3956.
- Thermo Fisher Scientific. (1S,2S)-(+)-1,2-Diaminocyclohexane, 98%.
- P212121. 4-Methylbenzenesulfonyl chloride | CAS 98-59-9.
- Sigma-Aldrich. Racemic trans-1,2- diaminocyclohexane.
- Zhang, X., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters, 26(46), 10008-10012.
- BenchChem. (2025). Comparative Catalytic Activity of (+)
- Strem. (1S,2S)-(+)-1,2-Diaminocyclohexane, 99% (S,S)-DACH.
- ChemicalBook. 4-Methylbenzylsulfonyl chloride.
- Himeda, Y., et al. (2003). Transfer hydrogenation of a variety of ketones catalyzed by rhodium complexes in aqueous solution and their application to asymmetric reduction using chiral Schiff base ligands.
- Kumar, A., et al. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.
- Itsuno, S., et al. (2017). Synthesis of Chiral Polyamides Containing an ( R , R )-1,2-Diphenylethylenediamine Monosulfonamide Structure and Their Application to Asymmetric Transfer Hydrogenation Catalysis.
- Sigma-Aldrich. (1S,2S)-(+)-1,2-Diaminocyclohexane 98%.
- Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- Martins, J. E., et al. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling, 17(11), 2911-2921.
- Yus, M., et al. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 23(1), 1-24.
- Lead Sciences. N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide.
- Pérez, E. M., et al. (2022).
- Pfeffer, M., et al. (2019). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts.
- BenchChem. Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- | 174291-97-5.
- Xiao, J. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. Chemistry – An Asian Journal, 3(10), 1750-1770.
- KANTO CHEMICAL CO.,INC.
- Ambeed.com. 174291-97-5 | N-((1S,2S)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide.
- Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11797-11802.
- Zhejiang Jiuzhou Chem Co.,Ltd. N-[(1S,2S)-2-aMinocyclohexyl]-MethanesulfonaMide CAS NO.953805-46-4.
- Meggers, E. (2017). Steering Asymmetric Lewis Acid Catalysis Exclusively with Octahedral Metal-Centered Chirality. Accounts of Chemical Research, 50(3), 544-552.
- Gong, J., et al. (2022). Privileged Chiral Ligands and Catalysts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. strem.com [strem.com]
- 8. store.p212121.com [store.p212121.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-
This document provides a detailed protocol for the safe and compliant disposal of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- (CAS Number: 174291-97-5). As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the waste management process for this chiral benzenesulfonamide derivative.
Part 1: Hazard Assessment and Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Benzenesulfonamides as a class can exhibit a range of health and environmental effects.
1.1. Anticipated Hazards: Based on data from related sulfonamide compounds, researchers should anticipate the following potential hazards[6][7]:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[6][8]
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder.[6][8]
-
Aquatic Toxicity: Some sulfonamides may cause long-lasting harmful effects to aquatic life.[9]
1.2. Regulatory Framework: All laboratory waste disposal is governed by federal and local regulations. In the United States, OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA) are the primary federal mandates.[2][3][5] Your institution's Chemical Hygiene Plan (CHP) will provide specific operational details that are aligned with these regulations.[3]
Table 1: Key Regulatory and Safety Considerations
| Regulatory Body | Standard/Guideline | Key Requirement |
| OSHA | 29 CFR 1910.1450 (Laboratory Standard) | Development and implementation of a Chemical Hygiene Plan (CHP).[2][3] |
| OSHA | 29 CFR 1910.1200 (Hazard Communication) | Proper labeling of chemical containers and availability of Safety Data Sheets (SDS). |
| EPA | Resource Conservation and Recovery Act (RCRA) | "Cradle-to-grave" management of hazardous waste, including proper identification, storage, and disposal.[5][10] |
| Institutional | Chemical Hygiene Plan (CHP) | Laboratory-specific procedures for handling and disposal of hazardous chemicals.[3] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the process of safely collecting, storing, and disposing of waste containing Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-.
2.1. Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. Before handling the compound or its waste, ensure you are wearing:
-
Eye Protection: Safety glasses with side shields or goggles.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.[8]
2.2. Waste Segregation and Collection:
The cornerstone of safe chemical disposal is proper segregation to prevent inadvertent and dangerous reactions.[5][11]
-
Step 1: Identify the Waste Stream. Determine if the waste is a solid, a liquid solution, or contaminated labware (e.g., pipette tips, vials).
-
Step 2: Select the Appropriate Waste Container. Use only designated hazardous waste containers that are compatible with the chemical.[12] The container must be in good condition with a secure, tight-fitting lid.[10][11]
-
Step 3: Segregate Incompatible Wastes. Store benzenesulfonamide waste separately from strong oxidizing agents, strong acids, and strong bases.[11]
-
Step 4: Collect the Waste.
-
Solid Waste: Collect pure compound or contaminated solids in a clearly labeled, sealed container. Avoid generating dust.[9]
-
Liquid Waste: Collect aqueous and organic solvent solutions in separate, designated liquid waste containers. Do not mix different solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated Labware: Place all contaminated disposable items into a designated solid waste container.[13]
-
2.3. Waste Container Labeling and Storage:
Accurate labeling is a critical compliance and safety requirement.[12][14]
-
Step 1: Label the Container. As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:
-
Step 2: Store the Waste Container.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of Benzenesulfonamide waste.
Part 3: Final Disposal and Emergency Procedures
3.1. Arranging for Final Disposal: Laboratory personnel are responsible for the waste up to the point of collection.
-
Contacting EHS: Once the waste container is full, or approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[12] Do not attempt to transport the waste off-site yourself.
-
Record Keeping: Maintain accurate records of the waste generated as required by your institution and the EPA.[10]
3.2. Spill and Emergency Procedures: In the event of a spill, prompt and correct action is crucial.
-
Step 1: Evacuate and Alert. Alert personnel in the immediate area and evacuate if necessary.
-
Step 2: Control the Spill. If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material.
-
For solid spills, carefully sweep up the material to avoid creating dust.[9]
-
For liquid spills, use an inert absorbent material.
-
-
Step 3: Decontaminate. Clean the affected area thoroughly.
-
Step 4: Dispose of Cleanup Materials. All materials used for cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[15]
-
Step 5: Report the Incident. Report the spill to your supervisor and EHS department, regardless of the size.
Diagram 2: Spill Response Protocol
Caption: Step-by-step protocol for responding to a chemical spill.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner. Always prioritize safety and consult your institution's specific guidelines.
References
-
Laboratory Safety Guidance - OSHA . Source: Occupational Safety and Health Administration. [Link]
-
OSHA Standards to Know Before Starting Your Lab . Source: Lab Manager. [Link]
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard . Source: Occupational Safety and Health Administration. [Link]
-
Laboratory Guide for Managing Chemical Waste . Source: Vanderbilt University Medical Center. [Link]
-
OSHA Standards for Biological Laboratories . Source: Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Source: Vanderbilt University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Source: Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines . Source: University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Good Laboratory Practices: Waste Disposal . Source: SCION Instruments. [Link]
-
Hazardous Waste and Disposal Considerations . Source: American Chemical Society. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Source: Heritage-Crystal Clean. [Link]
-
CAS 174291-97-5 N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzenesulfonamide . Source: ABLAZE pharma. [Link]
-
Best Practices for Hazardous Waste Disposal . Source: AEG Environmental. [Link]
-
Proper Handling of Hazardous Waste Guide . Source: Environmental Protection Agency. [Link]
-
Hazardous Waste . Source: Environmental Protection Agency. [Link]
-
Dispose of Hazardous Waste . Source: Ohio Environmental Protection Agency. [Link]
-
N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 . Source: PubChem, National Institutes of Health. [Link]
-
N-Cyclohexyl-4-methylbenzenesulfonamide | C13H19NO2S | CID 6633 . Source: PubChem, National Institutes of Health. [Link]
-
N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide . Source: SpectraBase. [Link]
-
Safety Data Sheet . Source: Fisher Scientific. [Link]
-
4-[(4-aminocyclohexyl)methylamino]-5-chloro-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | C16H20ClFN4O2S2 | CID 134477062 . Source: PubChem, National Institutes of Health. [Link]
-
Benzenesulfonamide, 4-methyl-N-8-quinolinyl- - Substance Details . Source: Environmental Protection Agency. [Link]
-
N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | C11H23N3O2S | CID 16228164 . Source: PubChem, National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. osha.gov [osha.gov]
- 4. crystal-clean.com [crystal-clean.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.no [fishersci.no]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. vumc.org [vumc.org]
Navigating the Safe Handling of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. Among these, benzenesulfonamide derivatives hold significant promise. This guide provides essential, immediate safety and logistical information for handling Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-, a compound of interest for which specific safety data may be limited. By leveraging data from structurally analogous compounds and adhering to established safety principles, this document serves as a critical resource for researchers, scientists, and drug development professionals. Our objective is to foster a culture of safety and precision, ensuring that scientific advancement and personnel well-being are held in the highest regard.
Hazard Profile: An Evidence-Based Assessment
-
Skin and Eye Irritation: Many benzenesulfonamide derivatives are known to cause skin and serious eye irritation.[1][2][3][4][5] Direct contact with the skin or eyes may result in redness, pain, and inflammation.
-
Harmful if Swallowed: Acute oral toxicity is a common characteristic of this chemical class.[6][7] Ingestion may lead to systemic effects, and medical attention should be sought immediately.[6][7][8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4][5]
-
Thermal Decomposition Hazards: When heated to decomposition, sulfonamides may emit toxic fumes, including carbon monoxide, oxides of nitrogen, and oxides of sulfur.[2]
It is crucial to handle this compound as potentially hazardous and to implement rigorous safety protocols to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are fundamental to minimizing exposure to hazardous chemicals. The following table outlines the recommended PPE for handling Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[9][10] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. Powder-free gloves are recommended to avoid aerosolization of the compound.[9] |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 standards.[11] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[9][12] | Protects the eyes from dust particles and splashes. A face shield offers broader protection for the entire face.[9] |
| Body Protection | A long-sleeved, knee-length laboratory coat with tight-fitting cuffs.[10] For larger quantities or tasks with a higher risk of contamination, a disposable, low-permeability gown is recommended. | Prevents contamination of personal clothing and skin. Tight cuffs prevent the entry of dust or liquids. |
| Respiratory Protection | An N95-rated respirator is recommended when handling the powder outside of a certified chemical fume hood or for spill cleanup.[12] For large spills, a chemical cartridge-type respirator may be necessary.[9] | Minimizes the inhalation of airborne particles. The choice of respirator should be based on a risk assessment of the specific procedure. |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the handling task.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- is critical for minimizing exposure and ensuring the integrity of your research.
Receiving and Storage
-
Inspect upon Receipt: Upon receiving the container, inspect it for any damage or leaks. Wear appropriate PPE during this inspection.
-
Segregated Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][13] The container should be tightly closed.[4][14]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Weighing and Handling the Solid Compound
-
Designated Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Pre-weighing Preparation: Before weighing, assemble all necessary equipment, including spatulas, weigh boats, and secondary containers. Ensure a waste container is readily available.
-
Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust. Use a gentle tapping motion rather than scraping.
-
Cleaning: After weighing, decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution.[2] Dispose of all contaminated disposables as hazardous waste.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolution: Add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing. If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
Container Sealing: Once the compound is dissolved, securely cap the container.
Diagram: Safe Handling Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Cyclohexyl-4-methylbenzenesulfonamide | C13H19NO2S | CID 6633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. pppmag.com [pppmag.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. lanxess.com [lanxess.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
